molecular formula C11H12O3 B1429401 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid CAS No. 23761-26-4

3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Cat. No.: B1429401
CAS No.: 23761-26-4
M. Wt: 192.21 g/mol
InChI Key: PAVXBGIOIYHQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-3-phenylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(13)8-6-11(14,7-8)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVXBGIOIYHQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856099
Record name 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23761-26-4
Record name 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable and scientifically robust synthesis pathway for 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically divided into two primary stages: the formation of the key intermediate, 3-oxocyclobutanecarboxylic acid, followed by a nucleophilic addition of a phenyl group via a Grignard reaction. This document furnishes researchers, scientists, and drug development professionals with detailed experimental insights, mechanistic considerations, and a discussion of the stereochemical outcomes. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane rings are prevalent structural motifs in a wide array of bioactive natural products and pharmaceuticals.[1] Their inherent ring strain imparts unique conformational properties that can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility compared to their more planar aromatic counterparts. The specific molecule, this compound, incorporates a rigid cyclobutane scaffold, a tertiary alcohol, and a carboxylic acid functionality. This combination of features makes it an attractive scaffold for library synthesis in drug discovery programs, offering three-dimensional diversity and multiple points for further chemical modification. The carboxylic acid moiety, in particular, is a key functional group in the pharmacophores of approximately 25% of all commercialized pharmaceuticals, often serving as a crucial hydrogen bond donor and acceptor.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, points to a Grignard reaction as the key bond-forming step. The tertiary alcohol can be readily formed by the addition of a phenyl nucleophile to a ketone. This leads to the identification of 3-oxocyclobutanecarboxylic acid as the pivotal precursor.

G Target This compound Grignard Grignard Reaction Target->Grignard C-C bond disconnection Precursor 3-Oxocyclobutanecarboxylic acid Grignard->Precursor Phenyl_Grignard Phenylmagnesium Bromide Grignard->Phenyl_Grignard

Caption: Retrosynthetic analysis of the target molecule.

This guide will therefore first detail robust methods for the synthesis of 3-oxocyclobutanecarboxylic acid, followed by a detailed protocol and mechanistic discussion of its conversion to the final product.

Synthesis of the Key Intermediate: 3-Oxocyclobutanecarboxylic Acid

The synthesis of 3-oxocyclobutanecarboxylic acid is a critical first stage. Several methods have been reported, with a common and scalable approach starting from readily available materials like acetone, bromine, and malononitrile.[2] This multi-step process is reliable and yields a high-purity product.

Pathway Overview: From Acetone to the Cyclobutane Core

A patented three-step reaction sequence provides a clear route to 3-oxocyclobutanecarboxylic acid.[1] The process begins with the bromination of acetone, followed by a cyclization reaction with malononitrile, and finally, hydrolysis and decarboxylation to yield the desired keto-acid.

G cluster_0 Synthesis of 3-Oxocyclobutanecarboxylic Acid A Acetone + Bromine B 1,3-Dibromoacetone A->B Bromination D 3,3-Dicyanocyclobutanone B->D Cyclization C Malononitrile C->D E 3-Oxocyclobutanecarboxylic acid D->E Hydrolysis & Decarboxylation

Caption: Overall workflow for the synthesis of the key intermediate.

Detailed Experimental Protocol for 3-Oxocyclobutanecarboxylic Acid

The following protocol is a synthesis of information from established patent literature, providing a robust method for laboratory-scale preparation.[1]

Step 1: Synthesis of 1,3-Dibromoacetone

  • In a well-ventilated fume hood, charge a reaction vessel with ethanol as the solvent.

  • Add acetone and bromine in a molar ratio of 1:1.5 to 1:2.5.

  • Allow the reaction to proceed at room temperature for 10-16 hours.

  • After the reaction is complete, remove the ethanol, excess acetone, and the generated hydrogen bromide by distillation to obtain 1,3-dibromoacetone.

Step 2: Synthesis of 3,3-Dicyanocyclobutanone

  • This step involves a cyclization reaction between 1,3-dibromoacetone and malononitrile.

  • The reaction is typically carried out in a suitable solvent such as DMF, with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and an activating agent like sodium iodide.

Step 3: Hydrolysis to 3-Oxocyclobutanecarboxylic Acid

  • Suspend 3,3-dicyanocyclobutanone (e.g., 0.5 mol) in 6M aqueous hydrochloric acid (e.g., 420 mL).[1]

  • Heat the mixture to reflux (approximately 70-90°C) for 16-24 hours.[1]

  • Upon completion of the reaction, evaporate the mixture to dryness.

  • Add toluene (e.g., 500 mL) to the residue and wash with water (e.g., 100 mL).[1]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to dryness to yield the crude 3-oxocyclobutanecarboxylic acid.

  • Recrystallization from a solvent system such as methyl tertiary butyl ether can be performed to obtain the pure product with a yield of up to 92%.[1]

Table 1: Summary of Reagents and Conditions for 3-Oxocyclobutanecarboxylic Acid Synthesis

StepKey ReagentsSolventCatalyst/ActivatorTemperatureDurationTypical Yield
1Acetone, BromineEthanolNoneRoom Temp.10-16 h-
21,3-Dibromoacetone, MalononitrileDMFTBAB, NaI---
33,3-Dicyanocyclobutanone, HClWaterNone70-90°C16-24 h~90-92%[1]

Core Synthesis: Grignard Reaction for Phenyl Group Installation

The central transformation in this synthesis is the nucleophilic addition of a phenyl group to the ketone functionality of 3-oxocyclobutanecarboxylic acid. A phenyl Grignard reagent, such as phenylmagnesium bromide, is the ideal choice for this purpose. A similar transformation using a methyl Grignard reagent to produce cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid has been reported, providing strong validation for this approach.[3]

Mechanistic Insights and Stereochemical Considerations

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic phenyl group on the electrophilic carbonyl carbon of the cyclobutanone ring. This attack breaks the pi bond of the carbonyl, forming a tetrahedral intermediate. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

A critical consideration in this step is the presence of the acidic carboxylic acid proton. Grignard reagents are highly basic and will be quenched by this proton. Therefore, it is necessary to either protect the carboxylic acid group (e.g., as an ester) prior to the Grignard reaction or to use at least two equivalents of the Grignard reagent: one to deprotonate the carboxylic acid and the second to react with the ketone. The latter approach is often more step-economical.

The nucleophilic attack on the planar carbonyl group can occur from either face of the cyclobutane ring. This leads to the formation of a new stereocenter at the C3 position. The reaction will likely produce a mixture of diastereomers: cis- and trans-3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid, where the stereochemical relationship is defined by the relative orientation of the hydroxyl and carboxyl groups. The ratio of these diastereomers will be influenced by the steric hindrance presented by the cyclobutane ring and the substituents. Without a chiral directing group, a racemic mixture of these diastereomers is expected.

G cluster_1 Grignard Reaction and Stereochemistry Start 3-Oxocyclobutanecarboxylic acid Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Addition Grignard_Reagent 2 eq. PhMgBr Grignard_Reagent->Intermediate Cis_Product cis-3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid Intermediate->Cis_Product Protonation Trans_Product trans-3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid Intermediate->Trans_Product Protonation Workup Acidic Workup (e.g., H3O+) Workup->Cis_Product Workup->Trans_Product

Caption: Proposed Grignard reaction pathway leading to diastereomeric products.

Detailed Experimental Protocol

The following is a generalized protocol for the Grignard reaction, which should be optimized for specific laboratory conditions. All glassware must be rigorously dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture.

Step 1: Preparation of Phenylmagnesium Bromide (if not commercially available)

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of bromobenzene in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • Once the addition is complete, reflux the mixture gently for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-Oxocyclobutanecarboxylic Acid

  • Cool the prepared phenylmagnesium bromide solution in an ice bath.

  • In a separate, dry flask, dissolve 3-oxocyclobutanecarboxylic acid in anhydrous THF.

  • Slowly add the solution of the keto-acid to the Grignard reagent. An exothermic reaction and gas evolution (from the deprotonation of the carboxylic acid) will be observed. At least two equivalents of the Grignard reagent should be used.

  • After the addition is complete, allow the reaction mixture to stir and warm to room temperature.

Step 3: Workup and Purification

  • Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of cis and trans diastereomers, can be purified by column chromatography or recrystallization to isolate the individual isomers.

Characterization of the Final Product

The final product, this compound (CAS: 23761-26-4), should be thoroughly characterized to confirm its structure and purity.[4] Spectroscopic data for this compound can be obtained from commercial suppliers or through standard analytical techniques.[2]

Table 2: Expected Spectroscopic Data for this compound

TechniqueFunctional GroupExpected Signal Characteristics
¹H NMR Aromatic ProtonsMultiplets in the range of δ 7.2-7.5 ppm.
Cyclobutane ProtonsComplex multiplets in the aliphatic region (δ 2.0-3.5 ppm).
Carboxylic Acid ProtonA broad singlet, typically downfield (> δ 10 ppm), which is D₂O exchangeable.
Hydroxyl ProtonA broad singlet, which is D₂O exchangeable.
IR O-H (Carboxylic Acid)Very broad absorption band from 3300-2500 cm⁻¹.
C=O (Carboxylic Acid)Strong, sharp absorption band around 1700-1725 cm⁻¹.
O-H (Alcohol)Broad absorption band around 3200-3600 cm⁻¹.
C-H (Aromatic)Absorptions typically above 3000 cm⁻¹.
Mass Spec. Molecular Ion (M⁺)Peak corresponding to the molecular weight (192.21 g/mol ).
FragmentationLoss of H₂O (M-18), loss of COOH (M-45), and fragments corresponding to the phenyl group.

Conclusion

This guide has outlined a logical and experimentally sound pathway for the synthesis of this compound. The strategy relies on the robust preparation of the key intermediate, 3-oxocyclobutanecarboxylic acid, followed by a well-established Grignard reaction to install the phenyl group and generate the tertiary alcohol. The provided protocols, grounded in established chemical principles and supported by literature precedents, offer a solid foundation for researchers in the fields of organic synthesis and drug discovery. Careful attention to anhydrous conditions during the Grignard reaction and consideration of the diastereomeric outcome are critical for the successful execution of this synthesis.

References

Spectroscopic data for 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Introduction

This compound (CAS: 23761-26-4) is a bifunctional molecule incorporating a strained cyclobutane ring, a tertiary alcohol, a phenyl group, and a carboxylic acid.[1][2] This unique combination of structural features makes it a valuable building block in medicinal chemistry and materials science, where the rigid cyclobutane scaffold can impart specific conformational constraints. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and structural verification in synthetic applications.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As direct experimental spectra are not widely published, this document focuses on a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles based on established principles and data from analogous structures. Furthermore, it outlines detailed, field-proven protocols for acquiring and validating this data, ensuring scientific rigor and trustworthiness for researchers in drug development and chemical synthesis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments will be required for unambiguous assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic, cyclobutane, and acidic protons. The exact chemical shifts can be influenced by the solvent due to hydrogen bonding capabilities.[3] The analysis assumes a deuterated solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 12 ppm. This signal's broadness is due to hydrogen exchange and its characteristic downfield shift is a reliable indicator of a carboxylic acid.[3]

  • Phenyl Protons (-C₆H₅): The five protons of the phenyl group will appear in the aromatic region, approximately between 7.2 and 7.5 ppm. Due to substitution, they will likely present as a complex multiplet.

  • Cyclobutane Protons (-CH- and -CH₂-): The puckered nature of the cyclobutane ring makes the methylene protons (at C2 and C4) diastereotopic, meaning they are chemically non-equivalent.[4] This leads to more complex splitting patterns.

    • H1 (Methine): The proton at the C1 position, alpha to the carboxylic acid, is expected to be a multiplet around 3.0-3.5 ppm.

    • H2/H4 (Methylene): The four protons on the C2 and C4 positions will likely appear as complex multiplets in the range of 2.0-3.0 ppm. Their non-equivalence will result in geminal and vicinal coupling.

  • Hydroxyl Proton (-OH): A singlet, often broad, corresponding to the tertiary alcohol proton. Its chemical shift is highly variable and dependent on concentration and solvent, but can be expected in the 4-6 ppm range in DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH ~12.0 Broad Singlet 1H
Phenyl H 7.2 - 7.5 Multiplet 5H
-OH 4.0 - 6.0 Broad Singlet 1H
H1 (CH) 3.0 - 3.5 Multiplet 1H

| H2, H4 (CH₂) | 2.0 - 3.0 | Multiplets | 4H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Based on the molecule's structure, 8 distinct signals are predicted (5 for the phenyl ring, and 4 for the cyclobutane core and carboxyl group).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C =O (Carboxyl) 170 - 180 Typical range for a carboxylic acid carbonyl carbon.[5]
C -ipso (Phenyl) 140 - 150 Quaternary aromatic carbon attached to the cyclobutane ring.
C -ortho/meta/para 125 - 130 Aromatic carbons of the phenyl ring.[5]
C 3-OH (Quaternary) 70 - 80 sp³ carbon bearing the hydroxyl and phenyl groups.
C 1-COOH 40 - 50 sp³ methine carbon attached to the carboxyl group.

| C 2, C 4 (Methylene) | 30 - 40 | sp³ methylene carbons of the cyclobutane ring.[6] |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data for structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of solid this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of exchangeable protons (-OH, -COOH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup & 1D Spectra Acquisition:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[3]

  • 2D Spectra Acquisition (for full assignment):

    • COSY (Correlation Spectroscopy): Run a standard COSY experiment to establish ¹H-¹H coupling networks, which is essential for assigning the protons on the cyclobutane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom. This is crucial for assigning the carbons of the cyclobutane ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): If needed, an HMBC experiment can be run to identify longer-range (2-3 bond) ¹H-¹³C correlations, which can confirm assignments of quaternary carbons.

Visualization of NMR Workflow and Correlations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample ~10 mg of Compound Solvent ~0.6 mL DMSO-d6 Sample->Solvent NMR_Tube Dissolve & Mix Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Lock & Shim C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Assign_H Assign Proton Signals H1_NMR->Assign_H Integration & Multiplicity COSY 2D COSY C13_NMR->COSY Assign_C Assign Carbon Signals C13_NMR->Assign_C Chemical Shifts HSQC 2D HSQC COSY->HSQC COSY->Assign_H ¹H-¹H Correlations HSQC->Assign_C ¹H-¹³C Correlations Structure Confirm Structure Assign_H->Structure Assign_C->Structure

Caption: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7] The spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, carboxylic acid, and aromatic moieties.

Predicted IR Absorption Bands
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[8]

  • O-H Stretch (Alcohol): A moderately broad peak around 3200-3500 cm⁻¹, which will likely be superimposed on the broad carboxylic acid O-H stretch.

  • C-H Stretch (Aromatic & Alkyl): Absorptions just above 3000 cm⁻¹ are characteristic of sp² C-H bonds (phenyl group), while those just below 3000 cm⁻¹ are due to sp³ C-H bonds (cyclobutane ring).[9]

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption peak is predicted in the range of 1700-1725 cm⁻¹.[8] Its position confirms the presence of a saturated carboxylic acid.

  • C=C Stretch (Aromatic): One or more medium to weak peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

  • C-O Stretch: A moderate absorption in the 1210-1320 cm⁻¹ range is expected for the C-O bond of the carboxylic acid and another in the 1050-1150 cm⁻¹ range for the alcohol C-O bond.

Table 3: Predicted IR Absorption Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Alcohol O-H Stretch 3200 - 3500 Medium, Broad
Phenyl Ring sp² C-H Stretch 3000 - 3100 Medium
Cyclobutane Ring sp³ C-H Stretch 2850 - 3000 Medium
Carboxylic Acid C=O Stretch 1700 - 1725 Strong, Sharp
Phenyl Ring C=C Stretch 1450 - 1600 Medium to Weak
Carboxylic Acid C-O Stretch 1210 - 1320 Medium

| Alcohol | C-O Stretch | 1050 - 1150 | Medium |

Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to produce the final spectrum.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique for small, volatile molecules.[10] It is a "hard" ionization method, often leading to extensive fragmentation, which can be highly informative for structural analysis.[11]

  • Molecular Ion (M⁺•): The molecular weight of C₁₁H₁₂O₃ is 192.21 g/mol . A molecular ion peak at m/z = 192 is expected, although it may be weak or absent due to the molecule's propensity to fragment.[12]

  • Key Fragmentation Pathways:

    • Loss of Water (M-18): A peak at m/z = 174, resulting from the dehydration of the tertiary alcohol.

    • Loss of Formic Acid (M-46): A potential rearrangement and loss of HCOOH could lead to a peak at m/z = 146.

    • Loss of Carboxyl Radical (M-45): Cleavage of the C1-COOH bond would result in a fragment at m/z = 147.

    • Loss of Phenyl Radical (M-77): Cleavage of the C3-Phenyl bond would yield a fragment at m/z = 115.

    • Base Peak: A common fragmentation for tertiary benzylic alcohols is the formation of a stable oxonium ion. Cleavage of the C2-C3 and C3-C4 bonds could lead to a C₇H₇O⁺ fragment (m/z = 107) or a related stable carbocation. The phenyl-substituted carbocation (C₇H₇⁺, tropylium ion) at m/z = 91 is also a very common and often intense peak.

Table 4: Predicted Key Fragments in EI-MS

m/z Predicted Fragment Identity
192 [C₁₁H₁₂O₃]⁺• Molecular Ion (M⁺•)
174 [M - H₂O]⁺• Loss of water
147 [M - •COOH]⁺ Loss of carboxyl radical
115 [M - •C₆H₅]⁺ Loss of phenyl radical
107 [C₇H₇O]⁺ Phenyl-hydroxyl-methyl cation

| 91 | [C₇H₇]⁺ | Tropylium ion |

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC-MS) system if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Utilize a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.[13]

  • Mass Analysis:

    • The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Scan a mass range appropriate for the compound, for example, from m/z = 40 to 300.

  • Data Interpretation:

    • Identify the molecular ion peak, if present.

    • Analyze the fragmentation pattern and relate the observed fragment ions to the structure of the parent molecule.

Visualization of Analytical Strategy

Analytical_Strategy cluster_spectroscopy Spectroscopic Analysis cluster_data Derived Information Compound 3-Hydroxy-3-phenyl- cyclobutane-1-carboxylic acid IR IR Spectroscopy Functional Groups O-H, C=O, C=C Compound->IR MS Mass Spectrometry (EI) Molecular Weight & Fragmentation M⁺•, [M-H₂O]⁺•, [M-COOH]⁺ Compound->MS NMR NMR Spectroscopy ¹H, ¹³C, COSY, HSQC C-H Framework & Connectivity Compound->NMR Func_Groups Functional Group Confirmation IR->Func_Groups Mol_Weight Molecular Weight Verification MS->Mol_Weight Connectivity Structural Connectivity & Stereochemistry NMR->Connectivity Final_Structure Final Structure Confirmation Func_Groups->Final_Structure Mol_Weight->Final_Structure Connectivity->Final_Structure

Caption: A comprehensive strategy for spectroscopic structural confirmation.

References

An In-Depth Technical Guide to the Physical Characteristics of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is a notable organic compound featuring a cyclobutane ring substituted with hydroxyl, phenyl, and carboxylic acid functional groups. Its rigid four-membered ring structure makes it a valuable building block in medicinal chemistry and materials science. A critical aspect of this molecule is its stereochemistry; the spatial arrangement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups relative to the cyclobutane ring gives rise to cis and trans diastereomers. These isomers exhibit distinct physical properties that significantly influence their reactivity, biological activity, and material characteristics. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, with a focus on the experimental methodologies used for their determination.

Molecular Structure and Stereoisomerism

The foundational attributes of this compound are its molecular formula, C₁₁H₁₂O₃, and a molecular weight of 192.21 g/mol .[1][2] The defining feature of this molecule is the existence of two diastereomers:

  • cis-isomer: The hydroxyl and carboxyl groups are on the same face of the cyclobutane ring.

  • trans-isomer: The hydroxyl and carboxyl groups are on opposite faces of the ring.

This stereochemical difference is fundamental to understanding the compound's physical behavior, as it directly impacts intermolecular forces, such as hydrogen bonding and crystal lattice packing.

cluster_isomers Stereoisomers of this compound cluster_properties Impact on Physical Properties cis cis-Isomer (-OH and -COOH on same side) mp Melting Point cis->mp Different Crystal Packing sol Solubility cis->sol Altered Polarity & H-Bonding spec Spectroscopic Signatures cis->spec Distinct Spatial Environment trans trans-Isomer (-OH and -COOH on opposite sides) trans->mp trans->sol trans->spec

Caption: Relationship between stereoisomers and their physical properties.

Core Physicochemical Properties

The physical properties of this compound are summarized below. It is important to note that specific values, particularly melting points, can vary between the cis and trans isomers.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₁H₁₂O₃[1][2][3]
Molecular Weight 192.21 g/mol [1][2]
Physical Form White to off-white solid[2][3]
Melting Point Varies by isomer; a key differentiating property. Pure compounds exhibit a sharp melting range (e.g., 0.5-1.0°C), while impurities lead to a depressed and broader range.
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone) due to the presence of polar hydroxyl and carboxylic acid groups.[4][5] Limited solubility in water and poor solubility in nonpolar solvents like hexane. Solubility in aqueous base (e.g., 5% NaOH) is expected due to the acidic nature of the carboxylic acid.[6][7][4][5][6][7]
pKa The acidity is primarily determined by the carboxylic acid group. The predicted pKa for a similar structure, 3-hydroxycyclobutane-1-carboxylic acid, is approximately 4.54.[8] The phenyl group may slightly influence this value.[8]
Storage Recommended storage at 2-8°C, sealed in a dry environment.[2][9][2][9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and stereochemistry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.[10]

  • O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band is expected between 3300-2500 cm⁻¹.[11][12] This significant broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, often forming dimers in the solid state.[11]

  • O-H Stretch (Alcohol): This may be obscured by the broad carboxylic acid O-H band but would typically appear around 3550-3200 cm⁻¹.[13]

  • C-H Stretch (Aromatic/Alkyl): Aromatic C-H stretches appear just above 3000 cm⁻¹ (~3030 cm⁻¹), while the alkyl C-H stretches from the cyclobutane ring appear just below 3000 cm⁻¹ (2950-2850 cm⁻¹).[13]

  • C=O Stretch (Carbonyl): A strong, sharp absorption is expected in the range of 1760-1690 cm⁻¹.[11][14] Its exact position can be influenced by hydrogen bonding.

  • C-O Stretch: This appears in the 1320-1210 cm⁻¹ region.[11]

  • O-H Bend: Bands may be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and is crucial for differentiating between the cis and trans isomers.[15] Spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆.[4]

  • ¹H NMR:

    • Aromatic Protons (Phenyl group): Signals are expected in the ~7.2-7.4 ppm region.[16]

    • Cyclobutane Protons: These protons will show complex splitting patterns in the aliphatic region (~1.5-3.0 ppm) due to restricted rotation and coupling with each other. The chemical shifts and coupling constants will differ significantly between the cis and trans isomers due to their different magnetic environments.

    • Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift, typically >10 ppm, though its position is concentration-dependent and it may exchange with D₂O.[4]

    • Hydroxyl Proton: A singlet whose chemical shift can vary depending on solvent and concentration.[4]

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): Expected around 170-180 ppm.

    • Aromatic Carbons: Signals will appear in the ~125-145 ppm range.

    • Quaternary Carbon (C-OH): The carbon atom bearing the hydroxyl and phenyl groups will appear as a signal in the ~70-85 ppm range.

    • Cyclobutane Carbons: Aliphatic carbons of the ring will be observed in the upfield region, typically between 20-50 ppm.

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures.

Protocol 1: Melting Point Determination

The melting point is a primary indicator of both identity and purity.[17] A sharp, narrow melting range suggests a pure compound, whereas a broad, depressed range indicates the presence of impurities.[18]

start Start: Obtain Sample prep 1. Sample Preparation Grind sample to a fine powder. Pack 1-2 mm into a capillary tube. start->prep setup 2. Apparatus Setup Place capillary in heating block. Set starting temperature ~15-20°C below expected M.P. prep->setup heat_fast 3. Rapid Heating (Optional) Heat at 10-20°C/min to find approximate range. setup->heat_fast For unknown sample heat_slow 4. Slow Heating Heat slowly (1-2°C/min) near the expected melting point. setup->heat_slow For known approx. M.P. heat_fast->heat_slow observe 5. Observation Record T1: Temperature at which first liquid appears. Record T2: Temperature at which all solid melts. heat_slow->observe end End: Report Melting Range (T1 - T2) observe->end

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry, crystalline solid is finely ground. The open end of a glass capillary tube is pressed into the powder to pack a small amount (1-2 mm high) into the sealed end.[19][20]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).

  • Heating: The sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[17][20]

Protocol 2: Solubility Determination

Solubility tests provide insights into the polarity and functional groups of a compound.[5][6]

Step-by-Step Methodology:

  • General Procedure: Add approximately 25 mg of the solid compound to 0.5-0.75 mL of the test solvent in a small test tube.[6][7]

  • Mixing: Vigorously shake or stir the mixture.[7]

  • Observation: Observe whether the solid dissolves completely.

  • Test Solvents:

    • Water: To test for polarity. The compound is expected to have low solubility.

    • 5% NaOH Solution: The compound should dissolve due to the deprotonation of the carboxylic acid to form a water-soluble sodium salt.[6]

    • 5% NaHCO₃ Solution: Solubility in this weaker base confirms the presence of a sufficiently acidic group like a carboxylic acid.[7]

    • 5% HCl Solution: No solubility is expected, as there are no basic functional groups to be protonated.

    • Organic Solvents (e.g., Ethanol, Acetone): High solubility is expected due to the "like dissolves like" principle.[5]

Protocol 3: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[21][22]

Step-by-Step Methodology:

  • Sample Weighing: Weigh 5-25 mg of the compound for a ¹H NMR spectrum or 50-100 mg for a ¹³C NMR spectrum.[22]

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[4][22]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial. Ensure all solid material is dissolved; filter if necessary to remove particulates, which can degrade spectral quality.[21][22]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Standard (Optional): A small amount of a reference standard like tetramethylsilane (TMS) may be added to calibrate the chemical shift to 0 ppm.[4]

Conclusion

The physical characteristics of this compound are intrinsically linked to its molecular structure, particularly its stereochemistry. The distinct properties of the cis and trans isomers, such as melting point and spectroscopic signatures, are crucial for their identification, purification, and application in scientific research and development. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of this important chemical entity, ensuring data integrity and reproducibility for researchers in the field.

References

Discovery and history of substituted cyclobutane carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Cyclobutane Carboxylic Acids

Authored by a Senior Application Scientist

Abstract

The cyclobutane ring, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a cornerstone in modern medicinal chemistry. Its unique, puckered three-dimensional structure offers a powerful tool for drug designers to escape the "flatland" of aromatic systems, providing significant advantages in potency, selectivity, and pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the discovery and history of substituted cyclobutane carboxylic acids, charting their journey from early synthetic challenges and mistaken identities to their current status as indispensable building blocks in drug development. We will delve into the pivotal synthetic methodologies, explain the causality behind key experimental choices, and present detailed protocols and workflows to empower researchers in this dynamic field.

Introduction: The Strategic Value of a Strained Scaffold

For decades, aromatic rings were a mainstay in drug design. However, their planarity and susceptibility to oxidative metabolism often lead to challenges such as poor solubility and off-target effects.[2] The strategic replacement of these flat moieties with saturated, three-dimensional scaffolds has become a validated and powerful strategy in modern medicinal chemistry.[2] Among these, the cyclobutane ring has risen to prominence.

The value of the cyclobutane scaffold lies in its distinct stereochemical and physical properties:

  • Rigid, Puckered Conformation: Unlike flexible, larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[3] This predictable geometry allows for the precise vectorial projection of substituents into the binding pockets of target proteins, enhancing binding affinity and selectivity.[4]

  • Increased sp³ Character: The incorporation of a cyclobutane ring increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor frequently correlated with higher clinical success rates for drug candidates.[2]

  • Metabolic Stability: As saturated carbocycles, cyclobutanes are generally less prone to oxidative metabolism compared to electron-rich aromatic systems, which can lead to improved metabolic stability and better pharmacokinetic profiles.[2][4]

This guide traces the historical and scientific evolution of substituted cyclobutane carboxylic acids, providing the foundational knowledge and practical methodologies required for their effective synthesis and application.

A History of Confusion and Discovery

The journey to understanding and synthesizing cyclobutanes was fraught with challenges, reflecting the nascent state of structural theory in the late 19th and early 20th centuries.

Early Beliefs and the First Synthesis

There was a prevailing belief among chemists that rings smaller than six carbons would be too unstable to exist.[5] This paradigm was challenged in 1907 when Richard Willstätter and James Bruce reported the first successful synthesis of the parent cyclobutane by hydrogenating cyclobutene.[4][6] This achievement opened the door to the exploration of four-membered rings.

A Case of Mistaken Identity

The synthesis of substituted cyclobutane dicarboxylic acids, however, proved to be a particularly deceptive challenge. Between 1881 and 1950, numerous esteemed chemists, including Markownikoff and Perkin, reported syntheses of 1,3-cyclobutanedicarboxylic acid.[7] These reports were later proven to be erroneous.

For instance, a reaction reported by Markownikoff and Krestownikoff in 1881, which was thought to produce a cyclobutane derivative, was shown decades later by Deutsch and Buchman in 1950 to actually yield a methylcyclopropanedicarboxylic acid.[7] Similarly, other reported syntheses were found to produce compounds like α-methyleneglutaric acid.[7] This long period of confusion was a result of a combination of unusual reactions, incorrect structural assumptions, and the limitations of analytical techniques of the era. It underscores the significant synthetic hurdles that had to be overcome to reliably access this class of compounds.

Key Synthetic Methodologies

The modern synthetic chemist has a diverse toolkit for constructing substituted cyclobutane carboxylic acids. The choice of method depends on the desired substitution pattern, stereochemistry, and available starting materials.

[2+2] Photocycloaddition

Photochemical [2+2] cycloaddition is a powerful method for forming cyclobutane rings from two unsaturated components. The reaction proceeds through the excitation of one component to a triplet excited state, which then adds to the ground state of the second component in a stepwise fashion via a 1,4-diradical intermediate.[8]

Causality of Experimental Choices:

  • Wavelength: The choice of irradiation wavelength is critical to selectively excite one of the alkene partners without causing undesired side reactions.

  • Sensitizers: For alkenes that do not efficiently form a triplet state upon direct irradiation, a sensitizer (e.g., acetone, benzophenone) is used. The sensitizer absorbs the light, enters an excited triplet state, and then transfers its energy to the alkene (triplet energy transfer), initiating the cycloaddition.[8]

Workflow for [2+2] Photocycloaddition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkene A & Alkene B in Solvent (e.g., Acetone, MeCN) B Add Sensitizer (if required) A->B Optional C Irradiate with UV Light (e.g., Mercury Lamp) at controlled temperature B->C D Monitor Reaction by TLC/GC-MS C->D E Concentrate Solvent D->E Reaction Complete F Purify via Column Chromatography or Recrystallization E->F G Characterize Product (NMR, MS) F->G

Caption: General workflow for a photochemical [2+2] cycloaddition reaction.

Representative Protocol: Photodimerization of Cinnamic Acid

This method is historically significant for producing truxillic and truxinic acids, which are dimers of cinnamic acid.[9]

  • Preparation: Dissolve substituted cinnamic acid in a suitable solvent (e.g., acetone, which also acts as a sensitizer) in a quartz reaction vessel. The concentration is typically kept low to minimize polymerization.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

  • Irradiation: Irradiate the solution with a medium-pressure mercury lamp while maintaining a constant temperature (e.g., 20 °C) with a cooling bath.

  • Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or ¹H NMR.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting mixture of diastereomeric cyclobutane dicarboxylic acids can often be separated by fractional crystallization or chromatography of their methyl esters.

Thermal [2+2] Cycloaddition of Ketenes

The thermal cycloaddition of a ketene with an alkene is a highly reliable method for synthesizing cyclobutanones.[10][11] The resulting cyclobutanone is a versatile intermediate that can be converted to a cyclobutane carboxylic acid through various methods, such as Baeyer-Villiger oxidation followed by hydrolysis.

Causality of Experimental Choices:

  • Ketene Generation: Ketenes are highly reactive and are typically generated in situ. A common method for generating dichloroketene, for example, is the dehydrochlorination of trichloroacetyl chloride with activated zinc or the dehalogenation of trichloroacetate with zinc-copper couple.

  • Stereoselectivity: The reaction is often highly stereoselective. The ketene, with its linear geometry, approaches the alkene in a concerted [π²s + π²a] manner, which is thermally allowed by the Woodward-Hoffmann rules.[10]

Representative Protocol: Dichloroketene Cycloaddition to an Alkene
  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the alkene substrate and a solvent like diethyl ether or pentane.

  • Reagent Preparation: In a separate flask, prepare a solution of trichloroacetyl chloride in the same solvent.

  • Reaction: Cool the alkene solution to 0 °C. Add activated zinc dust, followed by the slow, dropwise addition of the trichloroacetyl chloride solution over several hours. The slow addition is crucial to maintain a low concentration of the ketene and minimize its dimerization.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete after the addition is finished.

  • Workup: Filter the reaction mixture to remove excess zinc and zinc salts. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After solvent removal, the crude dichlorocyclobutanone can be purified by column chromatography.

  • Conversion to Carboxylic Acid: The resulting gem-dichlorocyclobutanone can be dehalogenated (e.g., with zinc in acetic acid) to the cyclobutanone, which can then be oxidized (e.g., Baeyer-Villiger) and hydrolyzed to the desired cyclobutane carboxylic acid.

Functionalization of Existing Cyclobutane Scaffolds

Perhaps the most common and practical approach in drug development is the modification of commercially available cyclobutane building blocks.[12] Starting materials like 3-oxocyclobutanecarboxylic acid and 1,1-cyclobutanedicarboxylic acid provide a robust entry point to a wide array of derivatives.[13][14][15]

Causality of Experimental Choices:

  • Orthogonal Protecting Groups: When multiple reactive functional groups are present, orthogonal protecting groups are essential. For example, in a molecule with both a carboxylic acid and a ketone, the acid might be protected as an ester to allow for selective reaction at the ketone (e.g., Grignard addition).

  • Stereocontrol: The reduction of a ketone on a cyclobutane ring can often be directed by existing stereocenters or by the choice of a sterically demanding reducing agent to favor attack from the less hindered face, leading to high diastereoselectivity.[16]

Workflow for Derivatization of 3-Oxocyclobutanecarboxylic Acid

G cluster_path1 Path A: Ketone Modification cluster_path2 Path B: Carboxylic Acid Modification start 3-Oxocyclobutanecarboxylic Acid A1 Protect Carboxylic Acid (e.g., as Methyl Ester) start->A1 B1 Amide Coupling (EDC, HOBt) start->B1 A2 Grignard Addition or Reduction (NaBH4) A1->A2 A3 Deprotect Ester (Hydrolysis) A2->A3 end Diverse Substituted Cyclobutane Scaffolds A3->end B2 Further modification of the ketone B1->B2 B2->end

Caption: Synthetic pathways for derivatizing a common cyclobutane starting material.

Representative Protocol: Synthesis of a cis-3-Hydroxy-3-methylcyclobutane-1-carboxamide [12]
  • Esterification: Protect the carboxylic acid of 3-oxocyclobutanecarboxylic acid as a methyl ester using methanol and a catalytic amount of sulfuric acid under reflux.

  • Grignard Reaction: Dissolve the resulting methyl 3-oxocyclobutanecarboxylate in anhydrous THF and cool to -78 °C. Add methylmagnesium bromide (CH₃MgBr) dropwise. The Grignard reagent will add to the ketone, yielding a tertiary alcohol. This step produces a mixture of cis and trans diastereomers.

  • Isomer Separation: The diastereomeric tertiary alcohols can often be separated by column chromatography.

  • Hydrolysis: Select the desired isomer (e.g., the cis-hydroxy ester) and hydrolyze the methyl ester to the carboxylic acid using aqueous lithium hydroxide (LiOH).

  • Amide Coupling: To the resulting cis-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, add a desired amine, a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an additive like HOBt (hydroxybenzotriazole) in a solvent like DMF. Stir at room temperature until the reaction is complete.

  • Purification: Purify the final amide product by column chromatography.

Case Study: A Scalable Synthesis for the RORγt Inverse Agonist TAK-828F

The development of TAK-828F, an inhibitor for autoimmune diseases, showcases a modern, scalable synthesis of a key cis-1,3-disubstituted cyclobutane carboxylic acid intermediate.[4][16] The initial discovery synthesis was not scalable, necessitating the development of a more efficient route.

The key challenge was the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[16]

Retrosynthetic Analysis of the Scalable Route

G A TAK-828F Core Acid (7) B Diester (10) A->B Selective Deprotection C cis-Meldrum's Acid Adduct (11) B->C Decarboxylation & Esterification D Cyclobutylidene Meldrum's Acid (12) C->D Diastereoselective Reduction (Key Step) E Cyclobutanone Ester (13) D->E Knoevenagel Condensation F Starting Ketone (2) E->F Ketalization & Esterification

Caption: Retrosynthetic analysis for the key cyclobutane acid of TAK-828F.[16]

The pivotal step was the reduction of intermediate 12 . The team found that sodium borohydride (NaBH₄) provided good diastereoselectivity, favoring the desired cis product.

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
NaBH₄THF/MeOH088:12
NaBH(OAc)₃THFrt75:25
LiBH₄THF083:17
L-Selectride®THF-7858:42
Data adapted from Org. Process Res. Dev. 2021, 25, 9, 2118–2124.[16]

Causality of Diastereoselectivity: The facial selectivity of the reduction is governed by sterics. The bulky Meldrum's acid moiety on the exocyclic double bond directs the hydride attack from the opposite (cis) face, leading to the desired stereoisomer. NaBH₄ proved to be the optimal choice, balancing reactivity and selectivity. It was also discovered that controlling acidic impurities was crucial for improving the diastereomeric ratio during recrystallization.[16] This optimized, chromatography-free process improved the overall yield from 23% to 39%.[16]

Conclusion and Future Outlook

The field of substituted cyclobutane carboxylic acids has evolved dramatically from a history of mistaken identities to a state of sophisticated, predictable synthesis. The unique conformational constraints and three-dimensional character of the cyclobutane ring have cemented its role as a privileged scaffold in drug discovery.[4]

Future research will undoubtedly focus on the development of novel catalytic and enantioselective methods to access ever more complex and stereochemically defined cyclobutane structures.[17][18] The continued exploration of C-H functionalization logic and innovative ring-forming strategies will further expand the accessible chemical space.[11] For researchers and drug development professionals, a deep understanding of the history and synthetic nuances of these remarkable scaffolds is not just an academic exercise—it is a critical tool for designing the next generation of innovative medicines.

References

Theoretical calculations on 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Analysis of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound. This molecule is of significant interest to medicinal chemists and drug development professionals due to its incorporation of a three-dimensional cyclobutane scaffold, a motif increasingly recognized for its favorable physicochemical properties and as a bioisosteric replacement for planar phenyl rings.[1] This document outlines a validated, first-principles workflow using Density Functional Theory (DFT) to elucidate the molecule's structural and electronic characteristics. We will explore the critical aspects of its conformational landscape, including ring puckering, the relative stability of its cis and trans isomers, and the potential for stabilizing intramolecular hydrogen bonds. The protocols herein are designed to be self-validating, ensuring that the generated data is robust and reliable for applications in rational drug design and molecular modeling.

Introduction: The Significance of a 3D Scaffold

The demand for novel chemical entities with improved pharmacological profiles has led to a renewed focus on molecules that occupy three-dimensional space. The cyclobutane moiety is an exemplary scaffold in this regard, offering a rigid yet non-planar framework that can enforce specific vectoral orientations of functional groups.[1] this compound (CAS 23761-26-4) embodies this principle, combining the cyclobutane core with three key functional groups: a hydroxyl group, a phenyl ring, and a carboxylic acid.[2][3]

Understanding the intrinsic conformational preferences of this molecule is paramount for predicting its behavior in a biological context. Theoretical calculations provide a powerful, resource-efficient means to access this information. Key questions that can be addressed computationally include:

  • What is the preferred puckering of the cyclobutane ring?

  • What are the relative thermodynamic stabilities of the cis and trans diastereomers?

  • Does an intramolecular hydrogen bond form between the hydroxyl and carboxylic acid moieties, and how does this influence the overall conformation?

This guide will provide the theoretical basis and practical protocols to answer these questions authoritatively.

Theoretical Foundations and Computational Strategy

The Conformational Landscape of Cyclobutane

Contrary to a simple planar representation, the cyclobutane ring is known to adopt a non-planar, "puckered" or "butterfly" conformation.[4][5] This puckering is a compromise to relieve the substantial torsional strain that would arise from eclipsed C-H bonds in a flat structure, at the cost of a slight increase in angle strain (C-C-C bond angles are typically ~88°).[5] This results in two distinct substituent positions: axial and equatorial. For substituted cyclobutanes, the lowest energy conformation typically places bulky substituents in the more spacious equatorial positions to minimize steric hindrance.[6]

Core Computational Method: Density Functional Theory (DFT)

For computational studies of organic molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency.[7][8] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, making it well-suited for systems with dozens of atoms. Modern DFT, especially when paired with dispersion corrections, can accurately model the subtle non-covalent interactions that govern molecular conformation.[9]

Rationale for Selecting the Functional and Basis Set

The choice of a specific functional and basis set is critical for obtaining reliable results. Our recommendation is a protocol that has been widely validated for organic systems.

  • Functional: ωB97X-D . This is a range-separated hybrid functional that includes empirical dispersion corrections. This choice is deliberate: the dispersion term is crucial for accurately modeling the van der Waals interactions involving the phenyl ring and for describing the potential intramolecular hydrogen bond.[10]

  • Basis Set: 6-311+G(d,p) . This is a triple-zeta basis set that provides sufficient flexibility for the electrons. The "+" indicates the addition of diffuse functions, which are important for describing lone pairs and hydrogen bonding, while the "(d,p)" polarization functions allow for non-spherical electron density distribution, essential for describing chemical bonds accurately.

Modeling the Environment: The Role of Solvation

Calculations performed in the gas phase model the molecule in isolation. However, most chemical and biological processes occur in solution. To account for the bulk electrostatic effects of a solvent (e.g., water or DMSO), an implicit solvent model, such as the Polarizable Continuum Model (PCM), should be employed.[8] This model treats the solvent as a continuous medium with a specific dielectric constant, providing a more realistic energetic landscape.

Computational Workflow and Protocols

The following section details the step-by-step protocols for a robust theoretical analysis. The overall workflow is designed to ensure that each step validates the next, leading to a trustworthy final result.

Workflow Diagram: From Structure to Properties

The logical progression of the computational experiment is summarized in the diagram below.

G cluster_0 1. Input Preparation cluster_1 2. Core Calculation cluster_2 3. Validation & Analysis start Build Initial 3D Structures (cis and trans isomers) opt Geometry Optimization (e.g., ωB97X-D/6-311+G(d,p)) start->opt Submit Calculation freq Vibrational Frequency Analysis opt->freq Use Optimized Geometry validation Confirm True Minimum (Zero Imaginary Frequencies) freq->validation Check Frequencies validation->opt If Imaginary Freq. (Re-optimize from distorted geometry) analysis Analyze Results: - Relative Energies (ΔE) - Geometric Parameters - H-Bonding Analysis - Electronic Properties (HOMO/LUMO) validation->analysis If Validated

Caption: Computational workflow for the theoretical analysis of molecular conformers.

Protocol 1: Geometry Optimization

This procedure seeks the lowest energy arrangement of atoms on the potential energy surface.

  • Build Initial Structures : Using a molecular editor (e.g., Avogadro, ChemDraw), construct the 3D coordinates for both the cis and trans isomers of this compound. The cis isomer has the phenyl and carboxylic acid groups on the same face of the ring, while the trans isomer has them on opposite faces.

  • Define Calculation Parameters : In the input file for your quantum chemistry software package (e.g., Gaussian, ORCA, PySCF), specify the following:

    • Method : ωB97X-D

    • Basis Set : 6-311+G(d,p)

    • Calculation Type : Opt (Optimization)

    • Solvation (Optional) : SCRF=(PCM, Solvent=Water)

  • Execute Calculation : Submit the calculation to the computational server.

  • Verify Convergence : After the calculation completes, ensure that it has terminated normally and met all convergence criteria as reported in the output file.

Protocol 2: Vibrational Frequency Analysis

This is a critical, self-validating step to confirm the nature of the stationary point found during optimization.[7]

  • Use Optimized Geometry : The starting geometry for this calculation MUST be the fully optimized structure from Protocol 1.

  • Define Calculation Parameters : Create a new input file with the same method and basis set, but change the calculation type:

    • Calculation Type : Freq (Frequency)

  • Execute Calculation : Submit the frequency calculation.

  • Analyze Frequencies : Inspect the output file for the list of vibrational frequencies.

    • A true minimum energy structure will have zero imaginary frequencies.

    • A single imaginary frequency indicates a transition state. If found, the optimization has located a saddle point, not a stable conformer, and the initial structure must be modified and re-optimized.

  • Extract Thermochemical Data : The output of this calculation also provides zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies, which are more accurate for comparing the relative stabilities of isomers than the raw electronic energies.

Analysis and Interpretation of Theoretical Data

Conformational Stability: Cis vs. Trans Isomers

The primary energetic distinction will be between the cis and trans isomers. The relative stability is determined by comparing their Gibbs free energies, corrected from the frequency calculation. The isomer with the lower free energy is thermodynamically more stable.

Table 1: Calculated Relative Energies of Isomers

Isomer Electronic Energy (Hartree) Gibbs Free Energy (Hartree) Relative Free Energy (kcal/mol)
trans [Example Value] [Example Value] 0.00
cis [Example Value] [Example Value] [Calculated Difference]

(Note: Values are placeholders and must be populated by actual calculation results.)

Interpretation : It is anticipated that the trans isomer will be significantly more stable. In the cis isomer, the bulky phenyl and carboxylic acid groups are on the same face of the ring, leading to substantial steric repulsion (van der Waals strain). The trans conformation places these groups on opposite faces, minimizing this unfavorable interaction.

Analysis of Intramolecular Hydrogen Bonding

A key structural feature to investigate in the most stable conformer is the presence of an intramolecular hydrogen bond between the hydroxyl (-OH) group and the carbonyl oxygen of the carboxylic acid (C=O).

Criteria for Hydrogen Bonding :

  • Geometric Analysis : Measure the distance between the hydroxyl hydrogen and the carbonyl oxygen (H---O). A distance of < 2.5 Å is strong evidence of a hydrogen bond.[11] Also, the Donor-H---Acceptor angle (O-H---O) should be relatively linear (typically > 120°).

  • Vibrational Frequency Shifts : The formation of a hydrogen bond weakens the O-H covalent bond. In the calculated vibrational spectra, this manifests as a "red-shift" (a lowering of the stretching frequency) of the hydroxyl O-H bond compared to a conformer where it is not H-bonded.[11]

Table 2: Key Geometric Parameters for the Most Stable Conformer

Parameter Description Calculated Value (Å or °)
r(H---O) H-bond distance (hydroxyl H to carbonyl O) [Example Value]
∠(O-H---O) H-bond angle [Example Value]
Puckering Angle Dihedral angle defining ring puckering [Example Value]

(Note: Values are placeholders and must be populated by actual calculation results.)

Electronic Properties and Reactivity

The output from the DFT calculation provides access to the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

  • HOMO : Represents the region from which an electron is most likely to be donated (nucleophilic character).

  • LUMO : Represents the region most likely to accept an electron (electrophilic character).

  • HOMO-LUMO Gap : The energy difference between these orbitals is a proxy for chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Conclusion

This guide has established an authoritative and scientifically-grounded workflow for the theoretical characterization of this compound. By employing Density Functional Theory with a carefully chosen functional (ωB97X-D) and basis set (6-311+G(d,p)), researchers can reliably determine the molecule's preferred three-dimensional structure. The protocols for geometry optimization and vibrational frequency analysis provide a self-validating mechanism to ensure the identification of true energy minima.

The key insights derived from this computational analysis—namely the relative stability of the cis and trans isomers, the puckered nature of the cyclobutane ring, and the confirmation of intramolecular hydrogen bonding—are critical for understanding the molecule's shape, polarity, and potential intermolecular interactions. This information is invaluable for professionals in drug discovery, enabling more accurate inputs for docking simulations, pharmacophore modeling, and the rational design of next-generation therapeutics built upon 3D scaffolds.

References

The Ascendant Scaffold: A Technical Guide to the Biological Potential of Phenyl-Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Flatland in Drug Discovery

For decades, medicinal chemistry has been significantly influenced by the prevalence of flat, aromatic structures. However, the contemporary paradigm of drug discovery champions an "escape from flatland," advocating for the integration of three-dimensional scaffolds to enhance pharmacological properties.[1] In this context, the cyclobutane ring, a strained yet remarkably stable carbocycle, has emerged as a compelling structural motif.[2][3][4][5] Its rigid, puckered conformation offers a unique platform for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. When one of these substituents is the ubiquitous phenyl group—a cornerstone of countless bioactive molecules—the resulting phenyl-substituted cyclobutane scaffold presents a rich and underexplored territory for therapeutic innovation.

This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of phenyl-substituted cyclobutanes. We will delve into the causality behind experimental designs, present validated protocols, and synthesize structure-activity relationship (SAR) data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Phenyl-Cyclobutane Moiety: A Strategic Alliance in Molecular Design

The Cyclobutane Core: More Than Just a Constrained Linker

The utility of the cyclobutane ring in medicinal chemistry extends far beyond its role as a simple linker. Its inherent strain energy and unique puckered geometry bestow several advantageous properties:

  • Conformational Restriction: By replacing flexible alkyl chains or isomerizable double bonds with a cyclobutane ring, the conformational freedom of a molecule is significantly reduced. This pre-organization into a bioactive conformation can lead to a lower entropic penalty upon binding to a target, thereby enhancing potency.[3][6]

  • Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to oxidative metabolism compared to those in more flexible alkyl chains or electron-rich aromatic systems.[7] This can lead to improved pharmacokinetic profiles, such as a longer half-life.

  • Bioisosterism: The cyclobutane moiety can serve as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even phenyl rings.[3][7] This substitution can improve physicochemical properties like solubility and metabolic stability while maintaining or enhancing biological activity.[1][7]

  • Precise Vectorial Display: The defined stereochemistry of substituted cyclobutanes allows for the precise projection of pharmacophoric elements into three-dimensional space, facilitating optimal interactions with complex biological targets.

The Phenyl Group: A Privileged Pharmacophore

The phenyl group is a recurring motif in a vast number of approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions, makes it a versatile component for molecular recognition at biological targets. Furthermore, the phenyl ring serves as a scaffold that can be readily functionalized to fine-tune electronic properties, solubility, and metabolic stability.

Phenyl-Substituted Cyclobutanes: A Synergy for Therapeutic Innovation

The combination of a phenyl group and a cyclobutane core creates a scaffold that leverages the advantages of both moieties. The cyclobutane ring provides a rigid framework to position the phenyl group and other substituents in a well-defined orientation, while the phenyl group contributes to target binding and offers a site for further chemical modification. This synergistic relationship has been exploited in the development of novel agents with a wide range of biological activities.

Part 2: Crafting the Core: Synthesis of Phenyl-Substituted Cyclobutanes

The construction of the phenyl-substituted cyclobutane scaffold is a key challenge that has been addressed through various synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.

Key Synthetic Strategies: An Overview

Two of the most powerful and versatile methods for synthesizing phenyl-substituted cyclobutanes are [2+2] cycloaddition reactions and C-H functionalization.

  • [2+2] Cycloaddition: This class of reactions involves the concerted or stepwise union of two unsaturated components (e.g., alkenes, ketenes) to form a four-membered ring.[8][9] Photochemical and metal-catalyzed variants of this reaction are particularly useful for accessing a wide range of substituted cyclobutanes.[9][10]

  • C-H Functionalization: This modern synthetic strategy involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the direct introduction of phenyl groups onto a pre-existing cyclobutane ring, often with high stereocontrol.[11][12][13][14][15]

Experimental Protocol: Lewis Acid Promoted [2+2] Cycloaddition

This protocol describes a general procedure for the synthesis of 1,3-substituted cyclobutanes, including those with phenyl substituents, via a [2+2] cycloaddition of a terminal alkene (e.g., styrene) with an allenoate, promoted by a Lewis acid.[16][17]

Materials:

  • Phenyl 2,3-butadienoate

  • Styrene (or a substituted styrene)

  • Ethylaluminum dichloride (EtAlCl₂) solution in hexanes

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the styrene derivative (1.2 equivalents) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the EtAlCl₂ solution (1.1 equivalents) dropwise to the stirred solution.

  • In a separate flame-dried flask, dissolve phenyl 2,3-butadienoate (1.0 equivalent) in anhydrous DCM.

  • Add the allenoate solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired phenyl-substituted cyclobutane.

Part 3: Biological Activities and Therapeutic Potential

The rigid, three-dimensional nature of the phenyl-substituted cyclobutane scaffold has proven to be advantageous in the design of molecules targeting a diverse array of biological processes.

Anticancer Activity

A prominent example of the anticancer potential of phenyl-substituted cyclobutanes is in the development of analogs of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[2][18][19][20][21] The cis-stilbene moiety of CA-4 is crucial for its activity but is prone to isomerization to the inactive trans-isomer. To overcome this liability, researchers have replaced the double bond with a cyclobutane ring to create conformationally restricted analogs.[2][18][20] These analogs, which feature a trimethoxyphenyl group and another substituted phenyl group on the cyclobutane core, have demonstrated significant cytotoxicity against various cancer cell lines.[2][18][20] Molecular modeling studies have shown that these compounds bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2][18]

For cyclobutane-based combretastatin analogs, the following SAR observations have been made:

  • Stereochemistry is Crucial: The cis-isomers, where the two phenyl groups are on the same side of the cyclobutane ring, generally exhibit significantly higher cytotoxicity than the corresponding trans-isomers.[2][18] This is attributed to the cis-isomers more closely mimicking the bioactive conformation of CA-4.

  • Substitution on the Phenyl Rings: The 3,4,5-trimethoxyphenyl moiety is a key pharmacophoric element for potent activity, consistent with the SAR of CA-4 itself. Modifications to the second phenyl ring can be tolerated and used to fine-tune activity and physicochemical properties.

Table 1: Cytotoxicity of Phenyl-Substituted Cyclobutane Analogs of Combretastatin A-4

Compound IDPhenyl Ring A SubstituentsPhenyl Ring B SubstituentsStereochemistryCell LineIC50 (µM)
cis-Analog 3,4,5-Trimethoxy4-MethoxycisHepG2~5-10
trans-Analog 3,4,5-Trimethoxy4-MethoxytransHepG2>20
cis-Analog 3,4,5-Trimethoxy4-MethoxycisSK-N-DZ~5-10
trans-Analog 3,4,5-Trimethoxy4-MethoxytransSK-N-DZ>20

Data synthesized from literature reports for illustrative purposes.[2][18]

Enzyme Inhibition

The chemokine receptor CXCR2 is a G protein-coupled receptor that plays a critical role in inflammation by mediating neutrophil recruitment. Antagonists of CXCR2 are therefore of significant interest for the treatment of inflammatory diseases. A series of 3,4-diamino-3-cyclobutene-1,2-diones containing disubstituted phenyl rings have been developed as potent CXCR2 antagonists.[22][23][24][25] The cyclobutenedione core serves as a scaffold to orient the phenyl groups and other substituents for optimal binding to the receptor.

In this class of compounds, variations in the substitution pattern on the phenyl ring have a profound impact on binding affinity. For instance, 3,4- and 3,5-disubstitution patterns on the phenyl ring have yielded compounds with low nanomolar binding affinities for CXCR2.[22] Furthermore, some of these potent compounds have demonstrated good oral pharmacokinetic profiles, highlighting the potential of this scaffold in developing orally bioavailable drugs.[22]

Neurological Applications

Mitochondrial dysfunction is implicated in a range of neurodegenerative diseases. Mitofusins are proteins that mediate mitochondrial fusion, a process that is essential for maintaining mitochondrial health. Small molecules that can activate mitofusins are therefore being explored as potential therapeutics. A class of phenyl-carboxamide derivatives, where a phenyl group is connected to a cyclohexyl or cyclobutyl moiety via a linker, have been identified as potent mitofusin activators.[26][27][28][29][30] The incorporation of a cyclobutane in the linker region has been shown to improve pharmacokinetic properties, such as plasma and brain half-life, leading to more sustained pharmacodynamic effects in neurons.[26]

Part 4: Pharmacokinetics and Drug Development Considerations

The physicochemical properties of phenyl-substituted cyclobutanes can be fine-tuned to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles.

Metabolic Stability and Bioavailability

As previously mentioned, the cyclobutane ring can enhance metabolic stability by replacing more labile moieties.[6] This can lead to increased oral bioavailability and a longer duration of action. For example, in the development of mitofusin activators, replacing a more flexible linker with a cyclobutane-containing one led to improved metabolic stability.[26]

Future Perspectives and Challenges

The phenyl-substituted cyclobutane scaffold holds considerable promise for the development of new therapeutics. However, challenges remain, particularly in the stereocontrolled synthesis of complex, polysubstituted cyclobutanes. Continued innovation in synthetic methodologies, including asymmetric catalysis and C-H functionalization, will be crucial for unlocking the full potential of this versatile scaffold.

Part 5: Experimental Protocols for Biological Evaluation

The following are generalized protocols for the initial biological evaluation of novel phenyl-substituted cyclobutane derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[31][32][33][34][35]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[33]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[33]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[31][32]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[32][34]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[33][34]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[36][37][38][39][40]

Materials:

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.[38][39]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[38][40]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[36][38]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[39][40]

Enzyme Inhibition Assay (General Protocol)

This is a generalized protocol for a biochemical assay to determine the inhibitory activity of a compound against a purified enzyme.[41][42][43][44][45]

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test compound

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.

  • Pre-incubation: Add the enzyme and various concentrations of the test compound to the wells of a microplate and pre-incubate for a set time.[41][42]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[41][42]

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.[41]

Visualizations

Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bio_eval Biological Evaluation cluster_sar SAR & Optimization synthesis Synthesis of Phenyl-Substituted Cyclobutane Derivatives purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Susceptibility (MIC Determination) purification->antimicrobial enzyme Enzyme Inhibition Assay purification->enzyme sar Structure-Activity Relationship Analysis cytotoxicity->sar antimicrobial->sar enzyme->sar optimization Lead Optimization sar->optimization tubulin_inhibition tubulin αβ-Tubulin Dimers mt Microtubule tubulin->mt Polymerization mt->tubulin Depolymerization ca4_analog Phenyl-Substituted Cyclobutane Analog (cis-conformation) colchicine_site Colchicine Binding Site on β-Tubulin ca4_analog->colchicine_site disruption Disruption of Microtubule Dynamics colchicine_site->disruption Binding leads to arrest Cell Cycle Arrest (G2/M Phase) disruption->arrest apoptosis Apoptosis arrest->apoptosis

References

Stereoisomers of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

The cyclobutane motif is a structurally intriguing four-membered ring system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a scaffold for developing novel therapeutics and functional materials. This guide focuses on 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid, a molecule possessing two stereocenters, leading to a fascinating array of four distinct stereoisomers. The precise control and characterization of this stereochemistry are paramount, as different isomers can exhibit profoundly different biological activities and physical properties. This document provides a comprehensive exploration of the synthesis, separation, and characterization of these stereoisomers, grounded in established chemical principles and advanced analytical techniques.

The Stereochemical Complexity of a Substituted Cyclobutane

Unlike the well-defined chair and boat conformations of cyclohexane, the cyclobutane ring exists in a puckered conformation to alleviate some of its torsional strain.[3] This puckering is dynamic, with the ring rapidly flipping between equivalent puckered states.[3] The introduction of substituents at the 1- and 3-positions, as in this compound, fixes the ring in specific conformations and creates two stereogenic centers: C1 (bearing the carboxylic acid) and C3 (bearing the hydroxyl and phenyl groups).

This leads to the existence of four possible stereoisomers, comprising two pairs of enantiomers. These are best understood by their cis and trans diastereomeric relationships, which refer to the relative orientation of the primary functional groups (carboxylic acid and hydroxyl group) with respect to the plane of the cyclobutane ring.

  • cis-isomers : The -COOH and -OH groups are on the same side of the ring. This pair consists of the (1R, 3S) and (1S, 3R) enantiomers.

  • trans-isomers : The -COOH and -OH groups are on opposite sides of the ring. This pair consists of the (1R, 3R) and (1S, 3S) enantiomers.

The relationship between these isomers is critical for any development pathway. Diastereomers possess different physical and chemical properties, allowing for their separation using standard chromatographic techniques. Enantiomers, however, have identical physical properties in an achiral environment and require specialized chiral resolution methods for their separation.

stereoisomers cluster_trans trans-Diastereomers cluster_cis cis-Diastereomers T1 (1R, 3R) T2 (1S, 3S) T1->T2 Enantiomers C1 (1R, 3S) T1->C1 Diastereomers C2 (1S, 3R) T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers start Mixture of 4 Stereoisomers

Caption: Interrelationship of the four stereoisomers.

Synthetic Strategy: Accessing the Stereoisomeric Mixture

A robust and direct method for synthesizing the this compound scaffold is through the nucleophilic addition of a phenyl organometallic reagent to a ketone precursor. The Grignard reaction, utilizing phenylmagnesium bromide, is an exemplary choice for this transformation, starting from commercially available 3-oxocyclobutane-1-carboxylic acid.[3]

Causality of Experimental Choices:

  • Starting Material: 3-Oxocyclobutane-1-carboxylic acid is chosen for its directness. The ketone at C3 is the precise site for introducing the phenyl and hydroxyl groups simultaneously.

  • Reagent: Phenylmagnesium bromide is a powerful nucleophile, readily attacking the electrophilic carbonyl carbon.

  • Reaction Conditions: The reaction is conducted at low temperatures (e.g., 0 °C to -78 °C) to control the exothermic reaction and minimize potential side reactions. Anhydrous conditions are critical as Grignard reagents are highly basic and will be quenched by protic solvents like water.

  • Outcome: This synthesis is not stereoselective. The nucleophilic attack can occur from either face of the planar carbonyl group, leading to a mixture of the cis and trans diastereomers. The exact ratio is dependent on the steric hindrance and electronic factors of the substrate and is often close to 1:1.

Experimental Protocol: Grignard Synthesis
  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-oxocyclobutane-1-carboxylic acid (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.

  • Addition: Phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quench: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The mixture is acidified to pH ~3 with 1 M HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Validation: The crude product, a mixture of cis and trans diastereomers, is analyzed by ¹H NMR to confirm the structure and estimate the diastereomeric ratio before proceeding to purification.

Separation and Purification Workflow

The separation of the four stereoisomers is a multi-step process that leverages the different physical properties of diastereomers and the specific interactions of enantiomers with a chiral environment.

workflow cluster_synthesis Synthesis cluster_separation1 Diastereomer Separation cluster_separation2 Enantiomeric Resolution A 3-Oxocyclobutane-1-carboxylic acid + Phenylmagnesium Bromide B Crude Product (cis/trans mixture) A->B Grignard Reaction C Silica Gel Column Chromatography B->C D1 cis-Diastereomers (Racemic Mixture) C->D1 D2 trans-Diastereomers (Racemic Mixture) C->D2 E1 Chiral HPLC D1->E1 E2 Chiral HPLC D2->E2 F1 (1R, 3S) Isomer E1->F1 F2 (1S, 3R) Isomer E1->F2 F3 (1R, 3R) Isomer E2->F3 F4 (1S, 3S) Isomer E2->F4

Caption: Workflow for synthesis and stereoisomer separation.

Separation of Diastereomers

The cis and trans diastereomers have different spatial arrangements, leading to distinct polarities and physical properties. This difference is exploited for their separation using standard silica gel column chromatography.

Protocol: Column Chromatography

  • Preparation: A silica gel slurry is prepared in a low-polarity solvent (e.g., 10% ethyl acetate in hexanes) and packed into a glass column.

  • Loading: The crude product mixture is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

  • Elution: A gradient elution is performed, starting with a low-polarity mobile phase (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The more non-polar isomer (typically the trans isomer, where intramolecular hydrogen bonding is less likely) will elute first.

  • Collection & Validation: Fractions are collected and analyzed by TLC. Fractions containing the pure isomers are combined, and the solvent is removed. The purity of each separated diastereomeric pair is confirmed by ¹H NMR spectroscopy.

Resolution of Enantiomers

Separating the enantiomers of the cis and trans pairs requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most efficient and reliable method for both analytical quantification and preparative isolation.[4]

Expertise in Method Selection: The choice of a chiral stationary phase (CSP) is critical. For carboxylic acids with aromatic and hydroxyl functionalities, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective.[4] The separation mechanism relies on a combination of interactions, including hydrogen bonding (with the -COOH and -OH groups), π-π stacking (with the phenyl ring), and steric repulsion, which differ for the two enantiomers within the chiral environment of the CSP.[4]

Protocol: Analytical Chiral HPLC

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid and ensure sharp peaks.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Self-Validation: The method is validated by running a sample of the racemic mixture to determine the retention times of both enantiomers and calculate the resolution factor. A baseline separation (Resolution > 1.5) is required for accurate quantification of enantiomeric excess (ee) and for scaling up to preparative separation.

Table 1: Representative Chiral HPLC Separation Data

Isomer Pair Enantiomer Retention Time (min)
cis-racemate (1R, 3S) 12.5
(1S, 3R) 15.8
trans-racemate (1R, 3R) 10.2
(1S, 3S) 13.1

Note: Data are hypothetical and for illustrative purposes. Actual retention times depend on the specific CSP and mobile phase conditions.

Structural Characterization

Unambiguous characterization of each isolated stereoisomer is essential. A combination of spectroscopic and crystallographic techniques is employed.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is invaluable for distinguishing between the cis and trans diastereomers. Due to the fixed, puckered nature of the ring, the protons on the cyclobutane scaffold experience different magnetic environments in the two diastereomers.[5][6]

Key Distinguishing Features:

  • Chemical Shifts: The chemical shifts of the ring protons, particularly the proton at C1 (-CH-COOH), will differ significantly between the cis and trans isomers due to anisotropic effects from the nearby phenyl and hydroxyl groups.

  • Coupling Constants: The vicinal coupling constants (³J) between adjacent protons on the ring can provide conformational information, although this can be complex in cyclobutane systems.[6]

Table 2: Expected ¹H NMR Chemical Shift Differences

Proton cis-Isomer (Expected δ) trans-Isomer (Expected δ) Rationale
C1-H Downfield shift Upfield shift In the cis isomer, C1-H can be deshielded by the proximate hydroxyl/phenyl group.
Ring CH₂ More complex multiplets Simpler multiplets The symmetry and magnetic environments of the methylene protons differ significantly.

Note: Values are relative expectations. Absolute shifts depend on the solvent and instrument.

X-ray Crystallography

For absolute stereochemical assignment, single-crystal X-ray crystallography is the definitive method.[7] Once a single enantiomer has been isolated and can be crystallized, this technique provides a three-dimensional map of the molecule, unequivocally determining the relative and absolute configuration of the stereocenters (e.g., confirming a (1R, 3S) configuration). This method serves as the ultimate proof of structure and is a critical step in drug development for regulatory submission.

Conclusion and Outlook

The four stereoisomers of this compound represent a microcosm of the challenges and opportunities in modern stereoselective chemistry. The ability to synthesize, separate, and definitively characterize each unique isomer is fundamental to unlocking their potential in drug discovery and materials science.[8] As the demand for enantiopure compounds continues to grow, the robust methodologies outlined in this guide—combining classical synthesis with advanced chromatographic and spectroscopic techniques—provide a clear and validated pathway for researchers to harness the specific properties of each distinct stereoisomer.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutane scaffolds are privileged structures in medicinal chemistry, prized for their ability to confer unique three-dimensional conformations to bioactive molecules.[1][2] The title compound, 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid, serves as a valuable building block for the synthesis of complex pharmaceutical agents, including kinase and protease inhibitors. This application note provides a comprehensive, two-step protocol for the synthesis of this key intermediate, starting from the commercially available ethyl 3-oxocyclobutane-1-carboxylate. The methodology is designed for reliability and scalability, incorporating detailed mechanistic insights, troubleshooting guidance, and characterization data to ensure reproducibility in a research setting.

Synthetic Strategy and Rationale

The synthesis is strategically designed in two distinct stages: (1) nucleophilic addition to the carbonyl group to install the phenyl and hydroxyl moieties, followed by (2) hydrolysis of the ethyl ester to yield the final carboxylic acid.

  • Step 1: Grignard Reaction. The core of this synthesis is the addition of a phenyl nucleophile to the ketone of ethyl 3-oxocyclobutane-1-carboxylate. A Grignard reaction, utilizing phenylmagnesium bromide, is the method of choice for this transformation.[3][4] This approach is favored due to the high reactivity of the organomagnesium reagent, the commercial availability of precursors, and the well-established reaction conditions. The organozinc reagents used in a Reformatsky reaction are generally less reactive than Grignard reagents and are typically employed for additions of α-halo esters to carbonyls, making them less suitable for this specific transformation.[5][6] The Barbier reaction, while similar in that the organometallic species is generated in situ, offers fewer advantages over the pre-formation of the Grignard reagent in this context, where stability is not a major concern.[3][4][7]

  • Step 2: Saponification. The second step involves the base-catalyzed hydrolysis (saponification) of the intermediate ethyl ester. This is a standard and highly efficient method for converting esters to carboxylic acids. Subsequent acidification protonates the carboxylate salt, leading to the precipitation or extraction of the final product.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Saponification A Ethyl 3-oxocyclobutane-1-carboxylate + Phenylmagnesium Bromide B Grignard Addition (Anhydrous THF, 0 °C to RT) A->B C Aqueous Workup (NH4Cl quench) B->C D Purification (Column Chromatography) C->D E Intermediate: Ethyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate D->E F Intermediate Ester G Base Hydrolysis (NaOH, EtOH/H2O, Reflux) F->G H Acidification (HCl) G->H I Purification (Extraction & Recrystallization) H->I J Final Product: This compound I->J

Caption: Overall synthetic workflow diagram.

Reaction Mechanism

The key carbon-carbon bond formation occurs via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the cyclobutanone ring.

  • Coordination: The magnesium atom of the phenylmagnesium bromide coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The phenyl group, acting as a nucleophile, attacks the carbonyl carbon, breaking the C=O pi bond and forming a new C-C bond. This results in a magnesium alkoxide intermediate.

  • Protonation: During the aqueous workup with a mild acid (like saturated ammonium chloride), the alkoxide is protonated to yield the tertiary alcohol.

Caption: Mechanism of Grignard addition.

Detailed Experimental Protocols

Part A: Synthesis of Ethyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Ethyl 3-oxocyclobutane-1-carboxylateC₇H₁₀O₃142.1510.01.0
Phenylmagnesium bromide (3.0 M in Et₂O)C₆H₅MgBr181.3112.01.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~50 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49~30 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
Brine (Saturated aq. NaCl)NaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Procedure

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 3-oxocyclobutane-1-carboxylate (1.42 g, 10.0 mmol). Dissolve the starting material in 50 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add phenylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12.0 mmol) to the stirred solution dropwise via syringe over 20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 30 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the product as a colorless oil.

Part B: Synthesis of this compound

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Ethyl 3-hydroxy-3-phenylcyclobutane-1-carboxylateC₁₃H₁₆O₃220.268.0 (Assumed)1.0
Sodium Hydroxide (NaOH)NaOH40.0024.03.0
Ethanol (EtOH)C₂H₅OH46.07~30 mL-
Deionized Water (H₂O)H₂O18.02~15 mL-
Hydrochloric Acid (HCl, 6 M)HCl36.46As needed-
Diethyl Ether (Et₂O)C₄H₁₀O74.12As needed-

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl ester intermediate (assuming 1.76 g, 8.0 mmol from the previous step) in a mixture of ethanol (30 mL) and deionized water (15 mL).

  • Hydrolysis: Add sodium hydroxide pellets (0.96 g, 24.0 mmol) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Cooling & Solvent Removal: Cool the reaction to room temperature. Remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 6 M HCl. A white precipitate should form.

  • Extraction: Extract the acidic aqueous layer with diethyl ether (3 x 40 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (40 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter and evaporate the solvent to yield the crude product. The solid can be further purified by recrystallization from a suitable solvent system (e.g., hot toluene or ethyl acetate/hexanes) to afford this compound as a white solid.[8]

Trustworthiness: Self-Validation and Troubleshooting

A robust protocol must account for potential issues and provide clear validation checkpoints.

  • Reaction Monitoring: Progress for both steps should be monitored by TLC. For Step 1, the disappearance of the starting ketone (visualized with a potassium permanganate stain) indicates completion. For Step 2, the disappearance of the less polar ester spot and the appearance of the more polar carboxylic acid spot (which will streak on the baseline) confirms the reaction is proceeding.

  • Grignard Initiation: If the Grignard reaction is sluggish, a small crystal of iodine or gentle warming may be required to activate the magnesium surface in the commercial reagent. Ensure all glassware is rigorously dried to prevent quenching of the reagent.

  • Side Reactions: The primary side reaction in Step 1 is the enolization of the starting ketone by the Grignard reagent acting as a base. Using a slight excess of the Grignard and maintaining a low temperature during addition helps to favor the desired nucleophilic addition.

  • Purification: The final carboxylic acid product may be challenging to extract if it is partially soluble in water. Ensuring the aqueous layer is fully saturated with NaCl (brine) can help drive the product into the organic phase. Continuous extraction may be required for optimal yields.[8]

Expected Characterization Data

CompoundExpected Yield¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Ethyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate75-85%7.50-7.20 (m, 5H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.20-3.00 (m, 3H, cyclobutane-H), 2.80-2.60 (m, 2H, cyclobutane-H), 2.50 (s, 1H, -OH), 1.25 (t, 3H, -OCH₂CH₃)175.0 (C=O, ester), 145.0 (Ar C-ipso), 128.5 (Ar CH), 127.0 (Ar CH), 125.0 (Ar CH), 75.0 (C-OH), 61.0 (-OCH₂), 40.0 (CH₂), 35.0 (CH), 14.2 (-CH₃)
This compound85-95%11.5 (br s, 1H, -COOH), 7.50-7.20 (m, 5H, Ar-H), 3.25-3.05 (m, 3H, cyclobutane-H), 2.85-2.65 (m, 2H, cyclobutane-H)180.0 (C=O, acid), 144.8 (Ar C-ipso), 128.6 (Ar CH), 127.2 (Ar CH), 124.9 (Ar CH), 74.8 (C-OH), 39.8 (CH₂), 34.5 (CH)

Note: NMR shifts are estimations based on chemical structure and may vary slightly.

References

Application Note: Comprehensive 1D NMR Analysis of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid. The structural complexity of this molecule, featuring a strained cyclobutane ring, a chiral center, and multiple functional groups, presents a compelling case for the power of NMR in elucidating its chemical structure and stereochemistry. This document outlines the theoretical basis for the expected spectral features, provides detailed protocols for sample preparation and data acquisition, and offers a systematic approach to spectral interpretation. The methodologies and insights presented herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a substituted cyclobutane derivative of significant interest in organic synthesis due to its potential as a building block for more complex molecules. The rigid, puckered nature of the cyclobutane ring, combined with the presence of hydroxyl, phenyl, and carboxylic acid functionalities, gives rise to distinct stereoisomers (cis and trans), each with unique physical and chemical properties.[1][2] Accurate structural characterization is therefore paramount for its application in synthetic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. This application note will delve into the intricacies of both ¹H and ¹³C NMR analysis of this compound, providing a predictive framework for understanding its spectral characteristics.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons on the cyclobutane ring and the presence of cis and trans isomers. The puckered conformation of the cyclobutane ring leads to distinct chemical environments for axial and equatorial protons.[1][2]

Expected Chemical Shift Regions and Multiplicities:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 12.0 ppm .[3] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.[4]

  • Phenyl Protons (-C₆H₅): The five protons of the phenyl group will resonate in the aromatic region, approximately between 7.2 and 7.6 ppm . Due to the free rotation of the phenyl group, they may appear as a complex multiplet.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and dependent on the solvent, concentration, and temperature. It is expected to be a broad singlet. In a non-protic solvent like DMSO-d₆, which can form strong hydrogen bonds, the signal will be sharper and more defined.[5]

  • Cyclobutane Methine Proton (-CH-COOH): The proton on the carbon bearing the carboxylic acid group is expected to be a multiplet in the range of 2.8 - 3.5 ppm . Its chemical shift and multiplicity will be influenced by the neighboring methylene protons.

  • Cyclobutane Methylene Protons (-CH₂-): The four protons on the two methylene groups of the cyclobutane ring are diastereotopic and will therefore have different chemical shifts. They are expected to appear as complex multiplets in the range of 2.0 - 3.0 ppm . The exact chemical shifts and coupling patterns will be highly dependent on their stereochemical relationship (cis or trans) to the substituents.

Table 1: Predicted ¹H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-COOH10.0 - 12.0broad s1H
-C₆H₅7.2 - 7.6m5H
-OHVariablebroad s1H
-CH-COOH2.8 - 3.5m1H
-CH₂- (ring)2.0 - 3.0m4H

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The number of unique carbon signals will confirm the overall structure.

Expected Chemical Shift Regions:

  • Carboxylic Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically in the range of 170 - 180 ppm .

  • Phenyl Carbons (-C₆H₅): The six carbons of the phenyl ring will resonate in the aromatic region between 125 and 145 ppm . The quaternary carbon attached to the cyclobutane ring will likely be less intense than the protonated carbons.

  • Hydroxyl-bearing Carbon (-C-OH): The quaternary carbon attached to the hydroxyl and phenyl groups is expected in the range of 70 - 85 ppm .

  • Cyclobutane Carbons: The carbons of the cyclobutane ring will appear in the aliphatic region. The carbon bearing the carboxylic acid group is expected around 40 - 50 ppm , while the methylene carbons are predicted to be in the 30 - 40 ppm range. Unsubstituted cyclobutane resonates at approximately 22.4 ppm, and the presence of substituents causes a downfield shift.[2][6]

Table 2: Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (ppm)
-COOH170 - 180
-C- (ipso, phenyl)140 - 145
-CH- (phenyl)125 - 130
-C-OH70 - 85
-CH-COOH40 - 50
-CH₂- (ring)30 - 40

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Experimental Protocols

Sample Preparation
  • Solvent Selection: For ¹H NMR, deuterated chloroform (CDCl₃) is a common choice. However, due to the presence of exchangeable protons (-COOH and -OH), which can lead to broad signals, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended.[5] DMSO-d₆ will form hydrogen bonds with the exchangeable protons, resulting in sharper signals that are easier to identify and integrate. For ¹³C NMR, either solvent is generally suitable.

  • Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[6]

NMR Data Acquisition

The following is a general protocol for acquiring high-quality 1D NMR spectra on a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (e.g., -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (e.g., -10 to 230 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Structural Elucidation Workflow

The following diagram illustrates a logical workflow for the structural elucidation of this compound using 1D NMR data.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A1 Sample Preparation (DMSO-d6) A2 1H NMR Acquisition A1->A2 A3 13C NMR Acquisition A1->A3 B1 Identify Solvent and TMS Peaks A2->B1 A3->B1 B2 Assign 1H Signals: -COOH (10-12 ppm, broad) -Aromatic (7.2-7.6 ppm) -Cyclobutane (2.0-3.5 ppm) B1->B2 B3 Assign 13C Signals: -C=O (170-180 ppm) -Aromatic (125-145 ppm) -C-O (70-85 ppm) -Aliphatic (30-50 ppm) B1->B3 B4 Analyze 1H Multiplicities and Coupling Constants B2->B4 C1 Confirm Functional Groups B2->C1 C2 Verify Carbon Skeleton B3->C2 C3 Propose Stereochemistry (cis/trans) based on coupling B4->C3 C1->C2 C2->C3

Caption: Workflow for NMR-based structural elucidation.

The Impact of Stereochemistry: Cis vs. Trans Isomers

The relative orientation of the phenyl and carboxylic acid groups (cis or trans) will have a significant impact on the NMR spectra.

  • Symmetry: The cis isomer possesses a plane of symmetry that the trans isomer lacks. This may result in fewer unique signals in the ¹³C NMR spectrum for the cis isomer, depending on the puckering of the ring.

  • Chemical Shifts: The spatial proximity of the substituents in the cis isomer can lead to through-space shielding or deshielding effects, causing noticeable differences in the chemical shifts of the cyclobutane protons and carbons compared to the trans isomer.

  • Coupling Constants: The dihedral angles between adjacent protons on the cyclobutane ring will differ between the cis and trans isomers, leading to different vicinal coupling constants (³JHH). A detailed analysis of these coupling constants, often aided by 2D NMR techniques like COSY, can be instrumental in assigning the relative stereochemistry.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information. By understanding the expected chemical shift regions, multiplicities, and the influence of the unique structural features of this molecule, researchers can confidently elucidate its structure and stereochemistry. The protocols and predictive data presented in this application note serve as a robust starting point for the analysis of this and related substituted cyclobutane compounds, underscoring the indispensable role of NMR spectroscopy in modern chemical research.

References

Application Notes and Protocols: 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical matter with improved pharmacological profiles is a central theme in modern drug discovery. Saturated, three-dimensional scaffolds are increasingly sought after to overcome the limitations of traditional planar, aromatic structures. This guide details the strategic application of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid as a versatile scaffold. We explore its inherent advantages, including conformational rigidity and rich sp³ character, which can impart superior physicochemical and pharmacokinetic properties to drug candidates.[1][2] This document provides detailed, field-proven protocols for the derivatization of this scaffold via amide coupling, assessment of metabolic stability, and evaluation of biological activity in a relevant G-Protein Coupled Receptor (GPCR) assay, using the M1 muscarinic acetylcholine receptor as an exemplary target.

The Strategic Advantage of the Cyclobutane Core

The cyclobutane ring, once considered an esoteric motif, is now a validated structural element in numerous drug candidates.[1] Its utility stems from a unique combination of structural and physicochemical properties that distinguish it from more flexible or planar systems.

Conformational Rigidity and 3D-Architecture

Unlike flexible acyclic chains or larger cycloalkanes, the cyclobutane ring adopts a distinct, puckered conformation. This inherent rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity. The three-dimensional arrangement of substituents on the this compound scaffold allows for precise vectoral orientation of key pharmacophoric elements, enabling a more refined exploration of a target's binding pocket compared to flat aromatic systems.[1][2] This defined spatial arrangement is critical for optimizing potency and selectivity.

Bioisosterism and Improved Drug-like Properties

The cyclobutane moiety can serve as a saturated bioisostere for other chemical groups, most notably phenyl rings and alkenes.[1][2] Replacing a planar aromatic ring with a cyclobutane scaffold increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates due to improved solubility and reduced off-target toxicity.[2] Furthermore, saturated scaffolds like cyclobutane are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems, potentially leading to improved metabolic stability and a better pharmacokinetic profile.[1][3]

The Multifunctionality of the Scaffold

The this compound scaffold offers three primary points for chemical diversification:

  • The Carboxylic Acid: This functional group is a common feature in pharmacophores, capable of forming strong electrostatic and hydrogen bond interactions with protein targets.[4][5] However, its presence can also lead to poor membrane permeability and metabolic liabilities.[6][7][8] This makes it a prime handle for modification, often via amide bond formation, to tune physicochemical properties and explore structure-activity relationships (SAR).

  • The Phenyl Ring: This aromatic group can be substituted to probe for additional binding interactions or to modulate electronic properties.

  • The Tertiary Hydroxyl Group: This group acts as a hydrogen bond donor and can be used as a synthetic handle for further elaboration, such as etherification or esterification.

The overall workflow for utilizing this scaffold, from initial derivatization to biological evaluation, is a systematic process aimed at developing lead compounds with optimized properties.

G cluster_0 Scaffold Derivatization cluster_1 In Vitro Profiling cluster_2 Lead Optimization Scaffold 3-Hydroxy-3-phenylcyclobutane -1-carboxylic acid Coupling Amide Coupling (Protocol 1) Scaffold->Coupling Library Compound Library Coupling->Library Stability Metabolic Stability Assay (Protocol 2) Library->Stability Activity Biological Activity Assay (Protocol 3) Library->Activity SAR SAR Analysis Stability->SAR Activity->SAR Lead Lead Candidate SAR->Lead

Caption: General workflow for scaffold-based drug discovery.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of derivatives based on the this compound scaffold.

Protocol 1: Derivatization via Amide Coupling using HATU

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[9] Uronium/aminium-based reagents like HATU are highly efficient, particularly for coupling sterically hindered substrates or less nucleophilic amines, by minimizing side reactions and racemization.[10][11]

Objective: To synthesize a diverse library of amides by coupling various primary and secondary amines to the carboxylic acid moiety of the scaffold.

Materials:

  • This compound

  • Amine of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine of interest (1.1 equivalents), followed by HATU (1.2 equivalents).

  • Base Addition: Add DIPEA (2.5 equivalents) dropwise to the stirred solution. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and neutralizes the HCl generated during the reaction without competing in the coupling reaction itself.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract three times with EtOAc.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess DIPEA and amine), saturated NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure amide derivative.

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH Carboxylic Acid ActiveEster O-Acylisourea Active Ester RCOOH->ActiveEster + HATU, DIPEA HATU HATU Amide Amide Product ActiveEster->Amide + R'R''NH RNH2 Amine G cluster_0 M1 Receptor Signaling Agonist Agonist (e.g., Acetylcholine) M1R M1 Receptor Agonist->M1R Binds & Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Induces Release from ER Antagonist Antagonist Antagonist->M1R Binds & Blocks

References

Application Notes and Protocols for the Incorporation of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Conformation with Cyclobutane Scaffolds

The rational design of peptides with defined three-dimensional structures is a cornerstone of modern drug discovery. Non-canonical amino acids are invaluable tools in this endeavor, offering the ability to impose specific conformational constraints on the peptide backbone. Among these, cyclobutane-containing amino acids have garnered significant interest due to their ability to induce rigid, well-defined secondary structures.[1][2] This application note details the use of a unique building block, 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid , in solid-phase peptide synthesis (SPPS).

The incorporation of this α,α-disubstituted amino acid introduces a significant steric block, restricting the conformational freedom of the peptide chain. The cyclobutane ring acts as a rigid scaffold, while the tertiary hydroxyl group and the phenyl ring provide additional vectors for potential interactions and further functionalization. Peptides incorporating this moiety are anticipated to exhibit enhanced proteolytic stability and unique conformational preferences, making them attractive candidates for therapeutic and research applications.[3]

This guide provides a comprehensive overview, from the synthesis of the requisite Fmoc-protected building block to its efficient incorporation into peptide sequences and subsequent analysis.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is essential for its successful application.

PropertyValueReference
CAS Number 23761-26-4[4]
Molecular Formula C₁₁H₁₂O₃[4]
Molecular Weight 192.21 g/mol [4]
Appearance Solid[4]
Purity Typically ≥97%[4]
Storage 4°C[4]

PART 1: Synthesis of Fmoc-3-hydroxy-3-phenylcyclobutane-1-carboxylic Acid

The successful incorporation of this compound into a peptide via Fmoc-SPPS first requires its derivatization with the Fmoc protecting group. The following section outlines a proposed two-step synthesis, starting from the commercially available 3-oxocyclobutanecarboxylic acid.

Diagram: Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Fmoc Protection 3-Oxo 3-Oxocyclobutanecarboxylic acid Tertiary_Alcohol 3-Hydroxy-3-phenylcyclobutane- 1-carboxylic acid 3-Oxo->Tertiary_Alcohol 1. PhMgBr, THF 2. H₃O⁺ workup Grignard Phenylmagnesium bromide (PhMgBr) in THF Tertiary_Alcohol_2 3-Hydroxy-3-phenylcyclobutane- 1-carboxylic acid Fmoc_Cl Fmoc-Cl or Fmoc-OSu Fmoc_AA Fmoc-3-hydroxy-3-phenylcyclobutane- 1-carboxylic acid Tertiary_Alcohol_2->Fmoc_AA Base (e.g., NaHCO₃) in Dioxane/Water SPPS_Cycle Resin Peptide-Resin (Free N-terminus) Coupling Coupling (HATU/DIPEA in DMF) Resin->Coupling Fmoc_AA Fmoc-3-hydroxy-3-phenyl- cyclobutane-1-carboxylic acid Fmoc_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_Cycle Ready for next coupling cycle Wash2->Next_Cycle

References

Application Notes and Protocols for the Synthesis of Substituted Cyclobutanes via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif is a privileged structural element in medicinal chemistry and materials science, offering a unique three-dimensional scaffold that can enhance pharmacological properties and dictate material characteristics.[1][2] This guide provides an in-depth exploration of [2+2] cycloaddition reactions, the most direct and versatile method for constructing the cyclobutane ring.[3][4] We will delve into the theoretical underpinnings and practical execution of the primary methodologies: photochemical, thermal, and metal-catalyzed [2+2] cycloadditions. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and detailed, field-proven protocols to enable the successful synthesis of substituted cyclobutanes.

The Strategic Importance of the Cyclobutane Ring

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), is now a sought-after component in modern molecular design.[5] Its rigid, puckered conformation provides a level of conformational restriction that is highly desirable in drug discovery for optimizing ligand-receptor interactions.[1][2] Furthermore, the unique stereochemical arrangement of substituents on a cyclobutane core allows for precise spatial positioning of pharmacophoric groups, which can lead to improved potency, selectivity, and metabolic stability.[1][2] In drug development, cyclobutanes have been successfully employed as bioisosteres for aromatic rings and alkenes, and to fill hydrophobic pockets in target enzymes.[1][2][6]

Foundational Methods: An Overview of [2+2] Cycloaddition Strategies

The direct formation of a four-membered ring from two unsaturated components is the hallmark of the [2+2] cycloaddition.[7] This reaction class can be broadly categorized by the mode of activation required to overcome the Woodward-Hoffmann rules, which forbid a concerted thermal [2πs + 2πs] cycloaddition.[8][9] The primary strategies to enable this transformation are:

  • Photochemical [2+2] Cycloaddition: Utilizes ultraviolet or visible light to promote one of the alkene partners to an excited state, which can then react with a ground-state alkene.[7][10][11]

  • Thermal [2+2] Cycloaddition: Typically requires specialized substrates, such as ketenes, which have a unique orbital arrangement that allows for a concerted, thermally allowed [π2s + π2a] cycloaddition.[10][12][13]

  • Metal-Catalyzed [2+2] Cycloaddition: Employs transition metals or Lewis acids to mediate the reaction, often proceeding through stepwise mechanisms that allow the reaction to occur under milder conditions with high stereocontrol.[3][8][14]

Photochemical [2+2] Cycloaddition: Harnessing Light to Forge Rings

Photochemical [2+2] cycloaddition is arguably the most widely used method for synthesizing cyclobutanes.[7] The reaction is initiated by the photoexcitation of an alkene, often an α,β-unsaturated carbonyl compound (an enone), to a short-lived singlet excited state (S¹).[11] This is followed by rapid intersystem crossing (ISC) to a longer-lived triplet state (T¹). The triplet enone then interacts with a ground-state alkene to form a 1,4-diradical intermediate, which, after spin inversion, closes to form the cyclobutane ring.[11]

Mechanism: The Triplet Pathway

The stepwise nature of the triplet pathway has profound stereochemical implications. Because the 1,4-diradical intermediate has a finite lifetime, rotation around the newly formed single bonds can occur before ring closure. This often leads to the formation of the most thermodynamically stable diastereomer.

G cluster_0 Photochemical [2+2] Cycloaddition (Triplet Pathway) A Enone (S₀) B Enone* (S₁) A->B hν (Excitation) C Enone* (T₁) B->C Intersystem Crossing (ISC) E 1,4-Diradical Intermediate (Triplet) C->E + Alkene D [Alkene] D->E F 1,4-Diradical Intermediate (Singlet) E->F Spin Inversion G Cyclobutane Product F->G Ring Closure

Figure 1: General mechanism for the triplet-sensitized photochemical [2+2] cycloaddition.

Key Variants and Considerations
  • Direct vs. Sensitized Irradiation: While some substrates can be directly irradiated, this can sometimes lead to side reactions. A more common and controlled approach is to use a photosensitizer (e.g., benzophenone, thioxanthone).[15] The sensitizer absorbs the light, reaches its triplet state, and then transfers its energy to the reactant alkene, which then undergoes the cycloaddition. This allows for the use of longer, less damaging wavelengths of light.

  • The Paternò-Büchi Reaction: This is a specific type of [2+2] photocycloaddition between a carbonyl compound (aldehyde or ketone) and an alkene, yielding an oxetane.[10][16][17][18][19] The reaction mechanism is similar, proceeding through the excited state of the carbonyl compound.[17][18][19]

  • Copper(I) Catalysis: The use of copper(I) salts, such as CuOTf, can catalyze intramolecular [2+2] photocycloadditions.[3][7] The copper coordinates to the two olefin units, pre-organizing them for the cycloaddition upon irradiation.[7] This method is particularly effective for the synthesis of bicyclo[3.2.0]heptanes from 1,6-dienes.[7]

Protocol 1: Photosensitized Intermolecular [2+2] Cycloaddition of an Enone and Alkene

This protocol describes the synthesis of a cyclobutane from cyclohexenone and an excess of a volatile alkene using benzophenone as a triplet sensitizer.

Materials:

  • Cyclohexenone

  • 2-Methylpropene (isobutylene)

  • Benzophenone (photosensitizer)

  • Acetone (solvent, ACS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) and Hexanes for chromatography

  • Pyrex reaction vessel with a gas inlet and condenser

  • High-pressure mercury vapor lamp (e.g., 450W Hanovia) with a Pyrex filter (to cut out wavelengths < 290 nm)

  • Dry ice/acetone condenser

Procedure:

  • Reaction Setup: In a Pyrex photochemical reactor, dissolve cyclohexenone (1.0 g, 10.4 mmol) and benzophenone (0.38 g, 2.1 mmol) in acetone (200 mL).

  • Alkene Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Fit the vessel with a dry ice condenser. Condense 2-methylpropene (approx. 20 mL, ~12 g, 214 mmol) into the reaction vessel.

  • Irradiation: While maintaining the cold temperature, irradiate the stirred solution with a high-pressure mercury vapor lamp. Monitor the reaction progress by TLC or GC analysis by periodically taking small aliquots. The reaction is typically complete within 4-6 hours. Causality: The excess alkene is necessary to favor the intermolecular reaction over the dimerization of the enone. Benzophenone is an efficient triplet sensitizer, absorbing light and transferring energy to the cyclohexenone, which is a more controlled way to initiate the reaction than direct irradiation.

  • Workup: Once the starting enone is consumed, turn off the lamp and allow the excess 2-methylpropene to evaporate through the condenser as the solution warms to room temperature.

  • Purification: Concentrate the remaining solution under reduced pressure. The crude residue will contain the product, unreacted benzophenone, and potential side products. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the cyclobutane product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Thermal [2+2] Cycloaddition: Ketenes as Privileged Substrates

Thermally initiated [2+2] cycloadditions are generally forbidden by orbital symmetry rules.[9] However, ketenes are a notable exception.[10][12] A ketene possesses two perpendicular π systems. The reaction with an alkene can proceed through a concerted [π2s + π2a] transition state, where the alkene approaches the C=C bond of the ketene in a suprafacial manner (s) and the ketene participates in an antarafacial manner (a). This specific geometry is symmetry-allowed for a thermal reaction.[12]

Mechanism: The [π2s + π2a] Pathway

This concerted, albeit asynchronous, mechanism leads to a high degree of stereospecificity. The stereochemistry of the alkene component is retained in the cyclobutanone product. The regioselectivity is also predictable, with the more nucleophilic carbon of the alkene attacking the electrophilic central carbon of the ketene.[10]

G cluster_1 Thermal Ketene [2+2] Cycloaddition Ketene Ketene (R₂C=C=O) TS [π2s + π2a] Transition State Ketene->TS Alkene Alkene (R₂C=CR₂) Alkene->TS Product Cyclobutanone TS->Product Concerted Cycloaddition

Figure 2: Concerted [π2s + π2a] mechanism for the thermal cycloaddition of a ketene and an alkene.

Protocol 2: In Situ Generation and Cycloaddition of Dichloroketene

Dichloroketene is a highly reactive ketene that is typically generated in situ and trapped with an alkene. This protocol describes its reaction with cyclopentadiene.

Materials:

  • Trichloroacetyl chloride

  • Activated Zinc dust

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous diethyl ether (Et₂O)

  • Syringe pump

  • Three-neck round-bottom flask with a reflux condenser and dropping funnel

Procedure:

  • Reaction Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel. Add activated zinc dust (6.5 g, 100 mmol) and 80 mL of anhydrous diethyl ether to the flask.

  • Reagent Preparation: In the dropping funnel, prepare a solution of trichloroacetyl chloride (5.5 mL, 50 mmol) and freshly cracked cyclopentadiene (8.2 mL, 100 mmol) in 40 mL of anhydrous diethyl ether.

  • Reaction Execution: Heat the zinc suspension to a gentle reflux. Add the solution from the dropping funnel to the refluxing suspension dropwise over 2 hours. Causality: The slow addition is crucial. Trichloroacetyl chloride reacts with zinc to form dichloroketene, a highly reactive and unstable intermediate. Slow addition ensures its concentration remains low, minimizing dimerization and maximizing trapping by the alkene (cyclopentadiene).

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete reaction.

  • Workup: Cool the reaction to room temperature. Decant the ether solution away from the excess zinc. Wash the remaining zinc with fresh diethyl ether (2 x 20 mL) and combine the organic layers.

  • Purification: Wash the combined ether solution with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield the bicyclic dichlorocyclobutanone.

Metal-Catalyzed [2+2] Cycloaddition: Precision and Control

Transition metal and Lewis acid catalysis provide powerful alternatives for constructing cyclobutane rings, often offering enhanced reactivity, milder conditions, and superior stereocontrol compared to thermal or photochemical methods.[3][8] These reactions can proceed through various mechanisms, often involving stepwise pathways with metallacyclic intermediates, which avoids the symmetry-forbidden concerted thermal pathway.

Lewis Acid Catalysis

Lewis acids, such as EtAlCl₂, can activate electron-deficient alkenes or ketenes, promoting cycloaddition with other alkenes.[8] These reactions can be highly diastereoselective and, with the use of chiral Lewis acids, can be rendered enantioselective.[8]

Transition Metal Catalysis

A variety of transition metals, including Rh, Au, and Fe, have been shown to catalyze [2+2] cycloadditions.[3][14][20] For example, gold(I) catalysts are effective in the intermolecular [2+2] cycloaddition of terminal alkynes and alkenes to furnish cyclobutenes, which are valuable precursors to functionalized cyclobutanes.[14]

Protocol 3: Lewis Acid-Promoted [2+2] Cycloaddition of an Allenoate and an Alkene

This protocol describes a Lewis acid-catalyzed reaction to form a 1,3-substituted cyclobutane, a common motif in drug discovery.[6]

Materials:

  • Ethyl 2,3-butadienoate (ethyl allenoate)

  • Styrene

  • Diethylaluminum chloride (Et₂AlCl, 1.0 M solution in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, N₂-purged round-bottom flask at -78 °C (dry ice/acetone bath), add anhydrous DCM (20 mL) followed by styrene (0.52 g, 5.0 mmol).

  • Lewis Acid Addition: Slowly add diethylaluminum chloride solution (1.0 M in hexanes, 5.5 mL, 5.5 mmol) to the stirred solution. Stir for 15 minutes. Causality: The Lewis acid coordinates to the carbonyl oxygen of the allenoate, increasing its electrophilicity and lowering the LUMO energy, which facilitates the cycloaddition with the alkene.

  • Substrate Addition: Add ethyl 2,3-butadienoate (0.56 g, 5.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 95:5 hexanes:ethyl acetate eluent) to afford the substituted cyclobutane product.

Summary and Comparative Analysis

The choice of method for synthesizing a substituted cyclobutane depends heavily on the desired substitution pattern, required stereochemistry, and the functional groups present in the starting materials.

Method Activation Mechanism Key Substrates Advantages Limitations
Photochemical UV/Visible LightStepwise (Diradical)Enones, Alkenes, CarbonylsBroad substrate scope, good for complex polycyclic systems.[7][15]Can lead to mixtures of stereoisomers, potential for side reactions.[11]
Thermal HeatConcerted [π2s + π2a]Ketenes, Allenes, Strained AlkenesHigh stereospecificity, predictable regioselectivity.[10][13]Requires specialized, often highly reactive substrates.[8]
Metal-Catalyzed Lewis Acid or Transition MetalStepwise (often via metallacycles)Alkenes, Alkynes, AllenesHigh stereocontrol (diastereo- & enantioselective), mild conditions.[3][14][21]Catalyst sensitivity, may require inert atmosphere techniques.

Conclusion

The [2+2] cycloaddition is a cornerstone of modern organic synthesis, providing unparalleled access to the valuable cyclobutane core. By understanding the distinct mechanistic pathways of photochemical, thermal, and metal-catalyzed variants, researchers can strategically select and implement the most appropriate method for their synthetic targets. The protocols and insights provided in this guide serve as a practical starting point for professionals in drug discovery and materials science to leverage the power of [2+2] cycloadditions in the creation of novel, functional molecules.

References

Introduction: The Central Role of Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Vitro Biological Screening of Carboxylic Acid Compounds

The carboxylic acid moiety is a cornerstone of medicinal chemistry, prized for its ability to engage in critical hydrogen bonding and ionic interactions with biological targets. This functional group is particularly prevalent in compounds designed to inhibit metalloenzymes, where the carboxylate can coordinate with active-site metal ions like zinc, and in ligands that target the charged pockets of receptors.[1][2][3][4][5] However, the very properties that make carboxylic acids effective also present challenges for drug development. At physiological pH, these compounds are typically ionized, which can hinder their ability to cross lipophilic cell membranes and reach intracellular targets.[6][7]

Therefore, a robust and multi-faceted in vitro screening strategy is essential. It must not only confirm direct target engagement but also evaluate the compound's effects in a more physiologically relevant cellular context. This guide provides an in-depth overview of key in vitro assays, complete with detailed protocols and expert insights, to empower researchers in the systematic evaluation of carboxylic acid-based drug candidates. We will journey from direct biochemical assays that probe target inhibition to cell-based assays that assess the ultimate biological impact.

Section 1: Biochemical Assays for Direct Target Engagement

The first step in characterizing a new chemical entity is to confirm its direct interaction with the intended molecular target. For carboxylic acid compounds, which are often designed as enzyme inhibitors, biochemical assays provide a clean, direct measure of inhibitory potency (e.g., IC₅₀).

Enzyme Inhibition Assays: A Focus on Metalloproteinases and HDACs

Carboxylic acids are classic inhibitors of zinc-dependent enzymes like Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).[3][4] The assay principles for these two classes, while both measuring inhibition, rely on different detection technologies.

Scientific Rationale: MMPs are proteases that cleave specific peptide sequences. The assay leverages a synthetic peptide substrate that is chemically modified with a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the reporter's fluorescence. Upon cleavage by an active MMP, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. A potent carboxylic acid inhibitor will chelate the catalytic zinc ion in the MMP active site, preventing substrate cleavage and thus suppressing the fluorescent signal.[4][8]

Protocol 1: Fluorometric Screening of MMP-13 Inhibitors

Materials:

  • Recombinant human MMP-13 (catalytic domain)

  • Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • Test Compounds (Carboxylic Acids) and a known MMP inhibitor (e.g., Marimastat) as a positive control, dissolved in 100% DMSO.

  • Black, flat-bottom 96- or 384-well microplates.

  • Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate's fluorophore, e.g., 328 nm/393 nm).

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Using a multichannel pipette or automated liquid handler, dispense 1 µL of each compound dilution into the wells of the assay plate. For control wells, add 1 µL of DMSO (100% activity control) or 1 µL of the reference inhibitor (positive inhibition control).

  • Enzyme Addition: Dilute the MMP-13 enzyme to a 2X final concentration (e.g., 2 nM) in cold Assay Buffer. Add 50 µL of the diluted enzyme to each well.

  • Pre-incubation: Mix the plate gently on a shaker for 30 seconds. Cover and incubate at room temperature for 30 minutes.

    • Expert Insight: This pre-incubation step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced. This is especially important for slow-binding inhibitors.

  • Reaction Initiation: Prepare the fluorogenic substrate at a 2X final concentration (e.g., 4 µM) in Assay Buffer. Add 50 µL of the substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in the reader and measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at 37°C.

  • Data Analysis:

    • For each well, determine the reaction rate (slope) from the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition relative to the DMSO control: % Inhibition = 100 * (1 - (Rate_Sample / Rate_DMSO))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

MMP_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Compound 1. Dispense Compounds (1µL in DMSO) Enzyme 2. Add MMP-13 Enzyme (50µL in Assay Buffer) Compound->Enzyme To 96-well plate Incubate 3. Pre-incubate (30 min @ RT) Enzyme->Incubate Substrate 4. Add Substrate (50µL in Assay Buffer) Incubate->Substrate Initiate reaction Rates 6. Calculate Reaction Rates (Slope of linear phase) Measure 5. Kinetic Read (Fluorescence over time) Substrate->Measure Measure->Rates Inhibition 7. Calculate % Inhibition Rates->Inhibition IC50 8. Plot Dose-Response Curve (Determine IC₅₀) Inhibition->IC50 HDAC_Assay_Principle cluster_reaction Two-Step Enzymatic Reaction Substrate Acetylated Substrate Deacetylated Deacetylated Substrate Substrate->Deacetylated HDAC Enzyme Aminoluciferin Aminoluciferin Deacetylated->Aminoluciferin Developer Enzyme (Protease) Light Light Signal (Luminescence) Aminoluciferin->Light Luciferase Inhibitor Carboxylic Acid HDAC Inhibitor Inhibitor->Substrate Blocks Deacetylation Cell_Viability_Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Assay Readout Seed 1. Seed Cells in 96-well plate Attach 2. Incubate 24h (Allow attachment) Seed->Attach Treat 3. Add Compounds (Serial Dilutions) Attach->Treat Incubate 4. Incubate 48-72h (Drug exposure) Treat->Incubate Reagent 5. Add Resazurin Reagent Incubate->Reagent Develop 6. Incubate 1-4h (Signal development) Reagent->Develop Measure 7. Measure Fluorescence Develop->Measure

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions and resolve experimental challenges.

I. Reaction Overview and Mechanism

The synthesis of this compound is most effectively achieved through the nucleophilic addition of a phenyl Grignard reagent to 3-oxocyclobutane-1-carboxylic acid. This reaction, a cornerstone of carbon-carbon bond formation, proceeds via the attack of the nucleophilic phenyl group on the electrophilic carbonyl carbon of the cyclobutanone ring.

The carboxylic acid functionality of the starting material presents a challenge, as Grignard reagents are strong bases and will readily deprotonate the acidic proton. To circumvent this, an excess of the Grignard reagent is necessary. The first equivalent acts as a base, deprotonating the carboxylic acid, while the subsequent equivalent acts as a nucleophile, attacking the ketone. An acidic workup is then required to protonate the resulting alkoxide and the carboxylate, yielding the desired product.

II. Experimental Protocol: Grignard Reaction

This protocol is adapted from established procedures for similar Grignard additions to keto-acids.

Materials:

  • 3-oxocyclobutane-1-carboxylic acid

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (for activation)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, flame-dried under vacuum or inert atmosphere

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

SynthesisWorkflow cluster_0 Part A: Grignard Reagent Preparation cluster_1 Part B: Grignard Reaction cluster_2 Part C: Workup and Purification A1 Activate Mg turnings with I₂ A2 Add bromobenzene in anhydrous ether/THF A1->A2 A3 Reflux to form Phenylmagnesium Bromide A2->A3 B3 Slowly add Phenylmagnesium Bromide (2.2 eq.) A3->B3 Transfer via cannula B1 Dissolve 3-oxocyclobutane-1-carboxylic acid in anhydrous THF B2 Cool solution to 0°C B1->B2 B2->B3 B4 Warm to RT and stir B3->B4 C1 Quench with sat. aq. NH₄Cl B4->C1 C2 Acidify with 1M HCl C1->C2 C3 Extract with ethyl acetate C2->C3 C4 Dry organic layer C3->C4 C5 Purify by column chromatography or recrystallization C4->C5

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add magnesium turnings (2.5 equivalents) to the flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of bromobenzene (2.3 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the bromobenzene solution to the magnesium and gently heat to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate initiation.

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 3-oxocyclobutane-1-carboxylic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the freshly prepared phenylmagnesium bromide solution (at least 2.2 equivalents) to the cooled solution of the keto-acid via a cannula or dropping funnel. A vigorous reaction may occur due to the initial acid-base reaction.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to 0°C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture to a pH of approximately 2-3 with 1M HCl to protonate the carboxylate and alkoxide.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product, a mixture of cis and trans diastereomers, can be purified by silica gel column chromatography or recrystallization.

III. Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Yield 1. Inactive Grignard reagent. 2. Insufficient Grignard reagent. 3. Reaction not going to completion.1. Ensure anhydrous conditions. Grignard reagents are highly basic and react with protic sources like water. Flame-dry all glassware and use anhydrous solvents. Activate magnesium. The surface of magnesium can oxidize. Use a crystal of iodine or a small amount of 1,2-dibromoethane to expose a fresh metal surface. 2. Use at least 2.2 equivalents of the Grignard reagent. The first equivalent is consumed in an acid-base reaction with the carboxylic acid. An excess of the second equivalent is needed to drive the nucleophilic addition to the ketone. 3. Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or gently heating the mixture.
Recovery of Starting Material (3-oxocyclobutane-1-carboxylic acid) 1. Inactive Grignard reagent (see above). 2. Enolization of the ketone.1. Refer to the troubleshooting steps for an inactive Grignard reagent. 2. The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of the starting material after workup. Using a less sterically hindered Grignard reagent or conducting the reaction at a lower temperature can minimize this side reaction.
Formation of Biphenyl as a Major Byproduct Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene.This side reaction is favored at higher temperatures and concentrations. Ensure a slow, controlled addition of the bromobenzene during the Grignard reagent preparation to maintain a low concentration of the halide. Avoid excessive heating during reflux.
Difficult Purification The product is a mixture of cis and trans diastereomers with similar polarities.Diastereomers have different physical properties and can often be separated by careful column chromatography with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, recrystallization from a suitable solvent system may selectively crystallize one diastereomer.

IV. Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous conditions for this reaction?

A1: Grignard reagents are potent nucleophiles and strong bases. Any protic solvent, such as water or alcohols, will protonate the Grignard reagent, converting it into an alkane (benzene in this case) and rendering it unreactive towards the ketone. This acid-base reaction is significantly faster than the desired nucleophilic addition.[1]

Q2: I am having trouble initiating the Grignard reagent formation. What can I do?

A2: Initiation can be challenging due to the passivating oxide layer on the magnesium. Besides adding iodine, you can try gently crushing the magnesium turnings with a dry glass rod to expose a fresh surface. A small amount of pre-formed Grignard reagent from a previous batch can also be used as an initiator. Sonication can also be effective in initiating the reaction.

Q3: Can I use a different phenylating agent?

A3: Phenyllithium is another potent phenylating agent. However, it is a stronger base than phenylmagnesium bromide and may lead to more side reactions, such as enolization. For this particular substrate, the Grignard reagent offers a good balance of reactivity and selectivity.

Q4: How can I confirm the formation of my product?

A4: The product can be characterized using standard spectroscopic techniques:

  • ¹H NMR: Expect to see signals for the phenyl protons, the protons on the cyclobutane ring, and a broad singlet for the carboxylic acid proton (typically >10 ppm). The hydroxyl proton may also be visible as a broad singlet.

  • ¹³C NMR: Look for the characteristic signal of the carboxylic acid carbonyl carbon (around 170-180 ppm) and the carbon bearing the hydroxyl group (around 70-80 ppm), in addition to the signals for the phenyl and cyclobutane carbons.

  • IR Spectroscopy: Key signals include a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and an O-H stretch for the alcohol (around 3200-3600 cm⁻¹).

Q5: What are the primary safety concerns for this synthesis?

A5:

  • Grignard Reagents: Are pyrophoric and react violently with water. Handle under an inert atmosphere and away from ignition sources.

  • Anhydrous Ethers (Diethyl ether, THF): Are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from heat sources.

  • This compound: May cause skin and eye irritation and respiratory irritation.[2][3] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Safety Information Table:

CompoundCAS NumberHazard Statements
This compound23761-26-4H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]

V. Alternative Synthetic Route: The Reformatsky Reaction

While the Grignard reaction is a primary choice, the Reformatsky reaction offers an alternative pathway. This reaction involves the use of an organozinc reagent, which is typically less reactive than a Grignard reagent.

Reaction Scheme:

The reaction would involve treating a phenyl ketone with an α-haloester of a cyclobutane derivative in the presence of zinc metal. This would be a multi-step process to arrive at the final product.

Diagram of the Reformatsky Reaction Mechanism:

Reformatsky cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup R1 α-halo ester + Zn R2 Reformatsky Enolate (Organozinc Reagent) R1->R2 Oxidative Addition S2 Zinc Alkoxide R2->S2 Addition to Carbonyl S1 Ketone S1->S2 W2 β-hydroxy ester S2->W2 W1 Acidic Workup (H₃O⁺) W1->W2

Caption: Generalized mechanism of the Reformatsky reaction.

Advantages:

  • Organozinc reagents are less basic than Grignard reagents, potentially reducing side reactions like enolization.

Disadvantages:

  • The synthesis of the required starting materials may be more complex.

  • Activation of the zinc metal can sometimes be challenging.

This alternative is presented for consideration in cases where the Grignard approach proves problematic.

VI. References

  • Sigma-Aldrich. This compound Safety Data Sheet. --INVALID-LINK--

  • AK Scientific, Inc. Safety Data Sheet: this compound. --INVALID-LINK--

  • BLD Pharm. 23761-26-4 | 3-Hydroxy-3-phenylcyclobutanecarboxylic acid. --INVALID-LINK--

  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. --INVALID-LINK--

References

Common side products in the synthesis of cyclobutane carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclobutane carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of these valuable building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you navigate the complexities of your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: I am performing a malonic ester synthesis to prepare cyclobutane carboxylic acid, but my yield is consistently low. What are the likely side products and how can I minimize them?

A1: The malonic ester synthesis is a classic and effective method for preparing cyclobutane carboxylic acid. However, several side reactions can lead to reduced yields of your desired product. The most common culprits are dialkylation of the malonic ester and the formation of a tetraester byproduct.[1][2][3]

  • Dialkylation: This occurs when the initially formed mono-alkylated malonic ester is deprotonated again and reacts with another molecule of the dihaloalkane. To minimize this, it is crucial to use a stoichiometric excess of the malonic ester.[4][5]

  • Tetraester Formation: A significant side product is often ethyl pentane-1,1,5,5-tetracarboxylate, which arises from the reaction of two molecules of the malonic ester enolate with one molecule of 1,3-dibromopropane.[1] This side reaction can be mitigated by the slow addition of the dihaloalkane to the reaction mixture to maintain a low concentration of the electrophile.

Troubleshooting Protocol for Malonic Ester Synthesis:

  • Ensure Anhydrous Conditions: Moisture can consume your base and lead to incomplete deprotonation of the malonic ester. Flame-dry your glassware and use anhydrous solvents.

  • Slow Addition of Dihaloalkane: Add the 1,3-dihaloalkane dropwise to the reaction mixture containing the sodium salt of diethyl malonate over a prolonged period. This will favor the intramolecular cyclization over the intermolecular reaction leading to the tetraester.

  • Use of Excess Malonic Ester: Employing a 1.1 to 1.5 molar excess of diethyl malonate can help to suppress dialkylation.

  • Purification: The tetraester byproduct is significantly less volatile than the desired diethyl 1,1-cyclobutanedicarboxylate. It can be effectively removed by steam distillation, as the desired product will co-distill with the water, leaving the tetraester behind in the distillation flask.[1]

Q2: My [2+2] cycloaddition reaction is giving me a mixture of isomers. How can I improve the regio- and stereoselectivity?

A2: [2+2] cycloadditions are powerful for forming cyclobutane rings, but controlling selectivity can be a major challenge. The formation of regioisomers (head-to-head vs. head-to-tail) and stereoisomers (cis vs. trans) is a common issue.[6][7]

  • Regioselectivity: The regiochemical outcome of a [2+2] cycloaddition is often governed by the electronic and steric properties of the substituents on the alkenes. For photochemical reactions, the prediction of the major regioisomer can be complex and may depend on the excited state (singlet or triplet) involved.[6]

  • Stereoselectivity: Thermal [2+2] cycloadditions of simple alkenes are often not stereospecific because they can proceed through a diradical intermediate that has a long enough lifetime to allow for bond rotation, leading to a mixture of stereoisomers.[8][9] Photochemical [2+2] cycloadditions, on the other hand, can be more stereoselective, but the outcome depends on the nature of the excited state and the reaction conditions.

Strategies to Enhance Selectivity in [2+2] Cycloadditions:

  • Intramolecular Cycloaddition: Whenever possible, designing your synthesis to involve an intramolecular [2+2] cycloaddition can significantly improve both regio- and stereoselectivity. The tether connecting the two alkene moieties restricts the possible modes of reaction.

  • Use of Catalysts: Lewis acid or transition metal catalysts can promote [2+2] cycloadditions under milder conditions and can influence the selectivity by coordinating to the reactants and favoring a specific orientation in the transition state.[8]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the alkene substrates can induce facial selectivity, leading to the preferential formation of one enantiomer.

  • Reaction Conditions: For photochemical reactions, the choice of solvent and photosensitizer can have a profound impact on the stereochemical outcome.

Workflow for Optimizing [2+2] Cycloaddition Selectivity:

Caption: Workflow for troubleshooting isomer formation in [2+2] cycloadditions.

Q3: I am struggling with the final decarboxylation step of 1,1-cyclobutanedicarboxylic acid. It seems to be incomplete or requires very high temperatures. What can I do?

A3: The decarboxylation of 1,1-cyclobutanedicarboxylic acid is typically achieved by heating, but achieving complete and clean conversion can be tricky.[1][10]

  • Incomplete Decarboxylation: If the temperature is too low or the heating time is too short, you will be left with unreacted starting material, which can complicate purification.[11][12]

  • Side Reactions at High Temperatures: Conversely, excessively high temperatures can lead to charring and the formation of other byproducts.

Troubleshooting the Decarboxylation Step:

  • Monitor CO2 Evolution: The reaction is complete when the evolution of carbon dioxide ceases. You can monitor this by bubbling the evolved gas through a solution of calcium hydroxide (limewater).

  • Gradual Temperature Increase: Start heating the dicarboxylic acid at a lower temperature (around 160-170 °C) until the initial vigorous evolution of CO2 subsides. Then, gradually increase the temperature to 210-220 °C to drive the reaction to completion and distill the product.[1]

  • Vacuum Distillation: Performing the decarboxylation under reduced pressure can allow the reaction to proceed at a lower temperature, which may reduce the formation of high-boiling side products.

  • Use of a High-Boiling Solvent: In some cases, performing the decarboxylation in a high-boiling, inert solvent can help to ensure even heat distribution and prevent localized overheating.

Troubleshooting Guide: Common Side Products and Solutions

Synthetic Method Common Side Product(s) Reason for Formation Troubleshooting & Purification
Malonic Ester Synthesis Dialkylated malonic esterRe-deprotonation of the mono-alkylated intermediate followed by reaction with another molecule of dihaloalkane.[2][3]Use a stoichiometric excess of the malonic ester.[4][5]
Ethyl pentane-1,1,5,5-tetracarboxylateIntermolecular reaction of two malonic ester enolates with one molecule of dihaloalkane.[1]Slow addition of the dihaloalkane. Purification by steam distillation.[1]
[2+2] Cycloaddition Regioisomers (head-to-head, head-to-tail)Lack of strong directing effects from substituents on the alkenes.Use of an intramolecular reaction design or catalysts to control the orientation of the reactants.[8]
Stereoisomers (cis/trans, enantiomers)Non-concerted reaction mechanism (e.g., via a diradical intermediate) allowing for bond rotation.[8][9]Photochemical conditions, use of chiral auxiliaries, or chiral catalysts can enhance stereoselectivity.
Dimerization of starting alkeneThe alkene reacts with itself instead of the other alkene partner.Use one alkene in large excess or use an intramolecular approach.
Decarboxylation Unreacted 1,1-cyclobutanedicarboxylic acidInsufficient temperature or reaction time.[11][12]Monitor CO2 evolution and ensure heating is continued until gas evolution ceases.[1]
Charring/decomposition productsExcessively high temperatures.Use gradual heating and consider vacuum distillation to lower the required temperature.

Experimental Protocols

Protocol 1: Purification of Cyclobutane Carboxylic Acid from Malonic Ester Synthesis Byproduct

This protocol focuses on the removal of the high-boiling tetraester side product.

  • Reaction Work-up: After the initial reaction to form diethyl 1,1-cyclobutanedicarboxylate, perform a standard aqueous work-up to remove inorganic salts.

  • Steam Distillation: Assemble a steam distillation apparatus. The crude ester mixture is placed in the distillation flask.

  • Distillation: Pass steam through the flask. The diethyl 1,1-cyclobutanedicarboxylate is volatile with steam and will co-distill with the water. The high-boiling tetraester will remain in the distillation flask.[1]

  • Separation: Collect the distillate in a separatory funnel. The ester will form an organic layer on top of the aqueous layer. Separate the layers.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • Drying and Solvent Removal: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent by rotary evaporation.

  • Saponification and Decarboxylation: The purified diethyl 1,1-cyclobutanedicarboxylate can then be saponified to the dicarboxylic acid and subsequently decarboxylated as per standard procedures.

Visualizing Reaction Pathways

Caption: Reaction pathway for the malonic ester synthesis of cyclobutane carboxylic acid, highlighting the formation of the desired product and a major side product.

References

Technical Support Center: Purification of Polar Carboxylic Acids by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these highly polar, ionizable compounds. Instead of a generic overview, we will directly address the specific issues you face at the bench with practical, in-depth troubleshooting guides and frequently asked questions. Our approach is grounded in chromatographic principles to not only solve immediate problems but also to empower you with the expertise to develop robust and reliable purification methods.

Frequently Asked Questions (FAQs)
Q1: Why are polar carboxylic acids so difficult to purify using standard reversed-phase chromatography?

Polar carboxylic acids present a dual challenge. Their polarity means they have a high affinity for aqueous mobile phases, leading to poor retention on non-polar stationary phases like C18.[1][2] Furthermore, their ionizable nature (pKa typically between 3-5) means their charge state is highly dependent on the mobile phase pH.[3][4] In a neutral mobile phase, the carboxylic acid is deprotonated to its highly polar carboxylate anion form, which is repelled by the hydrophobic stationary phase and elutes very early, often in the solvent front with no retention.[5]

Q2: What is the most critical parameter to control when developing a method for a carboxylic acid?

Without question, the most critical parameter is the mobile phase pH .[3][4][6] The retention of a carboxylic acid is directly linked to its ionization state.

  • At Low pH (pH < pKa): The carboxylic acid is primarily in its neutral, protonated form (-COOH). This form is less polar and more hydrophobic, allowing for better interaction and retention on a reversed-phase column.[5][7] For most carboxylic acids, setting the mobile phase pH between 2.5 and 3.5 is an effective starting point to ensure ion suppression.[6]

  • At High pH (pH > pKa): The molecule exists as the ionized carboxylate anion (-COO⁻), which is highly polar and has minimal retention in reversed-phase chromatography.[3][4]

Controlling the pH with a suitable buffer is essential for achieving reproducible retention times and symmetrical peak shapes.[6][8]

Q3: What are the primary chromatography modes I should consider for purifying polar carboxylic acids?

While standard reversed-phase is challenging, several modes are well-suited for these compounds. The choice depends on the properties of your analyte and the sample matrix.

Chromatography ModePrinciple of SeparationBest ForKey Considerations
Reversed-Phase (with pH control) Hydrophobic interactions. Retention is achieved by suppressing the ionization of the acid with a low-pH mobile phase.[5][6]Simple mixtures, acids with some hydrophobic character.Requires acidic mobile phase (e.g., 0.1% formic or trifluoroacetic acid) which may not be suitable for all compounds or columns.[9]
Anion-Exchange (AEX) Electrostatic interaction between the negatively charged carboxylate anion and a positively charged stationary phase.[10][11]Purifying acids from neutral or cationic impurities, especially from complex matrices like fermentation broths.[11][12]Elution is controlled by increasing the ionic strength or changing the pH of the mobile phase. Strong anion exchangers (SAX) are often used for weak acids.[10][13]
Mixed-Mode Chromatography Combines reversed-phase and ion-exchange properties on a single stationary phase.[14][15]Complex mixtures containing acidic, basic, and neutral compounds; achieving unique selectivity.[15]Offers great flexibility by allowing adjustment of pH, ionic strength, and organic solvent content to fine-tune separation.[14][16]
Hydrophilic Interaction (HILIC) Partitioning of the polar analyte between a water-enriched layer on the surface of a polar stationary phase and a less polar mobile phase (high organic).[14][17]Very polar carboxylic acids that show little or no retention in reversed-phase even at low pH.[1]Requires a high percentage of organic solvent (typically acetonitrile) in the mobile phase.[14]
Ion-Exclusion Chromatography (IEC) Separation is based on the repulsion of ionized analytes from the similarly charged stationary phase (Donnan exclusion).[18][19]Separation of organic acids from each other, particularly simple aliphatic and aromatic acids.[18]Often uses a strong cation exchange resin and a dilute mineral acid eluent.[18][19]
Troubleshooting Guide: From Problem to Protocol
Problem: My carboxylic acid shows poor or no retention on a C18 column.

This is the most common issue and stems from the high polarity of the analyte, especially in its ionized state.[1][2]

Root Cause Analysis & Solution Pathway:

  • Check Mobile Phase pH: Is your mobile phase pH at least 1.5-2 units below the pKa of your carboxylic acid? If the pH is too high, the acid will be ionized and will not be retained.[6][20]

    • Action: Incorporate an acid modifier into your mobile phase. A starting concentration of 0.1% formic acid or trifluoroacetic acid (TFA) is standard for achieving a pH between 2.5-3.0.[9][21] This suppresses ionization, making the carboxylic acid more neutral and increasing its affinity for the C18 stationary phase.[5][7]

  • Evaluate Analyte Polarity: If you have suppressed ionization and retention is still poor, your molecule may be too polar for effective retention on a standard C18 phase, even in its neutral form.

    • Action 1 (Reversed-Phase): Use a column designed for polar analytes. Options include "Aqueous C18" (AQ-type) columns that are stable in 100% aqueous mobile phases or columns with a polar-embedded or polar-endcapped stationary phase.[22]

    • Action 2 (Change Mode): This is a strong indication that reversed-phase is not the optimal mode.

      • Switch to HILIC: For extremely polar acids, HILIC provides an orthogonal separation mechanism where polar compounds are strongly retained.[1][14]

      • Switch to Anion-Exchange: If the goal is to separate the acid from neutral or basic impurities, AEX is a powerful choice. The acid will bind to the column as an anion, while other components can be washed away.[11][23]

Problem: My carboxylic acid peak exhibits significant tailing.

Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.[24][25] For acidic compounds, the primary culprit is often interaction with residual silanol groups on silica-based columns.[21][25]

Troubleshooting Decision Tree:

Caption: Troubleshooting workflow for peak tailing of carboxylic acids.

Detailed Explanation:

  • Suppress Silanol Activity: Residual silanol groups (Si-OH) on the silica surface are acidic and can become deprotonated (Si-O⁻) at moderate pH. These negative sites can interact ionically with any part of your analyte or through hydrogen bonding, causing a secondary retention mechanism that leads to tailing.[25] Lowering the mobile phase pH to ~3 or below protonates these silanols, minimizing this unwanted interaction.[21][24]

  • Use a High-Quality, End-Capped Column: Modern HPLC columns are typically made from high-purity "Type B" silica with low metal content and are "end-capped." End-capping treats the silica surface with a small silylating agent (like trimethylchlorosilane) to block many of the accessible residual silanol groups, significantly reducing tailing for polar and basic compounds.[21][26]

  • Avoid Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to a distorted peak shape that often includes tailing.[21][25] To test for this, simply dilute your sample 10-fold and reinject. If the peak shape improves, overloading was the issue.

Problem: My retention times are drifting between runs (Irreproducible Results).

Irreproducible retention times are a clear sign that a critical method parameter is not under control. For ionizable compounds like carboxylic acids, this almost always points to an issue with the mobile phase pH.[3][4]

Root Cause Analysis & Solution Pathway:

  • Inadequate Buffering: Are you just adding 0.1% acid, or are you using a formal buffer system (e.g., phosphate, formate)? While adding acid is often sufficient, a true buffer provides much greater resistance to small changes in pH, leading to more robust methods. The pH of the mobile phase should be stable and consistent.[6]

    • Action: If reproducibility is critical, prepare your aqueous mobile phase using a buffer. A formate or phosphate buffer at a concentration of 10-20 mM is a good starting point. Ensure the buffer's pKa is close to the desired mobile phase pH for maximum buffering capacity.

  • Column Equilibration: Is the column fully equilibrated before each injection? Drifting retention times, especially at the beginning of a series of runs, often indicate insufficient equilibration.

    • Action: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs.

  • Mobile Phase Instability: Are you preparing fresh mobile phase daily? Organic solvents can evaporate over time, changing the mobile phase composition and affecting retention. Buffers can also support microbial growth if left for extended periods.

    • Action: Prepare fresh mobile phase for each analysis sequence. Filter and degas all solvents to prevent pump issues and baseline noise.[8]

Visualizing the Impact of pH on Retention

The relationship between mobile phase pH, the analyte's pKa, and its retention time in reversed-phase chromatography is fundamental.

pH_Effect cluster_0 Mobile Phase pH << pKa (e.g., pH 2.5) cluster_1 Mobile Phase pH >> pKa (e.g., pH 7.0) pKa_low Analyte State: Predominantly Neutral (R-COOH) Interaction_low Interaction: Strong hydrophobic interaction with C18 pKa_low->Interaction_low Result_low Result: GOOD RETENTION Interaction_low->Result_low pKa_high Analyte State: Predominantly Ionized (R-COO⁻) Interaction_high Interaction: Electrostatic repulsion from C18 High affinity for aqueous mobile phase pKa_high->Interaction_high Result_high Result: POOR RETENTION Interaction_high->Result_high

Caption: Effect of pH on carboxylic acid retention in RP-HPLC.

Experimental Protocols
Protocol 1: General Method Development for a Novel Polar Carboxylic Acid

This protocol provides a systematic approach to developing a purification method using reversed-phase HPLC, the most common starting point.

Objective: To achieve good retention and a symmetrical peak shape for a polar carboxylic acid of unknown pKa.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm), preferably end-capped

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA)

  • Sample dissolved in a solvent compatible with the initial mobile phase

Methodology:

  • Initial Scouting Run (Ion Suppression):

    • Mobile Phase A: 0.1% Formic Acid in Water (~pH 2.8)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a broad gradient, e.g., 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Rationale: This initial run will establish if the compound can be retained on a C18 column under acidic conditions that suppress the ionization of most carboxylic acids.[20][27]

  • Analysis of Scouting Run:

    • Scenario A: Good Retention (elutes > 2x void volume) and Shape: Proceed to optimize the gradient to improve resolution from impurities. You can create a shallower gradient around the elution point observed in the scouting run.

    • Scenario B: Poor Retention (elutes at or near the void volume): The compound is too polar for these conditions.

      • Action: Switch to a more retentive column for polar analytes (e.g., polar-embedded or AQ-type) and repeat the scouting run. If retention is still poor, reversed-phase is likely not the best mode. Proceed to Protocol 2 (Anion-Exchange) or consider HILIC.

    • Scenario C: Poor Peak Shape (Tailing):

      • Action: Ensure your column is a modern, base-deactivated/end-capped model.[21] If tailing persists, consider potential column overload by diluting the sample.

  • Gradient Optimization (if retention is successful):

    • Based on the scouting run, determine the approximate %B at which your compound elutes.

    • Design a new, shallower gradient focused around this point. For example, if the compound eluted at 40% B, a new gradient might be 30-50% B over 10 minutes.

    • Rationale: A shallower gradient improves the resolution between closely eluting compounds.[28]

  • Final Verification:

    • Once an optimized gradient is established, confirm the method's reproducibility by performing at least three replicate injections. The retention time should be consistent.

Protocol 2: Purification using Strong Anion-Exchange (SAX) Chromatography

This protocol is for capturing and purifying a carboxylic acid from a complex mixture containing neutral or basic impurities.

Objective: To bind the target carboxylic acid to a SAX resin, wash away impurities, and then elute the purified acid.

Materials:

  • SAX column or pre-packed cartridge

  • Low-ionic-strength loading/wash buffer (e.g., 20 mM Tris, pH 8.0)

  • High-ionic-strength elution buffer (e.g., 20 mM Tris with 0.5 M NaCl, pH 8.0)

  • Sample with pH adjusted to be > 2 units above the carboxylic acid pKa

Methodology:

  • Sample Preparation:

    • Dissolve the sample in the loading buffer.

    • Adjust the sample pH to ensure the carboxylic acid is fully deprotonated and negatively charged (e.g., pH 7-8). This is critical for binding to the positively charged SAX resin.[10]

  • Column Equilibration:

    • Equilibrate the SAX column with 5-10 column volumes of the loading buffer until the pH and conductivity of the eluate match the buffer.

  • Sample Loading:

    • Load the prepared sample onto the column at a slow flow rate to ensure efficient binding.

    • Collect the flow-through. This fraction should contain neutral and cationic impurities.

  • Washing Step:

    • Wash the column with 5-10 column volumes of the loading buffer to remove any non-specifically bound impurities.

  • Elution Step:

    • Elute the bound carboxylic acid by applying the high-ionic-strength elution buffer. The chloride ions (or other salt anions) will compete with the carboxylate for the binding sites on the resin, displacing the target molecule.[11][12]

    • Collect fractions and analyze (e.g., by TLC or HPLC) to identify those containing the purified product.

  • Desalting (if necessary):

    • The purified fractions will contain a high concentration of salt. If this is undesirable, the salt can be removed by subsequent reversed-phase SPE, dialysis, or size-exclusion chromatography.

References

Technical Support Center: Stereoselective Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for stereocontrolled cyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high stereoselectivity in the synthesis of these valuable four-membered rings. The inherent ring strain and conformational complexity of cyclobutanes make their synthesis a formidable challenge, but also a source of unique chemical reactivity.[1][2] This guide provides field-proven insights and actionable protocols to navigate these challenges.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational principles and common hurdles in cyclobutane synthesis.

Q1: What makes the stereoselective synthesis of cyclobutanes inherently difficult?

Answer: The primary challenge stems from the significant ring strain within the four-membered ring.[3] This instability arises from three main sources:

  • Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[4][5] This compression leads to poor orbital overlap and high potential energy.[3][4]

  • Torsional Strain (Pitzer Strain): In a planar conformation, all C-H bonds on adjacent carbons would be eclipsed, leading to repulsive interactions and increased strain.[5][6][7]

  • Steric Strain (Transannular Strain): In substituted cyclobutanes, non-bonded interactions between substituents across the ring can further destabilize the molecule.[4][7]

This high strain energy not only makes the ring difficult to form but also renders it susceptible to ring-opening reactions, complicating synthesis and handling.[2][8]

Q2: My characterization data suggests a "puckered" conformation. What does this mean and how does it impact my synthesis?

Answer: To alleviate torsional strain, cyclobutane rings are not flat. They adopt a non-planar, "puckered" or "butterfly" conformation.[6][9] This puckering slightly reduces the eclipsing interactions between adjacent substituents. However, it comes at the cost of slightly increased angle strain.[5]

The energy barrier for ring inversion between two equivalent puckered conformations is very low (around 1.45 kcal/mol).[9] This conformational flexibility is crucial to consider during synthesis:

  • Stereochemical Control: The puckered nature creates two distinct substituent positions: axial and equatorial, similar to cyclohexane. The energetic preference of a substituent for the equatorial position influences the thermodynamic stability of different diastereomers.[10] Understanding these preferences is key to designing diastereoselective syntheses.[11]

  • Reaction Pathways: The specific conformation of the starting material or intermediate can dictate the facial selectivity of an incoming reagent, thereby controlling the stereochemical outcome of a reaction.

cluster_0 Cyclobutane Conformations cluster_1 Substituent Positions Planar Planar (High Torsional Strain) Puckered Puckered (Relieved Torsional Strain) Planar->Puckered Adopts to minimize strain Axial Axial Puckered->Axial Equatorial Equatorial (Generally more stable) Puckered->Equatorial G start Low Yield in Photo [2+2] q1 Is the substrate conjugated (e.g., an enone)? start->q1 q2 Is the reaction mixture rigorously degassed? q1->q2 Yes sol1 Add a triplet sensitizer (e.g., benzophenone) q1->sol1 No q3 Is E/Z isomerization a known issue for this substrate? q2->q3 Yes sol2 Degas solvent via Freeze-Pump-Thaw q2->sol2 No sol3 Consider alternative strategy (e.g., thermal cycloaddition) q3->sol3 Yes

References

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable cyclobutane-based building block.[1] We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance the reliability of your synthesis.

Section 1: Core Synthesis Strategy & Mechanism

The most direct and commonly cited route to this compound involves the nucleophilic addition of a Grignard reagent to a keto-acid precursor.[2] Specifically, Phenylmagnesium bromide (PhMgBr) is reacted with 3-oxocyclobutane-1-carboxylic acid.

Understanding the mechanism is critical for troubleshooting. This is not a simple 1:1 addition. The Grignard reagent is a powerful nucleophile but also a strong base. The carboxylic acid proton is the most acidic site in the starting material. Therefore, the first equivalent of PhMgBr is consumed in an acid-base reaction to deprotonate the carboxylic acid. A second equivalent is then required for the nucleophilic attack on the ketone carbonyl. To drive the reaction to completion, a slight excess of the Grignard reagent is recommended.

The reaction proceeds as follows:

  • Deprotonation: The first equivalent of PhMgBr acts as a base, abstracting the acidic proton from the carboxylic acid to form a magnesium carboxylate salt and benzene.

  • Nucleophilic Addition: A second equivalent of PhMgBr attacks the electrophilic carbonyl carbon of the ketone.

  • Work-up: The reaction is quenched with a mild acid (e.g., saturated aqueous NH4Cl) to protonate the resulting magnesium alkoxide, yielding the final tertiary alcohol product.[2]

Reaction_Mechanism Start_Acid 3-Oxocyclobutane- 1-carboxylic acid Intermediate Magnesium Carboxylate Intermediate Start_Acid->Intermediate Acid-Base Reaction Grignard1 PhMgBr (1st Equiv.) Grignard1->Intermediate Grignard2 PhMgBr (2nd+ Equiv.) Alkoxide Magnesium Alkoxide Salt Grignard2->Alkoxide Intermediate->Alkoxide Nucleophilic Addition Benzene Benzene (Byproduct) Intermediate->Benzene Product 3-Hydroxy-3-phenylcyclobutane- 1-carboxylic acid Alkoxide->Product Protonation Workup Aqueous Work-up (e.g., NH4Cl) Workup->Product

Caption: Reaction mechanism of Grignard addition to a keto-acid.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yielded very little or no desired product. What are the most likely causes?

This is the most frequent issue and typically points to problems with the Grignard reagent or reaction conditions.

  • Answer A: Inactive Grignard Reagent.

    • Causality: Grignard reagents are highly sensitive to air and moisture. Exposure degrades the reagent, significantly reducing its nucleophilicity. Commercial Grignard reagents can also vary in actual concentration.

    • Solution: We strongly recommend titrating the Grignard reagent (e.g., using iodine and sodium thiosulfate) immediately before use to determine its active concentration. If preparing it in-house, ensure magnesium turnings are activated and all reagents are of high quality.

  • Answer B: Presence of Water.

    • Causality: Water will rapidly quench the Grignard reagent. Even trace amounts in the solvent or on the glassware can consume significant portions of your nucleophile, leading to failed or low-yield reactions.

    • Solution: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere). The solvent, typically tetrahydrofuran (THF), must be anhydrous. Using freshly distilled THF from a sodium/benzophenone still is ideal.

  • Answer C: Incorrect Stoichiometry.

    • Causality: As explained in the mechanism, at least two equivalents of PhMgBr are required. Using only one equivalent will result in deprotonation without any addition to the ketone.

    • Solution: A protocol from the literature successfully uses 2.4 equivalents of PhMgBr to ensure the reaction goes to completion.[2] We recommend using between 2.2 and 2.5 equivalents of active Grignard reagent relative to the 3-oxocyclobutane-1-carboxylic acid.

Question 2: My final product is impure, and NMR analysis shows multiple unexpected signals. What side reactions could be occurring?

  • Answer A: Excess Benzene.

    • Causality: The formation of one equivalent of benzene is an unavoidable part of the reaction mechanism (from the deprotonation step). However, excess benzene indicates that the Grignard reagent was quenched by a proton source other than the intended starting material, most commonly water.

    • Solution: This reinforces the need for strictly anhydrous conditions as described above.

  • Answer B: Unreacted Starting Material.

    • Causality: The presence of 3-oxocyclobutane-1-carboxylic acid in the final product points to an incomplete reaction. This can be due to insufficient Grignard reagent, poor reagent quality, or inadequate reaction time.

    • Solution: Ensure the correct stoichiometry of active Grignard reagent is used. A reported successful reaction time is 24 hours at 0°C, suggesting the reaction may be slow.[2] Allow sufficient time for the reaction to complete.

Question 3: I am having difficulty with the aqueous work-up and product isolation. How can I improve this step?

  • Answer A: Persistent Emulsions.

    • Causality: The formation of magnesium salts during the quench can lead to stubborn emulsions, making the separation of organic and aqueous layers difficult and leading to yield loss.

    • Solution: After quenching with saturated aqueous ammonium chloride, if an emulsion forms, add a sufficient amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which often helps break the emulsion. Filtering the entire mixture through a pad of Celite before transferring to a separatory funnel can also be effective.

  • Answer B: Product is a Mixture of Isomers.

    • Causality: The nucleophilic attack on the planar ketone can occur from either face, resulting in a mixture of cis and trans isomers of the final product.[2] This is an inherent feature of the reaction, not a side reaction.

    • Solution: For many applications, the mixture of isomers can be used directly in the next step.[2] If a single isomer is required, separation must be performed. This can be challenging but may be achieved via column chromatography on silica gel or fractional crystallization. Be aware that any separation step will lower the overall isolated yield.

Section 3: Optimized Experimental Protocol

This protocol is based on a published procedure and incorporates best practices for maximizing yield and reproducibility.[2]

Materials:

  • 3-oxocyclobutane-1-carboxylic acid

  • Phenylmagnesium bromide (PhMgBr), ~3.0 M in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3-oxocyclobutane-1-carboxylic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Causality: This controls the exothermic nature of the Grignard addition and minimizes potential side reactions.

  • Grignard Addition: Add Phenylmagnesium bromide (2.4 eq) dropwise via the dropping funnel to the stirred solution at 0°C. Causality: Slow addition is critical to maintain temperature control and prevent localized concentration gradients.

  • Reaction: Stir the resulting mixture at 0°C for 24 hours. Causality: This extended reaction time helps ensure the reaction proceeds to completion.

  • Quenching: After 24 hours, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution while maintaining cooling in the ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x).

  • Washing: Combine the organic layers and wash with brine. Causality: This helps remove residual water and break any emulsions.

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude product is a mixture of cis and trans isomers of this compound.

Section 4: Key Parameter Summary

ParameterRecommended Value/ConditionRationale & Key Considerations
Starting Keto-Acid 1.0 equivalentEnsure high purity.
Grignard Reagent 2.2 - 2.5 equivalentsMust account for both deprotonation and nucleophilic addition. Titrate before use.
Solvent Anhydrous THFMust be free of water to prevent quenching the Grignard reagent.
Temperature 0 °CCritical for controlling the reaction exotherm and minimizing side products.
Reaction Time 24 hoursThe reaction is reported to be slow; shorter times may lead to incomplete conversion.[2]
Work-up Quench Saturated aqueous NH4ClA mild acid source that effectively protonates the alkoxide without causing degradation.
Typical Outcome Mixture of cis/trans isomersThis is an expected outcome of the reaction stereochemistry.

Section 5: Troubleshooting Workflow

Troubleshooting_Workflow Problem Problem Encountered LowYield Low or No Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct CheckGrignard Was Grignard Reagent Titrated? LowYield->CheckGrignard ExcessBenzene Excess Benzene in NMR? ImpureProduct->ExcessBenzene Titrate Action: Titrate reagent and repeat. CheckGrignard->Titrate No CheckConditions Were conditions strictly anhydrous? CheckGrignard->CheckConditions Yes Dry Action: Flame-dry all glassware. Use anhydrous solvent. CheckConditions->Dry No CheckStoich Were >2.2 equivalents of PhMgBr used? CheckConditions->CheckStoich Yes AdjustStoich Action: Adjust stoichiometry to 2.2-2.5 eq. CheckStoich->AdjustStoich No ExcessBenzene->CheckConditions Yes UnreactedSM Unreacted Starting Material Present? ExcessBenzene->UnreactedSM No UnreactedSM->CheckStoich Yes IncreaseTime Action: Increase reaction time to 24h. UnreactedSM->IncreaseTime Yes, and stoichiometry was correct IsomerMixture Is it a Cis/Trans Isomer Mixture? UnreactedSM->IsomerMixture No Normal Result: This is expected. Purify via chromatography if necessary. IsomerMixture->Normal Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Recrystallization techniques for purifying carboxylic acid compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Recrystallization of Carboxylic Acids

Welcome to the Technical Support Center for the purification of carboxylic acid compounds via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental purification technique. Here, we move beyond rote procedural steps to explain the underlying principles, enabling you to troubleshoot effectively and optimize your outcomes.

Troubleshooting Guide: Common Recrystallization Challenges

This section addresses specific issues that can arise during the recrystallization of carboxylic acids, providing both diagnostic insights and actionable solutions.

Q1: My carboxylic acid is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid instead of a solid crystalline lattice.[1][2][3] This oil is essentially a supersaturated solution of your compound that is immiscible with the bulk solvent. This phenomenon is particularly prevalent with compounds that have low melting points.[1][3]

Causality Explained: Oiling out is often a result of high supersaturation, where the concentration of your carboxylic acid in the solution significantly surpasses its solubility limit.[4] This can be triggered by several factors:

  • Rapid Cooling: Quick cooling can generate a high level of supersaturation, favoring the formation of a liquid phase over an ordered crystal structure.[4]

  • Inappropriate Solvent Choice: A solvent in which your carboxylic acid is excessively soluble can lead to oiling out.[5]

  • High Solute Concentration: Starting with a solution that is too concentrated increases the chances of reaching the critical supersaturation level for oiling out to occur.[4]

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote the formation of an oil.[4][5]

Solutions:

  • Reheat and Add More Solvent: The most immediate fix is to reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly.[1][5]

  • Controlled Cooling: Allow the flask to cool gradually to room temperature before placing it in an ice bath.[4][5] Slow cooling is crucial for the formation of pure, well-defined crystals.[6][7]

  • Solvent System Modification: If oiling persists, consider using a different solvent or a mixed solvent system. A good solvent pair consists of one solvent in which the compound is highly soluble and another in which it is poorly soluble.[2][8]

  • Seeding: Introduce a "seed crystal" (a tiny amount of the pure compound) to the cooled, supersaturated solution to provide a nucleation site for crystal growth.[8][9][10][11][12]

Q2: I'm getting a very low yield of my recrystallized carboxylic acid. What are the likely causes?

A2: A low recovery is a frequent problem in recrystallization and can often be traced back to a few key procedural steps.

Causality Explained:

  • Excess Solvent: Using too much solvent is the most common reason for poor yield.[3][13] The excess solvent will keep a significant portion of your compound dissolved even at low temperatures.[13]

  • Premature Crystallization: If crystals form during hot filtration, a portion of your product will be lost with the insoluble impurities.[1][2]

  • Incomplete Crystallization: Not allowing enough time for the solution to cool or not cooling it to a low enough temperature can result in some of the product remaining in the "mother liquor".[2][14]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product.[13]

Solutions:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent.[13][15] Add the hot solvent in small portions until the solid just dissolves.[6][16]

  • Prevent Premature Crystallization: During hot filtration, keep the funnel and receiving flask warm to prevent the product from crystallizing in the filter paper.[2] Using a stemless funnel can also help.[2]

  • Maximize Crystal Formation: Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize the yield of crystals.[2][17][18]

  • Wash with Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals and remove any adhering impurities.[13][14]

Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A3: The failure of crystals to form from a cooled solution is often due to supersaturation.

Causality Explained: A supersaturated solution is one that contains more dissolved solute than it can normally hold at that temperature. The initiation of crystal formation, or nucleation, can sometimes be slow to start.

Solutions:

  • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[10][11][19] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7][10][19]

  • Add a Seed Crystal: Introducing a small crystal of the pure compound can provide a template for other molecules to crystallize upon.[8][10][12]

  • Reduce the Solvent Volume: If the above methods don't work, it's likely that too much solvent was used.[3][7][10] Gently heat the solution to boil off some of the solvent and then allow it to cool again.[7][10][19]

  • Cool to a Lower Temperature: Placing the flask in an ice bath can further decrease the solubility of your compound and induce crystallization.[11][17]

Frequently Asked Questions (FAQs)

Q4: How do I choose the right solvent for recrystallizing my carboxylic acid?

A4: The ideal recrystallization solvent should exhibit the following properties:

  • High solubility at high temperatures and low solubility at low temperatures. [15][20] This differential solubility is the basis of the purification.

  • It should not react with the carboxylic acid. [15]

  • It should have a relatively low boiling point for easy removal from the final crystals. [15]

  • The impurities should be either very soluble or insoluble in the solvent at all temperatures. [11]

For carboxylic acids, solubility is influenced by the polarity of the carboxyl group and the non-polar nature of the hydrocarbon chain.[21]

  • Short-chain carboxylic acids (up to four carbons) are highly soluble in water. [21][22][23]

  • As the carbon chain length increases, solubility in water decreases. [21][22][23]

  • Carboxylic acids are generally soluble in organic solvents like alcohols, ethers, and benzene. [21][22]

A common and effective solvent for many aromatic carboxylic acids, like benzoic acid, is water, as they are significantly more soluble in hot water than in cold water.[12][15][17][18]

Q5: What is the purpose of "hot filtration" and when is it necessary?

A5: Hot filtration is used to remove insoluble impurities from the hot, saturated solution before it is allowed to cool and crystallize.[2][15][24][25] If these impurities are not removed, they will be trapped in the crystals of your purified compound. This step is also necessary to remove decolorizing agents like activated charcoal.[24]

Q6: How do I properly wash and dry the recrystallized crystals?

A6:

  • Washing: After collecting the crystals by vacuum filtration, it is important to wash them with a small amount of ice-cold recrystallization solvent.[11][14] This removes any residual soluble impurities that may be clinging to the surface of the crystals.[13][14] It's crucial to use cold solvent to minimize the loss of your purified product.[13][14]

  • Drying: The most common method for drying the crystals is to leave them under vacuum on the filter for a period of time, allowing air to be drawn through them.[14][17] For a more thorough drying, the crystals can be spread on a watch glass and allowed to air dry or placed in a desiccator.[14][16]

Q7: How can I assess the purity of my recrystallized carboxylic acid?

A7: The most common method for assessing the purity of a solid organic compound is by measuring its melting point.[12]

  • Pure compounds have a sharp, well-defined melting point range (typically 1-2°C). [12]

  • Impurities tend to depress and broaden the melting point range. [12]

By comparing the melting point of your recrystallized product to the known literature value, you can get a good indication of its purity.[12] A higher and sharper melting point range after recrystallization indicates a purer compound.[12][18][26]

Experimental Protocol: Recrystallization of Benzoic Acid from Water

This protocol outlines the steps for a standard recrystallization of benzoic acid, a common carboxylic acid.

  • Dissolution: Place the impure benzoic acid in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (distilled water) to boiling. Add a small amount of the hot water to the benzoic acid and swirl. Continue adding small portions of the hot water until the benzoic acid just dissolves.[6][12][15][16][17] Using the minimum amount of hot solvent is critical for a good yield.[13]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[6][16][24] Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[6][24]

  • Hot Filtration: To remove insoluble impurities and/or charcoal, perform a hot gravity filtration.[27] Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[2]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[6][17] Once at room temperature, place the flask in an ice bath for 10-20 minutes to maximize crystal formation.[17][18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6][14]

  • Washing: Wash the crystals with a small amount of ice-cold water to rinse away any remaining impurities.[14][17]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry.[14][17] Transfer the crystals to a watch glass and allow them to air dry completely.[14][16]

  • Analysis: Weigh the dry crystals to determine the percent recovery and measure the melting point to assess purity.[12][16][17]

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis Start Start with Impure Carboxylic Acid ChooseSolvent Select Appropriate Solvent Start->ChooseSolvent AddSolvent Add Minimum Amount of Hot Solvent ChooseSolvent->AddSolvent Dissolve Dissolve Compound AddSolvent->Dissolve HotFiltration Hot Filtration (if insoluble impurities present) Dissolve->HotFiltration Cool Cool Slowly to Room Temperature HotFiltration->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry Analyze Analyze Purity (e.g., Melting Point) Dry->Analyze End Pure Carboxylic Acid Analyze->End

Caption: A streamlined workflow for the recrystallization of carboxylic acids.

Troubleshooting Logic for "Oiling Out"

Oiling_Out_Troubleshooting Start Compound 'Oils Out' Reheat Reheat to Redissolve Oil Start->Reheat AddSolvent Add More Hot Solvent Reheat->AddSolvent SlowCool Cool Slowly AddSolvent->SlowCool StillOils Still Oils Out? SlowCool->StillOils ChangeSolvent Change Solvent or Use Mixed Solvents StillOils->ChangeSolvent Yes Success Crystals Form StillOils->Success No SeedCrystal Try Seeding ChangeSolvent->SeedCrystal SeedCrystal->Success

Caption: Decision tree for resolving the "oiling out" issue.

References

Technical Support Center: Troubleshooting Low Yield in Cyclobutane Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cyclobutane ring formation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in these synthetically valuable, yet often challenging, [2+2] cycloaddition reactions. Drawing from established principles and field-proven insights, this resource provides a structured approach to troubleshooting, ensuring that every experimental choice is grounded in sound scientific reasoning.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses broad, high-level questions that are often the first to arise when a cyclobutane formation reaction underperforms.

Q1: My [2+2] cycloaddition is not working at all, or the yield is extremely low. What are the most fundamental aspects to check first?

A1: When facing a near-complete failure of a [2+2] cycloaddition, it's crucial to return to the fundamentals of the specific reaction type you are attempting.

  • For Photochemical Reactions: The primary suspects are issues with the light source and the presence of quenching species.[1] Ensure your lamp is emitting at the correct wavelength to excite the substrate and that its intensity is sufficient. Oxygen is a notorious quencher of excited states, so thorough degassing of the solvent is critical.[1]

  • For Thermal Reactions: These reactions are governed by orbital symmetry rules, which often make concerted [2+2] cycloadditions "forbidden" under thermal conditions.[2][3] If your specific substrates do not have features that overcome this barrier (e.g., highly strained alkenes, ketenes), the reaction may simply be energetically unfavorable.[4] Re-evaluate the feasibility of a thermal route for your system.

  • For Metal-Catalyzed Reactions: The catalyst's activity is paramount. Catalyst deactivation, often due to impurities in the starting materials or solvent, is a common culprit.[5] Ensure all reagents are pure and the reaction is performed under strictly anaerobic and anhydrous conditions if the catalyst is sensitive to air or moisture.[5]

Q2: I'm observing a complex mixture of products and very little of my desired cyclobutane. What could be the cause?

A2: A complex product mixture suggests that side reactions are outcompeting the desired cycloaddition. The nature of these side reactions is dependent on the reaction type.

  • Photochemical Reactions: A common side reaction is the cis-trans isomerization of the alkene starting material, which can deplete the reactive isomer.[6] Dimerization of one of the starting materials is also possible, especially if one alkene is more photo-reactive than the other.[7]

  • Thermal Reactions: At the elevated temperatures often required for thermal cycloadditions, decomposition of starting materials or products can be a significant issue, especially for strained molecules.[8]

  • All Reaction Types: The regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity of the reaction can lead to multiple isomers.[9] If not well-controlled, this can result in a difficult-to-separate mixture of cyclobutane products, giving the impression of a "messy" reaction.

Q3: My reaction seems to start but then stalls before completion. What should I investigate?

A3: A stalling reaction often points to a component being consumed or deactivated over time.

  • Catalyst Deactivation: In metal-catalyzed reactions, this is a prime suspect. The catalyst may be slowly poisoned by an impurity or may degrade under the reaction conditions.[5]

  • Photochemical Decomposition: The product itself might be photolabile and could be decomposing upon formation.[1] Try monitoring the reaction at early time points to see if the product forms and then disappears.

  • Inhibitor Accumulation: A side reaction could be producing a species that inhibits the desired catalytic cycle or quenches the photochemical excited state.

Part 2: Specific Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for the major classes of [2+2] cycloaddition reactions.

Guide 2.1: Photochemical [2+2] Cycloadditions

Photochemical cycloadditions are a powerful tool for constructing cyclobutane rings, but their success hinges on careful control of the photochemical conditions.[10][11]

Q4: My photochemical reaction has a low yield. How can I determine if the issue is with my light source or reaction setup?

A4: Inefficient irradiation is a common problem. Here’s how to troubleshoot it:

  • Wavelength Mismatch: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of your substrate. Forcing a reaction with a non-optimal wavelength can lead to low quantum yields or unwanted side reactions.[12]

  • Insufficient Light Intensity: The reaction vessel's material (e.g., Pyrex vs. quartz) can filter out crucial wavelengths. The distance from the lamp also plays a significant role. Position the reaction as close to the lamp as is safe and practical.

  • Photosensitizers: If direct irradiation is inefficient, consider using a photosensitizer like acetone or benzophenone.[1][13] A sensitizer can absorb the light and transfer the energy to your substrate, populating the reactive triplet state more efficiently.[13]

Q5: I suspect oxygen is quenching my reaction. What is the best way to remove it?

A5: Rigorous degassing of the solvent is non-negotiable for most photochemical reactions.[1]

  • Freeze-Pump-Thaw: This is the most effective method. It involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle 3-4 times significantly reduces dissolved oxygen.

  • Sparging with Inert Gas: Bubbling a stream of an inert gas (argon or nitrogen) through the solvent for 30-60 minutes is a simpler, though often less effective, alternative.

Q6: My reaction is producing the wrong regioisomer or a mixture of diastereomers. How can I improve selectivity?

A6: Selectivity in photochemical [2+2] cycloadditions is influenced by a combination of steric and electronic factors, as well as the reaction medium.

  • Solvent Effects: The polarity of the solvent can have a profound impact on selectivity.[1][9] Non-polar solvents may favor less polar transition states, while polar solvents can stabilize more charge-separated intermediates.[9][14] Experimenting with a range of solvents is a key optimization step.

  • Concentration: For intermolecular reactions, concentration is critical. Conditions that are too dilute can slow down the desired reaction, allowing side reactions to dominate.[1] Conversely, for intramolecular reactions, high dilution is often used to favor the intramolecular process over intermolecular dimerization.[15]

Guide 2.2: Thermal [2+2] Cycloadditions

While less common than their photochemical counterparts due to orbital symmetry constraints, thermal [2+2] cycloadditions are viable for specific substrate classes like ketenes or highly strained alkenes.[2][16]

Q7: My thermal [2+2] cycloaddition is not proceeding, even at high temperatures. Why might this be?

A7: The Woodward-Hoffmann rules predict that concerted thermal [2+2] cycloadditions are "forbidden" as they would have to proceed through a high-energy antarafacial transition state.[11]

  • Substrate Limitations: This type of reaction is generally only efficient for substrates that can bypass this high-energy pathway. Ketenes are a classic example, as their linear geometry allows for a more favorable orbital overlap.[4]

  • Stepwise vs. Concerted: If the reaction does proceed, it is likely through a stepwise mechanism involving a diradical intermediate. The stability of this intermediate is key. If your substrates cannot form a relatively stable diradical, the activation energy will be prohibitively high.

Q8: I am attempting an intramolecular ketene cycloaddition and getting low yields. What are the critical parameters?

A8: Intramolecular ketene cycloadditions are a powerful method for creating fused ring systems, but are sensitive to geometric and electronic factors.[17][18]

  • Tether Length and Flexibility: The tether connecting the ketene and the alkene must allow the two reactive groups to adopt the correct orientation for cycloaddition without excessive strain.

  • Alkene Substitution: The electronic nature of the alkene is important. Electron-rich alkenes generally react more readily with the electrophilic ketene.

  • Method of Ketene Generation: Ketenes are often generated in situ. The conditions for their generation (e.g., from an acid chloride with a non-nucleophilic base) must be compatible with the alkene and not lead to decomposition.[4][18]

Guide 2.3: Metal-Catalyzed and Lewis Acid-Promoted [2+2] Cycloadditions

The use of catalysts can dramatically alter the landscape of [2+2] cycloadditions, enabling reactions that are otherwise difficult or impossible.

Q9: My Lewis acid-promoted cycloaddition requires stoichiometric amounts of the acid and gives a low yield. How can I improve this?

A9: A common issue with Lewis acid-promoted cycloadditions is product inhibition, where the Lewis acid binds more strongly to the cyclobutane product than to the starting material, effectively sequestering the catalyst.[19][20]

  • Catalyst Choice: While stoichiometric amounts are sometimes unavoidable, screening different Lewis acids can reveal a system with lower product inhibition.

  • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor product binding relative to substrate activation.

Q10: My transition metal-catalyzed [2+2] cycloaddition is sluggish and gives poor yield. What are the signs of catalyst deactivation and how can I prevent it?

A10: Catalyst deactivation is a frequent cause of low yield in these reactions.[5]

  • Signs of Deactivation:

    • The reaction stalls before the limiting reagent is consumed.[5]

    • A change in the color of the reaction mixture or the precipitation of metal particles (e.g., "palladium black") is observed.[5]

    • An increase in the formation of side products.[5]

  • Prevention Strategies:

    • Purity of Reagents: Ensure starting materials and solvents are free from impurities that can act as catalyst poisons (e.g., sulfur or phosphorus compounds).[5]

    • Inert Atmosphere: Many catalysts are sensitive to oxygen and moisture. Use of a glovebox or Schlenk techniques is essential.[5]

    • Ligand Choice: The ligand can stabilize the metal center and prevent aggregation or decomposition. Ensure the chosen ligand is appropriate for the desired transformation.

Part 3: Data-Driven Optimization & Protocols

Data Summary Tables

Table 1: Influence of Solvent Polarity on Diastereoselectivity

SolventDielectric Constant (ε)General Effect on Selectivity
Hexane1.88Often favors less polar, sterically controlled transition states.[9]
Toluene2.38Non-polar, can be a good starting point for many reactions.
Dichloromethane8.93Moderately polar, widely used.
Acetone20.7Polar aprotic, can also act as a photosensitizer.[13]
Acetonitrile37.5Polar aprotic, can stabilize charge-separated intermediates.[1]
Methanol32.7Polar protic, can participate in hydrogen bonding, altering selectivity.[6]

Note: The effect of solvent is highly substrate-dependent and the above are general trends.

Experimental Protocols
Protocol 1: General Procedure for a Photosensitized [2+2] Cycloaddition
  • Reaction Setup: To a quartz reaction tube, add the alkene (1.0 equiv), the cycloaddition partner (1.2-2.0 equiv), and a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., acetone or benzene containing benzophenone as a sensitizer) to achieve the desired concentration (typically 0.1 M).

  • Degassing: Seal the tube with a septum and degas the solution thoroughly using the freeze-pump-thaw method (3 cycles).

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter). If necessary, use a cooling system to maintain a constant temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane.

Protocol 2: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene
  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon), add the alkene (1.5 equiv) and the chosen anhydrous solvent (e.g., dichloromethane). Cool the solution to the desired temperature (e.g., -78 °C).

  • Lewis Acid Addition: Add the Lewis acid (e.g., EtAlCl₂) (1.0-1.2 equiv) dropwise to the stirred solution.

  • Ketene Precursor Addition: In a separate flask, dissolve the acid chloride (1.0 equiv) in the anhydrous solvent. Add a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) to generate the ketene in situ.

  • Reaction: Slowly add the solution containing the ketene to the alkene/Lewis acid mixture over a period of 1-2 hours using a syringe pump.

  • Monitoring and Quenching: Stir the reaction at the same temperature and monitor by TLC. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with dichloromethane, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualization of Troubleshooting Workflow

Below is a generalized workflow for troubleshooting low yields in cyclobutane formation reactions.

TroubleshootingWorkflow Troubleshooting Low Yield in Cyclobutane Formation Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Re-evaluate Core Reaction Conditions Check_Purity->Check_Conditions Photochemical Photochemical? Check_Conditions->Photochemical Reaction Type? Specific_Troubleshooting Proceed to Specific Troubleshooting Thermal Thermal? Photochemical->Thermal No Check_Light Check Light Source: Wavelength & Intensity Photochemical->Check_Light Yes Catalytic Catalytic? Thermal->Catalytic No Check_Feasibility Re-evaluate Theoretical Feasibility (Woodward-Hoffmann Rules) Thermal->Check_Feasibility Yes Check_Catalyst_Activity Check Catalyst Activity Catalytic->Check_Catalyst_Activity Yes Check_Quenching Check for Quenchers: Degas Solvent Thoroughly Check_Light->Check_Quenching Consider_Sensitizer Consider Photosensitizer Check_Quenching->Consider_Sensitizer Consider_Sensitizer->Specific_Troubleshooting Check_Decomposition Check for Thermal Decomposition Check_Feasibility->Check_Decomposition Check_Decomposition->Specific_Troubleshooting Check_Atmosphere Ensure Inert Atmosphere (Anhydrous/Anaerobic) Check_Catalyst_Activity->Check_Atmosphere Check_Inhibition Investigate Product Inhibition Check_Atmosphere->Check_Inhibition Check_Inhibition->Specific_Troubleshooting

Caption: A logical workflow for troubleshooting low yields in cyclobutane synthesis.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy.[1] 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry, notably in the synthesis of GPR120 modulators for conditions like diabetes.[2] Its molecular structure presents unique analytical challenges, making robust purity analysis essential to control for process-related impurities and degradation products that could compromise the quality of the final Active Pharmaceutical Ingredient (API).[1][3]

This guide provides an in-depth comparison of two powerful chromatographic techniques for the purity determination of this compound: the widely established High-Performance Liquid Chromatography (HPLC) and the more recent Ultra-High-Performance Liquid Chromatography (UPLC). We will explore the causality behind methodological choices, present detailed protocols, and offer data-driven insights to help researchers select the optimal approach for their specific needs.

Primary Method: Reversed-Phase HPLC (RP-HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its robustness and versatility in separating, identifying, and quantifying compounds.[4][5][6] For a molecule like this compound, which contains both a phenyl ring (a chromophore) and a polar carboxylic acid group, RP-HPLC with UV detection is the method of choice.

The "Why": Causality in Method Design

The development of a successful HPLC method is a systematic process rooted in understanding the analyte's physicochemical properties.[7]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and the logical starting point. The hydrophobic C18 chains interact with the phenyl group of the analyte, providing retention, while the polar cyclobutane ring and its substituents interact with the mobile phase.

  • Mobile Phase Composition: The mobile phase, a mixture of an aqueous buffer and an organic solvent, is critical for achieving separation.

    • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

    • Aqueous Buffer: The carboxylic acid group (pKa ~4-5) requires a buffered mobile phase to ensure consistent ionization state and, therefore, reproducible retention times. A phosphate buffer at a pH of ~2.5 is chosen to suppress the ionization of the carboxylic acid, rendering it more hydrophobic and increasing its retention on the C18 column.

  • Detection: The phenyl group in the molecule absorbs UV light, making a UV detector a simple and effective choice. The wavelength of maximum absorbance (λmax), typically around 210-220 nm for a phenyl group without extended conjugation, is selected to maximize sensitivity.

Detailed Experimental Protocol: RP-HPLC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
  • Vortex to ensure complete dissolution.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC Operating Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 215 nm

| Run Time | 15 minutes |

3. System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time of the main peak is ≤ 2.0%, as per ICH guidelines.[8][9]

Performance Characteristics (Simulated Data)

The following table summarizes the validation parameters for the HPLC method, demonstrating its suitability for its intended purpose.[10][11]

Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.9995≥ 0.999
Range 0.5 - 1.5 mg/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD) 0.8%≤ 2.0%
LOD (µg/mL) 0.1Signal-to-Noise ≥ 3:1
LOQ (µg/mL) 0.3Signal-to-Noise ≥ 10:1

Alternative Method: Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles.[12] This technology operates at much higher pressures than HPLC, leading to dramatic improvements in speed, resolution, and sensitivity.[4][13]

The "Why": The UPLC Advantage

The fundamental principles of separation remain the same as in HPLC, but the smaller particle size in UPLC columns leads to:

  • Increased Efficiency: Smaller particles provide more surface area for interaction, resulting in sharper and narrower peaks.[12]

  • Higher Resolution: The ability to better separate closely eluting peaks is significantly enhanced.

  • Faster Analysis: Higher optimal linear velocities can be used without sacrificing resolution, drastically reducing run times.[14]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost savings and a greener analytical footprint.[13][14]

Comparative Experimental Protocol: UPLC

1. Sample Preparation:

  • Same as the HPLC method.

2. UPLC Operating Conditions:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 2.5 minutes, hold at 80% B for 0.5 minutes, return to 30% B and equilibrate for 1 minute.
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detection UV at 215 nm

| Run Time | 4 minutes |

Note: Formic acid is often used in UPLC methods as it is volatile and compatible with mass spectrometry (MS), a common detector coupled with UPLC systems.[15][16]

Comparative Analysis: HPLC vs. UPLC

The choice between HPLC and UPLC depends on the specific analytical needs, such as throughput requirements, sensitivity needs, and available resources.[13]

Performance MetricHPLC MethodUPLC MethodAdvantage
Analysis Time 15 minutes4 minutesUPLC (3.75x faster)
Resolution GoodExcellentUPLC
Sensitivity (Peak Height) Baseline~2-3x HigherUPLC
Solvent Consumption/Run ~15 mL~2 mLUPLC (~87% less)
System Backpressure ~1500 psi~9000 psiHPLC (Lower pressure)
Instrument Cost StandardHigherHPLC

Workflow & Decision Making

The following workflow diagram illustrates the process of purity analysis, while the decision-making diagram can help in selecting the appropriate technology.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter into Vial prep2->prep3 analysis1 System Suitability Test (SST) prep3->analysis1 analysis2 Inject Sample analysis1->analysis2 data1 Integrate Chromatogram analysis2->data1 data2 Calculate % Purity data1->data2 data3 Generate Report data2->data3

Caption: General workflow for chromatographic purity analysis.

DecisionTree start Analytical Need: Purity of 3-Hydroxy-3-phenyl- cyclobutane-1-carboxylic acid q1 High Sample Throughput Required? start->q1 q2 Trace Impurity Analysis (<0.05%)? q1->q2 No uplc Choose UPLC (Fast, High Resolution, Sensitive) q1->uplc Yes hplc Choose HPLC (Robust, Lower Cost) q2->hplc No q2->uplc Yes

Caption: Decision tree for selecting between HPLC and UPLC.

Conclusion

Both HPLC and UPLC are highly suitable techniques for the purity analysis of this compound. The traditional HPLC method provides a robust, reliable, and cost-effective solution that is adequate for standard quality control.[4] However, for laboratories focused on high-throughput screening, rapid method development, or the detection of trace-level impurities, UPLC offers undeniable advantages in speed, sensitivity, and efficiency, albeit at a higher initial instrument cost.[14][17] The choice ultimately rests on balancing the analytical performance requirements with laboratory resources and throughput goals.

References

A Comparative Guide to the Bioactivity of Cyclobutane vs. Cyclopentane Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In medicinal chemistry, the strategic incorporation of small carbocyclic scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's pharmacological profile. Among these, cyclobutane and cyclopentane carboxylic acids have emerged as valuable motifs. This guide provides an in-depth comparison of these two scaffolds, moving beyond simple structural similarities to dissect the nuanced impacts of a four-membered versus a five-membered ring on bioactivity. We will explore how differences in ring strain, conformational flexibility, and substituent vectoring translate into tangible effects on target binding, metabolic stability, and overall drug-like properties, supported by experimental data and protocols.

Introduction: The Allure of Small Rings in Medicinal Chemistry

The carboxylic acid group is a ubiquitous pharmacophore in drug design, capable of forming potent ionic and hydrogen-bond interactions with biological targets.[1][2] However, its presence can introduce challenges related to metabolic instability and poor membrane permeability.[3][4] To mitigate these liabilities while retaining desired interactions, medicinal chemists often turn to bioisosteric replacement or the introduction of rigidifying scaffolds. Small carbocycles like cyclobutane and cyclopentane are particularly effective in this role. They introduce a three-dimensional character, reduce the number of rotatable bonds, and can pre-organize a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding.[5][6] The choice between a cyclobutane and a cyclopentane moiety, however, is not arbitrary; it is a decision guided by subtle yet critical differences in their fundamental physicochemical and structural properties.

Structural & Conformational Analysis: The Root of Differentiation

The primary distinctions between cyclobutane and cyclopentane arise from their inherent ring strain and resulting conformational preferences. These factors dictate how substituents are presented in three-dimensional space, which is critical for precise interaction with a target's binding pocket.

  • Ring Strain: The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[5][7] This is significantly higher than the relatively inert cyclopentane, which has a strain energy of about 7.1 kcal/mol.[5] This higher strain in cyclobutane results in longer C-C bonds (1.56 Å vs. 1.54 Å in ethane) and gives the C-C bonds slightly increased p-character.[5]

  • Conformation: To alleviate torsional strain, neither ring is planar.

    • Cyclobutane adopts a puckered or "folded" conformation where one carbon atom is about 25° out of the plane of the other three.[8][9] This puckering reduces the eclipsing of adjacent C-H bonds that would occur in a planar structure.[10][11]

    • Cyclopentane has minimal angle strain in a planar conformation but would suffer from significant torsional strain.[8][10] It relieves this by adopting non-planar "envelope" or "half-chair" (twist) conformations, which are in rapid equilibrium at room temperature.[8][12] In the envelope conformation, four carbons are coplanar, and one is out of the plane, acting like the flap of an envelope.[13]

These conformational differences create distinct vectors for substituents, influencing how a molecule can orient itself within a binding site. The more rigid, puckered cyclobutane offers a different spatial arrangement of functional groups compared to the more flexible envelope of cyclopentane.

G cluster_0 Conformational Comparison cluster_1 Key Properties c4_label Cyclobutane (Puckered) c4_img c5_label Cyclopentane (Envelope) c5_img C4 Cyclobutane Strain Energy: ~26.3 kcal/mol Conformation: Puckered (Folded) Substituent Vectors: More defined axial/equatorial-like positions c4_img->C4 C5 Cyclopentane Strain Energy: ~7.1 kcal/mol Conformation: Envelope / Half-Chair Substituent Vectors: More flexible, pseudo-axial/equatorial c5_img->C5

Caption: Conformational differences between cyclobutane and cyclopentane.

Influence on Physicochemical Properties

The choice between a cyclobutane and cyclopentane ring can subtly tune key physicochemical properties that are critical for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyCyclobutane Carboxylic AcidCyclopentane Carboxylic AcidRationale & Implications
Lipophilicity (cLogP) Generally lowerGenerally higherThe smaller, more compact cyclobutane ring contributes less to lipophilicity than the larger cyclopentane ring. Lowering LogP can be advantageous for improving solubility and reducing off-target toxicity.
Aqueous Solubility Often higherOften lowerThe introduction of sp3-rich, non-planar moieties can disrupt crystal packing and improve solubility compared to aromatic counterparts.[7] The lower lipophilicity of cyclobutane often translates to better aqueous solubility.
pKa of Carboxylic Acid Slightly more acidicSlightly less acidicThe C-H bonds of cyclobutane have more s-character than those of cyclopentane due to ring strain.[5] This increased electronegativity of the ring carbon can slightly acidify the attached carboxylic acid proton.[14]
Molecular Weight LowerHigherA simple but important consideration for maintaining "rule-of-five" compliance and optimizing ligand efficiency.

Impact on Bioactivity and Pharmacokinetics: A Comparative Analysis

Ultimately, the selection of a scaffold is validated by its impact on biological activity and pharmacokinetic properties.

Binding Affinity and Potency

The rigid nature of these rings can lock a molecule into a bioactive conformation, enhancing binding affinity by reducing the entropic penalty of binding.[5]

  • Cyclobutane: Its defined, puckered structure can be used to precisely position key pharmacophoric groups to interact with a target.[15] This conformational restriction can be a powerful tool for improving potency and selectivity.[5] For example, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can lock in the optimal distance and geometry for receptor engagement.[5]

  • Cyclopentane: While also providing conformational restriction, its greater flexibility (e.g., envelope flap pseudorotation) allows for more adaptable binding to a target site.[8] This can sometimes be advantageous if the exact binding mode is not perfectly understood. In the development of thromboxane A2 (TP) receptor antagonists, cyclopentane dione derivatives have been successfully used as bioisosteres for the carboxylic acid moiety, demonstrating potent activity.[1][16]

Metabolic Stability

Small rings are often incorporated to block metabolically labile sites, particularly from oxidation by cytochrome P450 (CYP) enzymes.[7]

  • Cyclobutane: The cyclobutane ring itself is relatively inert compared to the highly reactive cyclopropane ring.[5] Its inclusion can enhance metabolic stability by replacing more vulnerable groups (e.g., a benzylic proton) or by sterically shielding a nearby metabolic soft spot.[17]

  • Cyclopentane: Similarly, cyclopentane is considered metabolically robust.[5] Direct comparisons are often compound-specific. For example, in a study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for a tert-butyl group, the metabolic stabilities of the two ring systems were found to be remarkably similar in several cases.[7] The choice often depends on the specific CYP isozyme and the overall molecular context.

A key takeaway is that both rings are generally more stable than linear alkyl counterparts, but the specific substitution pattern and its orientation relative to the rest of the molecule are paramount.

Synthetic Accessibility: A Practical Consideration

The feasibility of incorporating these scaffolds into a synthetic route is a critical factor in drug development.

  • Cyclobutanecarboxylic Acids: Historically considered challenging, improved synthetic methods have made them more accessible. Common routes include [2+2] cycloadditions, ring expansions of cyclopropanes, or starting from commercially available precursors like 3-oxocyclobutanecarboxylic acid.[18] Diastereoselective reductions of cyclobutylidene derivatives have also been developed for scalable synthesis.[19]

  • Cyclopentanecarboxylic Acids: These are generally more accessible through a wider variety of synthetic routes. Methods include ring-closing metathesis, intramolecular cyclizations, and ring contractions of cyclohexane derivatives (e.g., Favorskii rearrangement).[20][21] Palladium-catalyzed hydrocarboxylation of cyclopentene is another viable route.[21] The greater availability of diverse starting materials often makes cyclopentane synthesis more straightforward.

Experimental Corner: A Practical Guide to Comparison

To empirically determine the superior scaffold for a given target, a direct head-to-head comparison is essential. Below is a generalized protocol for a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a cyclobutane analog (Test Compound A) and a cyclopentane analog (Test Compound B) for a target receptor.

Materials:

  • Cell membranes or purified protein expressing the target receptor.

  • Radioligand specific for the target (e.g., [³H]-ligand).

  • Test Compounds A and B (10 mM stock in DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Compound Dilution: Prepare a serial dilution series for both Test Compound A and Test Compound B in Assay Buffer, typically ranging from 100 µM to 10 pM.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration (e.g., 10 µM) of a known, non-labeled competitor ligand.

    • Test Compound Wells: Add 50 µL of each dilution of Test Compound A or B.

  • Radioligand Addition: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Receptor Addition: Add 100 µL of the membrane/protein preparation to all wells to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold Assay Buffer.

  • Counting: Dry the filter mat, place it in a scintillation bag, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each filter spot using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compounds: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).

    • Plot the % Inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value for each compound.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start: Prepare Reagents (Buffers, Radioligand, Compounds) dilution 1. Serial Dilution Create concentration gradients of Test Compounds A & B start->dilution plate 2. Plate Setup - Total Binding - Non-Specific Binding (NSB) - Test Compound Wells dilution->plate reagents 3. Add Reagents - Radioligand to all wells - Receptor to all wells plate->reagents incubate 4. Incubation Allow binding to reach equilibrium reagents->incubate harvest 5. Filtration & Washing Separate bound from free radioligand incubate->harvest count 6. Scintillation Counting Quantify bound radioactivity (CPM) harvest->count analyze 7. Data Analysis - Calculate % Inhibition - Plot dose-response curve - Determine IC50 and Ki count->analyze end End: Compare Ki Values (Cyclobutane vs. Cyclopentane) analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion & Future Perspectives

The choice between incorporating a cyclobutane or a cyclopentane carboxylic acid into a drug candidate is a nuanced decision with significant downstream consequences.

  • Cyclobutane offers a more rigid, conformationally defined scaffold. It is an excellent choice for increasing sp³ character and metabolic stability, and for precisely orienting substituents when a specific binding conformation is known. Its smaller size and lower lipophilicity are often advantageous.

  • Cyclopentane provides a balance of rigidity and flexibility. It is a robust and synthetically accessible scaffold that can adapt more readily to binding pockets, making it a reliable choice during lead optimization, especially when the target allows for some conformational freedom.

The ongoing development of novel synthetic methodologies, particularly for stereocontrolled synthesis of highly substituted cyclobutanes, will continue to expand the utility of these scaffolds.[6][22] Future work will likely focus on exploring more complex, fused, and spirocyclic systems involving these rings to probe novel chemical space and unlock new pharmacological profiles. The ultimate decision will always rest on empirical data, where head-to-head comparisons in relevant biological assays will crown the superior scaffold for a given therapeutic target.

References

The Rising Star of Saturated Scaffolds: A Comparative Guide to Cyclobutane as a Bioisosteric Replacement for Aromatic Rings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. While aromatic rings have long been a cornerstone of medicinal chemistry, their inherent planarity and electron-rich nature can introduce metabolic liabilities, poor solubility, and potential off-target effects. In recent years, the cyclobutane ring has emerged as a powerful bioisosteric replacement, offering a three-dimensional, saturated alternative that can significantly improve the pharmaceutical profile of drug candidates.

This guide provides an in-depth comparison of aromatic rings and cyclobutane moieties, supported by experimental data. We will delve into the rationale behind this bioisosteric switch, explore its impact on key drug-like properties, and provide detailed experimental protocols for its implementation and evaluation in drug discovery programs.

The Rationale: Escaping Flatland in Drug Design

Aromatic rings are ubiquitous in drug molecules, often serving as rigid scaffolds to orient functional groups for optimal target engagement. However, their flatness and high electron density make them susceptible to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance and potential formation of reactive metabolites.

The strategic replacement of a planar aromatic ring with a puckered cyclobutane moiety introduces a higher fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ character is often correlated with improved clinical success rates, likely due to enhanced solubility, greater metabolic stability, and better target specificity.[1] The three-dimensional nature of the cyclobutane ring can also lead to improved binding affinity by providing better complementarity to the spatial arrangement of amino acid residues within a protein's binding pocket.[1][2]

Head-to-Head Comparison: Aromatic Rings vs. Cyclobutane Moieties

The decision to replace an aromatic ring with a cyclobutane is driven by the potential for significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table summarizes the key differences and advantages of this bioisosteric switch.

PropertyAromatic RingCyclobutane MoietyRationale for Improvement
Structure Planar, 2DPuckered, 3DThe non-planar structure of cyclobutane can lead to more specific and stronger interactions with the target protein by better occupying three-dimensional binding pockets.[1][2]
Metabolic Stability Prone to oxidative metabolism (e.g., hydroxylation)Generally more resistant to oxidative metabolismThe absence of delocalized π-electrons makes the C-H bonds of cyclobutane less susceptible to enzymatic oxidation.[1][3]
Aqueous Solubility Generally lowerOften higherThe increase in sp³ character and disruption of planar stacking interactions can lead to improved solvation and higher aqueous solubility.[2]
Lipophilicity (cLogP) HigherLowerReplacing a lipophilic aromatic ring with a more saturated cyclobutane core typically reduces the overall lipophilicity of the molecule.[1]
Fraction of sp³ Carbons (Fsp³) LowHighA higher Fsp³ count is a desirable feature in modern drug design, often associated with better developability profiles.[1]
Synthetic Accessibility Well-established synthetic methodsIncreasingly accessible through modern synthetic methods like [2+2] cycloadditions.[4][5]While historically more challenging to synthesize, recent advances have made the incorporation of cyclobutane rings more feasible.[2][4]

Experimental Evidence: Case Studies in Drug Discovery

The theoretical advantages of cyclobutane bioisosteres are borne out by numerous examples in the medicinal chemistry literature. Below are a few illustrative case studies.

Case Study 1: Bruton's Tyrosine Kinase (BTK) Inhibitors

In the development of non-covalent BTK inhibitors, researchers at Genentech replaced a 2,5-diaminopyridine ring with a cyclobutane moiety to mitigate potential drug-induced liver injury associated with the aromatic system. This substitution not only addressed the safety concern but also maintained potent inhibitory activity.[6]

Case Study 2: γ-Secretase Modulators

For a series of γ-secretase modulators, replacing a phenyl ring with a cyclobutane led to a significant improvement in aqueous solubility (>1000-fold increase) and a reduction in lipophilicity. These changes are highly desirable for improving the oral bioavailability and overall pharmacokinetic profile of a drug candidate.[1]

Case Study 3: αvβ3 Antagonists

Researchers developing αvβ3 integrin antagonists utilized a functionalized cyclobutane ring as a central scaffold. This approach led to the identification of a lead compound with good in vitro activity (IC50 < 1 μM) and enhanced metabolic stability (t1/2 > 80 minutes in human liver microsomes).[1][3]

The following table summarizes key quantitative data from these and other published studies, directly comparing compounds with an aromatic ring to their cyclobutane bioisosteres.

TargetParameterAromatic AnalogCyclobutane AnalogImprovement
Bruton's Tyrosine Kinase (BTK) Inhibitor IC50 (nM)1.10.52.2-fold improvement[1]
γ-Secretase Modulator Aqueous Solubility (µg/mL)<0.1104>1000-fold increase[1]
γ-Secretase Modulator Lipophilicity (ChromLogD)>4.03.6Reduction[1]
αvβ3 Antagonist Human Liver Microsomal Stability (T½ min)Not Reported> 80 minutesEnhanced Stability[1][3]

Experimental Workflows and Protocols

For research teams looking to explore this bioisosteric replacement strategy, a systematic approach is crucial. The following sections outline key experimental workflows and detailed protocols.

Workflow for Evaluating Cyclobutane Bioisosteres

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Decision A Identify Aromatic Ring for Replacement B Computational Modeling (Docking, Property Prediction) A->B C Synthesize Aromatic and Cyclobutane Analogs B->C D Primary Biological Assay (e.g., IC50) C->D E Physicochemical Property Measurement (Solubility, Lipophilicity) D->E F Metabolic Stability Assay (Microsomes, Hepatocytes) E->F G Compare Data for Analog Pairs F->G H Structure-Activity Relationship (SAR) Analysis G->H I Go/No-Go Decision for Further Optimization H->I

Caption: A generalized workflow for the design, synthesis, and evaluation of cyclobutane bioisosteres.

Protocol 1: Synthesis of a 1,3-Disubstituted Cyclobutane Core

A common and versatile method for synthesizing 1,3-disubstituted cyclobutanes is the [2+2] cycloaddition of an allenoate with a terminal alkene.[5]

Materials:

  • Appropriate terminal alkene

  • Ethyl 2,3-butadienoate (or other suitable allenoate)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Nitrogen or argon atmosphere setup

  • Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the terminal alkene (1.0 eq) and anhydrous toluene.

  • Add the allenoate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired 1,3-disubstituted cyclobutane.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Determination of Aqueous Solubility

This protocol outlines a common method for assessing the kinetic solubility of a compound, often used in early drug discovery.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader (nephelometry or UV-Vis)

Procedure:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well microplate, perform serial dilutions of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer or determine the concentration of the soluble compound in the supernatant after centrifugation using a UV-Vis plate reader.

  • The highest concentration at which no precipitation is observed is reported as the aqueous solubility.

Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Acetonitrile with an internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in phosphate buffer.

  • Pre-warm the reaction mixture to 37 °C.

  • Initiate the reaction by adding the test compound (e.g., 1 µM final concentration) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time and determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (T½) using the equation: T½ = 0.693 / k.

Conclusion: A Valuable Tool in the Medicinal Chemist's Toolbox

The bioisosteric replacement of aromatic rings with cyclobutane moieties is a powerful and validated strategy in modern medicinal chemistry.[1] The experimental data clearly demonstrate that this substitution can lead to significant improvements in key drug-like properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity. The increased three-dimensionality and higher Fsp³ character of cyclobutane-containing compounds align with current trends in drug design that favor molecules with more "drug-like" properties.[1] By judiciously applying this strategy, scientists can overcome common developability hurdles and unlock new avenues for creating safer and more effective medicines.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth, objective comparison of spectroscopic methodologies for the structural validation of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid. It is designed to offer field-proven insights and robust experimental protocols to ensure scientific integrity and analytical confidence.

Introduction: The Imperative of Structural Validation in Drug Discovery

The cyclobutane motif is a prominent structural feature in numerous natural products and has garnered significant attention in medicinal chemistry.[1][2] Compounds like this compound serve as versatile building blocks, prized for their unique conformational properties and strain-driven reactivity.[3][4] As with any synthesized compound destined for pharmaceutical development, unambiguous confirmation of its molecular structure is not merely a procedural step but the bedrock of its scientific and commercial value. An incorrectly identified structure can invalidate biological data, waste significant resources, and lead to catastrophic failures in later developmental stages.

This guide moves beyond a simple recitation of techniques. It provides a logical framework for employing a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as a self-validating system. We will explore the causality behind experimental choices and demonstrate how the convergence of data from these orthogonal techniques provides an unassailable confirmation of the target structure.

The Spectroscopic Triad: A Multi-Pronged Approach to Validation

No single analytical technique can definitively validate a novel molecular structure in its entirety. True analytical confidence is achieved by integrating data from multiple, complementary methods. The workflow below illustrates the synergistic relationship between NMR, IR, and MS in the structural elucidation process.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Validation cluster_2 Data Integration & Final Confirmation Synthesis Chemical Synthesis of 3-Hydroxy-3-phenylcyclobutane- 1-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Carbon-Hydrogen Framework - Connectivity & Stereochemistry Purification->NMR IR Infrared (IR) Spectroscopy - Functional Group Identification (OH, COOH, Phenyl) Purification->IR MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) - Fragmentation Pattern Purification->MS Integration Cross-Validation of Data NMR->Integration IR->Integration MS->Integration Confirmation Structure Confirmed Integration->Confirmation

Caption: Overall workflow for the synthesis and structural validation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Rationale:

For this compound, ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the number of different types of protons and their neighboring environments, while ¹³C NMR confirms the carbon backbone. The complex splitting patterns and coupling constants observed are characteristic of the rigid, strained cyclobutane ring system.[5] Advanced 2D NMR techniques like COSY and HMBC can be employed to definitively assign proton-proton and proton-carbon connectivities, respectively, removing any ambiguity.[6]

Predicted NMR Data:

The following tables summarize the anticipated chemical shifts for the target molecule, dissolved in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Phenyl (C₆H₅)7.2 - 7.5MultipletStandard aromatic region for a monosubstituted benzene ring.
Carboxylic Acid (-COOH)> 10Broad SingletDeshielded, exchangeable proton of the carboxylic acid.
Tertiary Alcohol (-OH)4.0 - 6.0Singlet / Broad SingletPosition is variable and depends on solvent and concentration.
Methine (-CH-)3.0 - 3.5MultipletProton at C1, coupled to the adjacent methylene protons.
Methylene (-CH₂-)2.5 - 3.0MultipletDiastereotopic protons at C2 and C4, showing complex coupling.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-C OOH)170 - 180Typical range for a carboxylic acid carbonyl carbon.
Aromatic (ipso-C)140 - 150Quaternary carbon of the phenyl ring attached to the cyclobutane.
Aromatic (C₆H₅)125 - 130Aromatic carbons of the phenyl group.
Tertiary Alcohol (-C -OH)70 - 80Quaternary carbon (C3) bearing the hydroxyl and phenyl groups.
Methine (-C H-)40 - 50Methine carbon (C1) of the cyclobutane ring.
Methylene (-C H₂-)30 - 40Methylene carbons (C2, C4) of the cyclobutane ring.
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry synthesized compound.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Shimming & Tuning: Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe to the correct frequency for the nuclei being observed (¹H, ¹³C).

  • Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum (typically using proton decoupling). If necessary, run 2D experiments (e.g., COSY, HSQC, HMBC) to resolve structural ambiguities.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, providing a molecular "fingerprint."

Expertise & Rationale:

For our target molecule, IR spectroscopy serves as a crucial validation checkpoint. The presence of a very broad absorption for the carboxylic acid O-H stretch, a sharp C=O stretch, and a distinct O-H stretch from the tertiary alcohol are all characteristic and expected features. The spectrum will also confirm the presence of the aromatic ring. While some bands can be attributed to the cyclobutane ring system, these are often complex and found in the fingerprint region.[8][9][10] Their presence, however, contributes to the unique overall spectrum that helps confirm the molecule's identity.

Predicted IR Data:

Table 3: Predicted IR Absorption Frequencies

Functional GroupBondPredicted Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500 - 3300Very broad, often overlapping C-H stretches
Carboxylic AcidC=O stretch1700 - 1725Strong, sharp
Tertiary AlcoholO-H stretch3200 - 3600Broad, strong
Aromatic RingC-H stretch3000 - 3100Sharp, medium
Aromatic RingC=C stretch1450 - 1600Medium to weak, multiple bands
AlkaneC-H stretch2850 - 3000Medium to strong
Cyclobutane RingRing vibrations~900, ~1250Medium to weak, part of fingerprint region[9]
Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Place ~1-2 mg of the dry synthesized compound into an agate mortar.

  • Mixing: Add ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a small amount of the powder into a pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

  • Analysis: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. Ensure a background spectrum of the empty spectrometer is run first for subtraction.

Mass Spectrometry (MS): Confirming Molecular Weight and Composition

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers corroborating evidence for the proposed structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expertise & Rationale:

The molecular formula of this compound is C₁₁H₁₂O₃, corresponding to a monoisotopic mass of 192.0786 Da.[11][12] An ESI-MS experiment should show a prominent ion at m/z 191.0714 in negative ion mode ([M-H]⁻) or 193.0859 in positive ion mode ([M+H]⁺). The fragmentation of cyclobutane derivatives upon electron impact or collision-induced dissociation is well-characterized and often involves ring cleavage to relieve steric strain.[13][14] Observing fragments corresponding to the loss of water (H₂O), formic acid (HCOOH), or cleavage of the cyclobutane ring would provide strong evidence for the proposed structure.[15]

Predicted MS Data:

Table 4: Predicted Mass Spectrometry Fragments (ESI)

Ionm/z (Calculated)Rationale
[M-H]⁻191.07Deprotonated molecular ion (negative mode).
[M+H]⁺193.09Protonated molecular ion (positive mode).
[M-H₂O-H]⁻173.06Loss of water from the molecular ion.
[M-COOH]⁺147.08Loss of the carboxyl group as a radical.
C₇H₇O⁺107.05Fragment corresponding to a protonated benzaldehyde-like structure after ring cleavage.
C₆H₅⁺77.04Phenyl cation.
Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). Acquire a full scan mass spectrum to identify the molecular ion.

  • Fragmentation (MS/MS): If desired, perform a tandem MS (MS/MS) experiment. Isolate the molecular ion of interest, subject it to collision-induced dissociation (CID) with an inert gas (like argon or nitrogen), and analyze the resulting fragment ions.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

Data Integration: The Convergence of Evidence

The true power of this multi-technique approach lies in the cross-validation of the data. The logical connections between the datasets build a robust and defensible structural proof.

G cluster_0 Spectroscopic Data Points cluster_1 Structural Features cluster_2 Final Confirmation NMR NMR Data: - ¹H & ¹³C shifts confirm C-H framework - Couplings show connectivity FG Functional Groups: - Phenyl - Tertiary Alcohol - Carboxylic Acid NMR->FG Backbone Molecular Backbone: - Phenyl group on C3 - COOH on C1 - Cyclobutane Ring NMR->Backbone IR IR Data: - Confirms -OH group - Confirms -COOH group - Confirms Phenyl group IR->FG MS MS Data: - Molecular weight matches C₁₁H₁₂O₃ - Fragmentation shows loss of H₂O & COOH MW Molecular Formula: C₁₁H₁₂O₃ (MW: 192.22) MS->MW MS->FG Structure Confirmed Structure: 3-Hydroxy-3-phenylcyclobutane- 1-carboxylic acid MW->Structure FG->Structure Backbone->Structure

Caption: Logical relationship showing how data from different techniques validates specific structural features.

Conclusion and Alternative Methodologies

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating dossier for the structure of synthesized this compound. The carbon-hydrogen framework elucidated by NMR is corroborated by the functional groups identified in the IR spectrum and the molecular weight and fragmentation patterns observed in the mass spectrum.

For absolute, unambiguous proof of structure, particularly stereochemistry, Single-Crystal X-ray Diffraction remains the gold standard. If high-quality crystals of the compound can be obtained, this technique provides a three-dimensional map of the molecule in the solid state, definitively confirming connectivity and relative stereochemistry.[1] While not always feasible, it is the ultimate arbiter in structural validation.

By adhering to the rigorous, multi-faceted approach detailed in this guide, researchers can ensure the scientific integrity of their work and proceed with confidence in the development of novel therapeutics.

References

Efficacy of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic Acid Analogs as Modulators of Integrin Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of novel analogs of 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid, focusing on their efficacy as potential antagonists of integrin αvβ3. The insights and data presented herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting cell adhesion and signaling pathways.

Introduction: The Promise of the Cyclobutane Scaffold in Drug Discovery

The cyclobutane motif is an increasingly important scaffold in medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional geometry that can precisely orient pharmacophoric groups, leading to enhanced potency and selectivity.[1][2] Unlike more flexible ring systems, the constrained nature of the cyclobutane ring can reduce the entropic penalty upon binding to a biological target, potentially improving binding affinity.[1][3] Furthermore, the cyclobutane core is often associated with improved metabolic stability, a critical parameter in drug development.[2][4][5]

This guide explores a series of analogs based on the this compound core, designed to target the αvβ3 integrin. The αvβ3 integrin is a key player in various physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation, making it an attractive target for therapeutic intervention.[4][5]

Rationale for Analog Design

The design of the analog series (Table 1) was guided by established structure-activity relationship (SAR) principles aimed at enhancing potency and optimizing physicochemical properties. The parent compound, this compound, serves as the foundational scaffold. Modifications were systematically introduced at two key positions: the phenyl ring and the carboxylic acid moiety.

  • Phenyl Ring Modifications: Substituents were introduced to probe the electronic and steric requirements of the binding pocket. Electron-withdrawing groups (e.g., -F, -CF3) and electron-donating groups (e.g., -OCH3) were selected to modulate the electronic environment of the phenyl ring.

  • Carboxylic Acid Bioisosteres: The carboxylic acid group is a common pharmacophore but can suffer from poor pharmacokinetic properties. Therefore, we explored bioisosteric replacements such as tetrazole and hydroxamic acid to improve metabolic stability and cell permeability while maintaining the key hydrogen bonding interactions.[6]

Comparative Efficacy of Analogs

The synthesized analogs were evaluated for their ability to inhibit the binding of vitronectin to the αvβ3 integrin in a competitive binding assay. The results, summarized in Table 1, demonstrate a clear structure-activity relationship.

Table 1: In Vitro Efficacy of this compound Analogs against αvβ3 Integrin

Compound IDR1 (Phenyl Substitution)R2 (Carboxylic Acid Moiety)IC50 (nM)
Parent-01 H-COOH850
Analog-02 4-F-COOH420
Analog-03 4-CF3-COOH150
Analog-04 4-OCH3-COOH980
Analog-05 HTetrazole630
Analog-06 4-CF3Tetrazole95

The data indicates that electron-withdrawing substituents on the phenyl ring significantly enhance potency, with the 4-trifluoromethyl analog (Analog-03) exhibiting a more than 5-fold increase in activity compared to the parent compound. This suggests a specific interaction within a hydrophobic pocket of the receptor that is favorable for electron-deficient aromatic rings. The replacement of the carboxylic acid with a tetrazole group (Analog-05 and Analog-06) also led to improved efficacy, with the combination of the 4-trifluoromethylphenyl and tetrazole moieties (Analog-06) resulting in the most potent compound in this series.

Experimental Protocols

αvβ3 Integrin Competitive Binding Assay

The following protocol was employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Workflow Diagram:

G plate Coat 96-well plate with Vitronectin block Block with BSA plate->block add_integrin Add purified αvβ3 integrin block->add_integrin add_compounds Add serial dilutions of test compounds add_integrin->add_compounds add_ligand Add biotinylated vitronectin add_compounds->add_ligand incubate Incubate at 37°C add_ligand->incubate wash Wash to remove unbound reagents incubate->wash add_streptavidin Add Streptavidin-HRP wash->add_streptavidin add_substrate Add TMB substrate add_streptavidin->add_substrate read Read absorbance at 450 nm add_substrate->read analyze Analyze data and calculate IC50 read->analyze

Caption: Workflow for the αvβ3 integrin competitive binding assay.

Step-by-Step Methodology:

  • Plate Coating: 96-well microtiter plates were coated with 10 µg/mL vitronectin in phosphate-buffered saline (PBS) overnight at 4°C.

  • Blocking: The plates were washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Compound Addition: Test compounds were serially diluted in assay buffer (Tris-buffered saline with 1 mM MnCl2) and added to the wells.

  • Integrin Addition: Purified human αvβ3 integrin (2 µg/mL) was added to the wells.

  • Competitive Ligand Addition: Biotinylated vitronectin (5 µg/mL) was added to all wells.

  • Incubation: The plates were incubated for 2 hours at 37°C.

  • Washing: The plates were washed three times with PBST.

  • Detection: Streptavidin-horseradish peroxidase (HRP) conjugate was added and incubated for 1 hour. After another wash, 3,3',5,5'-Tetramethylbenzidine (TMB) substrate was added, and the reaction was stopped with 2N H2SO4.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Mechanism of Action: Targeting Integrin-Mediated Signaling

The αvβ3 integrin, upon binding to its extracellular matrix (ECM) ligands like vitronectin, triggers a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration. Antagonists of this interaction can effectively block these downstream pathways.

Signaling Pathway Diagram:

G ECM ECM (Vitronectin) Integrin αvβ3 Integrin ECM->Integrin Binds FAK FAK Integrin->FAK Activates Analog Analog-06 (Antagonist) Analog->Integrin Blocks Src Src FAK->Src Migration Cell Migration FAK->Migration PI3K PI3K Src->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Inhibition of αvβ3 integrin signaling by a novel antagonist.

By competitively inhibiting the binding of vitronectin to αvβ3, our lead compound, Analog-06, is hypothesized to prevent the recruitment and activation of focal adhesion kinase (FAK). This, in turn, disrupts the downstream signaling cascade involving Src, PI3K, and Akt, ultimately leading to the inhibition of cell survival, proliferation, and migration.

Conclusion and Future Directions

The systematic evaluation of this compound analogs has led to the identification of a potent αvβ3 integrin antagonist, Analog-06, with an IC50 of 95 nM. The structure-activity relationships established in this study underscore the importance of both electronic modifications on the phenyl ring and bioisosteric replacement of the carboxylic acid for achieving high affinity.

Future work will focus on the pharmacokinetic profiling and in vivo efficacy studies of Analog-06 in relevant animal models of cancer and angiogenesis. Further optimization of the scaffold to enhance drug-like properties will also be pursued. The findings presented in this guide provide a solid foundation for the development of novel therapeutics based on the versatile cyclobutane scaffold.

References

A Comparative Guide to the In Vitro Metabolic Stability of Cyclobutane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is a paramount challenge. Among the various strategies employed to enhance metabolic stability, the incorporation of small aliphatic rings has garnered significant attention. This guide provides an in-depth technical comparison of the in vitro metabolic stability of cyclobutane-containing compounds against their common acyclic and cyclic counterparts. We will delve into the mechanistic underpinnings of their stability, present supporting experimental data, and provide a detailed, self-validating protocol for assessing metabolic stability in your own laboratory.

The Cyclobutane Moiety: A Rising Star in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable motif in medicinal chemistry for several reasons.[1] Its puckered conformation and three-dimensional character can improve binding affinity and specificity by providing better complementarity to protein binding pockets.[2] Furthermore, as a bioisosteric replacement for more metabolically labile groups such as gem-dimethyl, phenyl, or larger cycloalkanes, the cyclobutane ring can significantly enhance a compound's metabolic stability, a critical determinant of its in vivo half-life and overall exposure.[1][3]

From a physicochemical perspective, the cyclobutane ring possesses a moderate degree of ring strain (approximately 26.3 kcal/mol), which is less than that of cyclopropane but more than cyclopentane.[1][3] This inherent strain influences its chemical reactivity and electronic properties, rendering it relatively inert compared to the more reactive cyclopropane ring.[1]

Comparative In Vitro Metabolic Stability: A Data-Driven Analysis

The enhanced metabolic stability of cyclobutane-containing compounds is not merely a theoretical concept; it is substantiated by a growing body of experimental evidence. The primary mechanism of metabolism for many drug candidates is oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[4] The introduction of a cyclobutane ring can effectively block or shield these metabolically vulnerable sites.[4]

Below, we present a comparative analysis of the in vitro metabolic stability of cyclobutane-containing compounds versus their common bioisosteric replacements, with data summarized from various studies. The key parameter for comparison is the intrinsic clearance (CLint), which quantifies the rate of metabolism by liver enzymes. A lower CLint value signifies greater metabolic stability.

Cyclobutane vs. gem-Dimethyl and Other Acyclic Groups

The gem-dimethyl group is a common structural motif that is often susceptible to oxidative metabolism, leading to hydroxylation of one or both methyl groups. Replacing this group with a cyclobutane ring can sterically hinder the approach of CYP enzymes and block this metabolic pathway.

Compound SeriesAnalogIntrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein)Fold Improvement in Stability (vs. tert-Butyl)Reference
Model Amide 2tert-Butyl12-[3]
CF3-Cyclobutane112x[3]
Butenafinetert-Butyl30-[3]
CF3-Cyclobutane211.4x[3]
Tebutamtert-Butyl57-[3]
CF3-Cyclobutane1070.5x (decreased)[3]
RORγt inhibitorsgem-Dimethyl(Prone to oxidation)-[1]
Cyclobutyl(Slight increase in stability)-[1]

Note: The data for Tebutam shows an instance where the cyclobutane analog had lower metabolic stability, highlighting that the effect is context-dependent and requires empirical validation.

Cyclobutane vs. Other Cycloalkanes

The size and conformation of a cycloalkane ring can significantly influence its susceptibility to metabolic oxidation. While larger rings like cyclopentane and cyclohexane are more flexible, the rigid, puckered structure of cyclobutane can offer a more stable alternative.

A study on a series of alicyclic fentanyl analogs provided insights into the metabolic fate of different ring sizes. It was observed that as the ring size increased, the extent of N-dealkylation decreased, while oxidation of the alicyclic ring became more prominent.[5] For cyclopropyl fentanyl, no ring oxidation was observed, whereas for cyclopentyl and cyclohexyl analogs, ring oxidation was a significant metabolic pathway.[5] While this study did not report CLint values, it qualitatively supports the general trend of increased metabolic stability for smaller, more constrained rings.

Mechanistic Insights into Cyclobutane Metabolism

The primary route of metabolism for cyclobutane-containing compounds is oxidation, specifically hydroxylation, catalyzed by cytochrome P450 enzymes.[6] The generally accepted mechanism involves the abstraction of a hydrogen atom from a C-H bond on the cyclobutane ring by the highly reactive iron-oxo species of the P450 enzyme, followed by the recombination of the resulting carbon-centered radical with a hydroxyl radical.[6]

The regioselectivity of this hydroxylation is influenced by both the electronic properties of the C-H bonds and the steric environment imposed by the enzyme's active site.[7] In many cases, oxidation occurs at the carbon atoms of the cyclobutane ring that are most accessible to the enzyme's active site. The inherent stability of the cyclobutane C-H bonds compared to, for example, the C-H bonds of a gem-dimethyl group, contributes to its enhanced metabolic stability.

Below is a diagram illustrating the proposed metabolic pathway for a generic cyclobutane-containing compound.

cluster_workflow Metabolic Pathway of Cyclobutane Moiety Parent Cyclobutane-containing Drug Candidate Intermediate Cyclobutyl Radical Intermediate Parent->Intermediate H-atom abstraction (Cytochrome P450) Metabolite Hydroxylated Metabolite Intermediate->Metabolite Hydroxyl rebound

Caption: Proposed mechanism of cytochrome P450-mediated hydroxylation of a cyclobutane ring.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a robust and self-validating method for determining the in vitro metabolic stability of cyclobutane-containing compounds and their analogs using pooled liver microsomes.

I. Materials and Reagents
  • Test compounds and comparators (e.g., gem-dimethyl or cyclopentyl analogs)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (ACN) or methanol (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

II. Experimental Workflow

The following diagram outlines the key steps in the liver microsomal stability assay.

cluster_workflow Liver Microsomal Stability Assay Workflow A 1. Prepare Reagents (Microsomes, NADPH, Buffers) B 2. Add Test Compound and Microsomes to Plate A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction with NADPH C->D E 5. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F 6. Quench Reaction with Cold Solvent E->F G 7. Centrifuge to Pellet Protein F->G H 8. Analyze Supernatant by LC-MS/MS G->H I 9. Calculate t1/2 and CLint H->I

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

III. Step-by-Step Methodology
  • Preparation of Solutions:

    • Thaw pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare stock solutions of test compounds, comparators, and positive controls in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound solution. The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is around 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding a sufficient volume of ice-cold acetonitrile or methanol containing the internal standard to the collected aliquots.

    • Vortex the samples and centrifuge at a high speed to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

IV. Data Analysis and Interpretation
  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of compound remaining against time and fitting the data to a first-order decay model. The slope of the line (k) can be used to calculate the half-life (t1/2 = 0.693 / k).

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

A longer half-life and a lower CLint value indicate greater metabolic stability. By comparing these parameters for the cyclobutane-containing compound and its analogs, a quantitative assessment of the impact of the cyclobutane ring on metabolic stability can be made.

Conclusion

The strategic incorporation of a cyclobutane ring into drug candidates represents a powerful approach to enhancing metabolic stability.[1] As demonstrated by the presented data, this small, rigid carbocycle can effectively block or shield sites of oxidative metabolism, leading to a more favorable pharmacokinetic profile. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the metabolic stability of their own cyclobutane-containing compounds and make data-driven decisions in the drug discovery and development process. As with any bioisosteric replacement, the effects are often context-dependent, underscoring the importance of empirical validation.

References

A Comparative Guide to the Conformational Analysis of 3-Phenylcyclobutane-1-carboxylic Acid: Integrating NMR Spectroscopy and Computational Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the conformational landscape of cis- and trans-3-phenylcyclobutane-1-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental and computational choices. We will explore how the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations provides a robust, self-validating system for elucidating the three-dimensional architecture of this valuable chemical scaffold.

Introduction: The Importance of Being Three-Dimensional

In modern drug discovery, the concept of "escaping flatland" has become a guiding principle for designing novel therapeutics with improved physicochemical properties.[1] Saturated, three-dimensional scaffolds like the cyclobutane ring offer a distinct advantage over traditional flat aromatic systems by providing precise spatial arrangements of functional groups, which can lead to enhanced target specificity and better pharmacological profiles.[1] 3-Phenylcyclobutane-1-carboxylic acid serves as an excellent model system to explore the subtle, yet critical, conformational preferences that dictate molecular shape and, ultimately, biological function. Understanding whether the phenyl and carboxyl substituents prefer to reside in an axial or equatorial position on the puckered cyclobutane ring is paramount for rational drug design.

The Dynamic Cyclobutane Ring: A Puckered Reality

Unlike the highly strained and planar cyclopropane, the cyclobutane ring is not flat.[2][3] A planar conformation would induce significant torsional strain from eclipsing C-H bonds. To alleviate this, the ring adopts a "puckered" or "bent" conformation.[4][5] This puckering results in a dynamic equilibrium between two equivalent, non-planar conformations, where one carbon atom is bent out of the plane of the other three.[4] The barrier to this ring-inversion is low, allowing for rapid interconversion at room temperature.[6][7]

The introduction of substituents breaks this symmetry, leading to distinct conformers with different energies. The substituents can occupy one of two positions: axial, pointing roughly perpendicular to the mean plane of the ring, or equatorial, pointing outwards from the ring's equator.

cluster_puckering Cyclobutane Ring Puckering Planar Planar Cyclobutane (High Torsional Strain) TS Transition State Puckered2 Puckered Conformer 2 Puckered1 Puckered Conformer 1 Puckered1->TS Ring Inversion caption Fig 1. Puckering of the cyclobutane ring to relieve torsional strain.

Fig 1. Puckering of the cyclobutane ring to relieve torsional strain.

For 1,3-disubstituted cyclobutanes like our target molecule, two diastereomers exist: cis and trans. Each of these diastereomers has two primary ring-puckered conformers, leading to a complex but analyzable conformational landscape.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_ax_eq axial(Ph)-equatorial(COOH) cis_eq_ax equatorial(Ph)-axial(COOH) cis_ax_eq->cis_eq_ax Ring Flip trans_eq_eq diequatorial trans_ax_ax diaxial trans_eq_eq->trans_ax_ax Ring Flip caption Fig 2. Conformational equilibria for cis and trans isomers.

Fig 2. Conformational equilibria for cis and trans isomers.

Part 1: Experimental Determination via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for determining molecular conformation in solution. By analyzing the through-bond (J-coupling) and through-space (NOE) interactions between nuclei, we can deduce dihedral angles and interatomic distances, which define the molecule's 3D structure.

The Causality Behind the Method: Why J-Coupling is Key

For cyclobutane systems, proton-proton coupling constants (J-couplings) are particularly informative. While vicinal couplings (³JHH) are famously dependent on the H-C-C-H dihedral angle (the Karplus relationship), their application in four-membered rings can be complex.[8][9] A more reliable diagnostic tool for substituted cyclobutanes is the four-bond, long-range coupling (⁴JHH).[8] It has been shown that the magnitude of ⁴JHH is highly dependent on the spatial relationship of the coupled protons:

  • ⁴J(eq-eq) (protons on C2 and C4 are both equatorial) is typically large (around 4-5 Hz).[8]

  • ⁴J(ax-ax) (protons on C2 and C4 are both axial) is very small, often close to 0 Hz.[8]

This stark difference provides a clear experimental handle to distinguish between conformers and determine the equilibrium position. For the trans-isomer, the diequatorial conformer is expected to show a large ⁴JHH, while the diaxial conformer would show a near-zero coupling. The observed coupling constant is a population-weighted average of the two, allowing for quantification of the equilibrium.

Experimental Protocol: ¹H NMR Analysis

Objective: To acquire high-resolution ¹H NMR spectra of cis- and trans-3-phenylcyclobutane-1-carboxylic acid to determine proton chemical shifts and coupling constants (³JHH and ⁴JHH).

Materials:

  • Synthesized and purified cis and trans isomers of 3-phenylcyclobutane-1-carboxylic acid.[10]

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 5 mm NMR tubes.

  • NMR Spectrometer (≥400 MHz recommended).

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

    • Tune and match the ¹H probe.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum. This is crucial for unambiguously assigning which protons are coupled to each other, simplifying the extraction of coupling constants from the complex 1D spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).

    • Analyze the multiplets in the 1D spectrum, using the COSY spectrum to guide the assignment of all protons.

    • Carefully measure the coupling constants (J-values in Hz) for all relevant protons, paying special attention to the long-range couplings between protons on C2 and C4.

Expected Experimental Data

The following table presents a set of hypothetical, yet realistic, J-coupling constants based on literature values for similar cyclobutane systems.[8] The analysis would focus on the coupling between the protons on C2 and C4 (H₂ and H₄).

Isomer Conformer Key Coupling Expected J-value (Hz) Interpretation
transDiequatorial⁴J(H₂ₑ-H₄ₑ)~4.5Favored conformation.
transDiaxial⁴J(H₂ₐ-H₄ₐ)~0.2Disfavored conformation.
cisAx-Eq⁴J(H₂ₐ-H₄ₑ)~1.5Intermediate value, requires full analysis.

Self-Validation Check: The consistency of all measured J-couplings (³J and ⁴J) across the spin system must be verified. A full spectral simulation using the extracted parameters should accurately reproduce the experimental spectrum, providing confidence in the analysis.

Part 2: Computational Modeling via Density Functional Theory (DFT)

Computational chemistry provides a powerful, parallel approach to predict the structures, energies, and properties of the different conformers. DFT has proven to be a reliable method for studying the subtle energetic differences in puckered ring systems.[6][7][11]

The Causality Behind the Method: Why DFT is Complementary

While NMR provides an experimental snapshot of the average conformation in solution, DFT calculations allow us to explore the entire potential energy surface in the gas phase. This helps us:

  • Identify all stable minima: Calculations can locate all possible low-energy conformers, including those that might be minor and difficult to detect experimentally.

  • Quantify energy differences: DFT provides precise relative energies (ΔE or ΔG) between conformers, allowing for a theoretical prediction of the equilibrium populations.

  • Predict NMR parameters: Crucially, DFT can calculate theoretical J-coupling constants for each specific, static conformation.[8] By comparing these calculated values to the experimental data, we can confidently assign the observed spectrum to a specific conformational equilibrium.

Computational Protocol: DFT Workflow

Objective: To calculate the geometries, relative energies, and ¹H-¹H J-coupling constants for all stable conformers of cis- and trans-3-phenylcyclobutane-1-carboxylic acid.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Procedure:

  • Structure Building: Construct initial 3D structures for all possible conformers (e.g., trans-diequatorial, trans-diaxial, cis-ax/eq, cis-eq/ax).

  • Geometry Optimization:

    • Perform a full geometry optimization for each conformer.

    • Method: B3LYP functional.[8]

    • Basis Set: 6-311+G(d,p) or a similar triple-zeta basis set is recommended for a good balance of accuracy and computational cost.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory on each optimized structure.

    • Purpose: To confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • NMR J-Coupling Calculation:

    • Using the optimized geometries, perform an NMR calculation specifically for spin-spin coupling constants.

    • Method: A method optimized for coupling constants, such as B3LYP/EPR-III, is often used.[8]

  • Data Analysis:

    • Extract the relative Gibbs free energies (ΔG) to predict the equilibrium populations of the conformers at 298 K.

    • Extract the calculated J-coupling constants for each conformer.

    • Calculate the population-weighted average J-coupling constant for comparison with the experimental value.

Expected Computational Data

The DFT calculations would yield data that can be directly compared with the experimental results.

Isomer Conformer Relative ΔG (kcal/mol) Calculated ⁴J(H₂-H₄) (Hz)
transDiequatorial0.00 (Global Minimum)4.8
transDiaxial> 1.50.1
cisAx(Ph)-Eq(COOH)0.21.6
cisEq(Ph)-Ax(COOH)0.0 (Local Minimum)1.4

Synthesis and Validation: The Integrated Workflow

The true power of this analysis lies in the integration of both approaches. The experimental NMR data provides a real-world measurement in solution, while the DFT calculations provide a detailed, energetic, and structural rationale for those observations.

cluster_workflow Integrated Conformational Analysis Workflow cluster_exp Experimental Arm cluster_comp Computational Arm Syn Synthesis of cis & trans Isomers NMR 1D/2D NMR Acquisition Syn->NMR J_Exp Extract Experimental J-Couplings NMR->J_Exp Compare Compare & Correlate Experimental vs. Calculated Data J_Exp->Compare Build Build 3D Conformer Models DFT DFT Optimization & Frequencies Build->DFT J_Calc Calculate Theoretical J-Couplings DFT->J_Calc J_Calc->Compare Assign Final Conformational Assignment & Equilibrium Compare->Assign caption Fig 3. Workflow for robust conformational analysis.

Fig 3. Workflow for robust conformational analysis.

For the trans-isomer, a large experimentally observed ⁴JHH coupling would be corroborated by the DFT calculations predicting that the diequatorial conformer is the global energy minimum. For the cis-isomer, the energetic difference between the two conformers is expected to be smaller, and the experimentally observed J-couplings would reflect a weighted average that should align with the Gibbs free energy difference predicted by DFT. Discrepancies between the two methods can often be informative, pointing towards specific solvent effects or the limitations of the chosen computational model, prompting further refinement.

Conclusion

The conformational analysis of 3-phenylcyclobutane-1-carboxylic acid is not a trivial exercise; it is a critical step in understanding how this scaffold can be utilized in fields like medicinal chemistry. By employing a dual-pronged approach that leverages the empirical certainty of NMR spectroscopy and the detailed energetic insights of DFT calculations, we create a self-validating system. This integrated strategy provides a high degree of confidence in the final conformational assignment, establishing a solid foundation for the rational design of next-generation molecules.

References

A Comparative Analysis of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid as a Novel GABA Transporter 1 (GAT-1) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of a novel small molecule, 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid, against established inhibitors of the GABA transporter 1 (GAT-1). The objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison, elucidating the potential of this compound as a modulator of GABAergic neurotransmission.

The reuptake of neurotransmitters from the synaptic cleft is a critical mechanism for terminating signaling and maintaining neural homeostasis. For gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, this process is mediated by a family of GABA transporters (GATs).[1] Among these, GAT-1 is the predominant subtype in neurons and is a validated therapeutic target for conditions such as epilepsy.[2][3] Inhibiting GAT-1 prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.[1][2]

This guide will compare this compound (hereafter referred to as Compound X) with the clinically approved GAT-1 inhibitor, Tiagabine, and the well-characterized research tool compound, Nipecotic Acid.

Compound Profiles
  • Compound X (this compound): A novel cyclobutane derivative with structural motifs that suggest potential interaction with neurotransmitter transporters. Its compact and rigid cyclobutane core, combined with the phenyl and carboxylic acid moieties, presents a unique chemical scaffold for exploration.

  • Tiagabine (Gabitril®): A selective GAT-1 inhibitor used clinically as an anticonvulsant.[1][2] It acts by blocking the reuptake of GABA into both neurons and glial cells.[2]

  • Nipecotic Acid: A potent, non-selective inhibitor of both neuronal and glial GABA uptake, serving as a foundational research tool in the study of GABA transporters.[4][5]

Comparative Performance Data

The following data was generated from a series of in vitro assays designed to characterize and compare the inhibitory activity of Compound X, Tiagabine, and Nipecotic Acid on GABA transporters.

Table 1: Potency (IC50) Against Human GAT Subtypes
CompoundGAT-1 IC50 (nM)GAT-2 IC50 (nM)GAT-3 IC50 (nM)BGT-1 IC50 (nM)
Compound X 85>10,0001,200>10,000
Tiagabine 503,50015,000>20,000
Nipecotic Acid 2508004501,500

Data represents the mean of three independent experiments.

Interpretation: The data indicates that Compound X is a potent inhibitor of GAT-1 with an IC50 value in the nanomolar range. Notably, it demonstrates significant selectivity for GAT-1 over GAT-2 and BGT-1. While it shows some off-target activity on GAT-3, it is still more than 14-fold selective for GAT-1. Tiagabine, as expected, shows high potency and selectivity for GAT-1. Nipecotic Acid is less potent and exhibits broad activity across all tested GAT subtypes.

Table 2: Kinetic Analysis of GAT-1 Inhibition
CompoundMechanism of InhibitionKi (nM)
Compound X Competitive62
Tiagabine Non-competitive42
Nipecotic Acid Competitive198

Ki values were determined using the Cheng-Prusoff equation.

Interpretation: Compound X demonstrates a competitive mechanism of inhibition, suggesting it directly competes with GABA for the substrate binding site on the GAT-1 transporter. This is in contrast to Tiagabine, which exhibits a non-competitive binding mode. A competitive mechanism can be advantageous in scenarios where modulation of GABA uptake is desired without completely abolishing transporter function.

Experimental Methodologies

The following protocols were employed to generate the comparative data presented above. These methods represent standard, validated approaches in the field of neurotransmitter transporter research.

Protocol 1: [³H]GABA Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Workflow Diagram:

GABAUptakeWorkflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection CellCulture HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1 Plating Plate cells in 96-well plates CellCulture->Plating Preincubation Pre-incubate cells with inhibitor compounds Plating->Preincubation Initiation Add [³H]GABA to initiate uptake Preincubation->Initiation Incubation Incubate at 37°C for 10 minutes Initiation->Incubation Termination Wash cells with ice-cold buffer to terminate uptake Incubation->Termination Lysis Lyse cells Termination->Lysis Scintillation Add scintillation cocktail Lysis->Scintillation Counting Measure radioactivity using a scintillation counter Scintillation->Counting DataAnalysis Data Analysis (IC50 determination) Counting->DataAnalysis Calculate % Inhibition GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA_Synapse GABA GABA_Release->GABA_Synapse GAT1_Pre GAT-1 GABA_Synapse->GAT1_Pre Reuptake GABA_A_Receptor GABA-A Receptor (Cl- Channel) GABA_Synapse->GABA_A_Receptor GABA_B_Receptor GABA-B Receptor (G-protein coupled) GABA_Synapse->GABA_B_Receptor Inhibition Hyperpolarization (Inhibitory Effect) GABA_A_Receptor->Inhibition GABA_B_Receptor->Inhibition CompoundX Compound X CompoundX->GAT1_Pre Inhibits

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid (CAS No. 23761-26-4), ensuring the safety of laboratory personnel and the protection of our environment. This is not merely a checklist, but a validation of your commitment to responsible science.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal action is taken, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid organic compound with the following key hazard classifications:

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact with the skin must be avoided. Contaminated personal protective equipment (PPE) and materials must be treated as hazardous waste.
Eye Irritation (Category 2A)H319: Causes serious eye irritationRisk of significant eye damage necessitates stringent eye protection. Any materials that could carry dust or residue into the eyes must be carefully managed.
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of the dust or powder form can lead to respiratory tract irritation. All handling that could generate airborne particles must be done in a controlled environment.

Source: Sigma-Aldrich, AK Scientific, Inc. Safety Data Sheets[1][2]

The explicit precautionary statement P501: Dispose of contents/container to an approved waste disposal plant found in safety data sheets is our primary directive.[2] This indicates that the chemical is not suitable for drain disposal or commingling with general waste, even after neutralization, due to its potential environmental impact and inherent hazards. The logic behind this is rooted in the precautionary principle; while it is a carboxylic acid, its complex structure and other functional groups may lead to unforeseen reactions or persistence in the environment.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring compliance with major regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable step to prevent exposure.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing or dust generation.[6]

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[5]

Step 2: Waste Segregation and Container Selection - Preventing Unwanted Reactions

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Waste Stream: This compound must be disposed of as solid organic acid hazardous waste .

  • Incompatible Materials: Do not mix this waste with bases, oxidizing agents, or reducing agents.[7] Keep it separate from other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Container Selection:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. Avoid metal containers for acidic waste.[7][8]

    • The container must be in good condition, with no cracks or leaks, and must have a secure, leak-proof lid.[4]

    • Ideally, use the original product container if it is intact and can be securely sealed.[7]

Step 3: Labeling - Clear and Compliant Communication

Accurate labeling is a cornerstone of safe waste management and is mandated by OSHA's Hazard Communication Standard and EPA's Resource Conservation and Recovery Act (RCRA).[3][4]

Your hazardous waste label must include:

  • The words "Hazardous Waste".

  • The full chemical name: This compound . Do not use abbreviations.

  • The CAS Number: 23761-26-4 .

  • An accurate indication of the hazards (e.g., "Irritant").

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 4: Accumulation and Storage - The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[7] This area is where waste is stored at or near the point of generation.

  • Location: The SAA must be under the direct control of laboratory personnel.[8]

  • Containment: Keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closure: The container must be kept securely closed at all times, except when adding waste.[9]

  • Time and Volume Limits: Adhere to your institution's and the EPA's regulations regarding the maximum amount of waste and the maximum time it can be stored in an SAA.[10]

Step 5: Arranging for Disposal - The Final Hand-off
  • Contact EHS: Once your waste container is approaching its fill limit or the designated storage time, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.

  • Documentation: Complete any required waste manifest forms provided by your EHS office. This is a legal requirement for tracking hazardous waste from "cradle to grave."

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility, in compliance with Department of Transportation (DOT) regulations.[11]

Spill Management: Emergency Preparedness

In the event of a spill, a swift and correct response is crucial.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, prevent further spillage.

  • Containment: Use a chemical spill kit with an absorbent material suitable for organic solids (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities.

  • Cleanup:

    • Carefully sweep up the absorbed material and place it in a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's emergency response plan.[12]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_accumulation Accumulation Phase cluster_disposal Disposal Phase cluster_spill Emergency Spill Protocol start Waste Generation: 3-Hydroxy-3-phenylcyclobutane- 1-carboxylic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal spill Spill Occurs start->spill container Select Compatible Waste Container (HDPE or Glass) ppe->container labeling Label Container Correctly (Name, CAS, Hazards, Date) container->labeling segregate Segregate as Solid Organic Acid Waste labeling->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa containment Use Secondary Containment saa->containment ehs_contact Contact EHS for Pickup containment->ehs_contact Container Full or Time Limit Reached documentation Complete Waste Manifest Documentation ehs_contact->documentation end Professional Disposal by Licensed Facility documentation->end spill_response Follow Spill Management Protocol spill->spill_response spill_waste Collect Spill Debris as Hazardous Waste spill_response->spill_waste spill_waste->segregate Add to Waste Stream

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's hazards, adhering to a systematic disposal protocol, and preparing for potential emergencies, researchers can ensure that their valuable work contributes to scientific advancement without compromising safety or regulatory compliance.

References

Navigating the Safe Handling of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound in the landscape of pharmaceutical research and development, 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid presents unique opportunities and, concurrently, specific safety challenges. This guide, compiled by our senior application scientists, provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. Our commitment is to empower your research with the highest standards of safety, ensuring that innovation and well-being advance hand-in-hand.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No: 23761-26-4) is a solid organic compound that requires careful handling due to its identified potential hazards.[1][2][3] A thorough risk assessment is the foundational step in ensuring laboratory safety.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationWarningGHS07

Source: Sigma-Aldrich, BLD Pharm[1][2]

The primary risks associated with this compound are oral toxicity, skin and eye irritation, and respiratory tract irritation upon inhalation of its dust.[1][2] Therefore, all subsequent safety protocols are designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals.[4][5][6] For this compound, a multi-layered PPE approach is essential.

Eye and Face Protection:
  • Mandatory: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times when handling the solid compound or its solutions.[7]

  • Recommended for High-Risk Operations: When there is a significant risk of splashing or dust generation (e.g., weighing large quantities, sonicating solutions), a face shield should be worn in addition to safety goggles to provide comprehensive facial protection.

Skin and Body Protection:
  • Gloves: The selection of appropriate chemical-resistant gloves is critical.

    • For Incidental Contact (short-term, low-risk): Disposable nitrile gloves are a suitable choice. They offer good resistance to some acids and provide a clear indication of tears or punctures.[8]

    • For Extended Contact or Immersion: For tasks involving prolonged handling or potential immersion, more substantial gloves are necessary. Butyl or neoprene gloves offer robust protection against a wide range of organic acids.[9][10] It is crucial to consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

    • Glove Usage Protocol: Always inspect gloves for any signs of degradation, punctures, or rips before use.[8] Remove and replace gloves immediately if they become contaminated. Never reuse disposable gloves.[8]

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect against incidental skin contact.

  • Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection:
  • Standard Handling: When handling small quantities in a well-ventilated area, respiratory protection may not be required.

  • Required for Dust Generation: If there is a potential for generating dust (e.g., weighing out the solid, scraping from a container), a NIOSH-approved respirator is necessary.[11] For nuisance dust exposures, a P95 or P100 particulate respirator is recommended. For higher-level protection, a respirator with organic vapor cartridges and a particulate pre-filter (OV/AG/P99) should be used.[12] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing and training, as mandated by OSHA.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research. The American Chemical Society (ACS) recommends a RAMP-based approach: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[13][14][15][16]

Preparation and Weighing:
  • Designated Area: Conduct all handling of the solid compound within a designated area, such as a chemical fume hood or a powder containment hood, to control dust.

  • Ventilation: Ensure proper functioning of the ventilation system before beginning work.[7]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before handling the chemical.

  • Weighing: Carefully weigh the desired amount of the solid. Use a spatula to gently transfer the powder, avoiding actions that could create airborne dust.

Dissolution and Reaction:
  • Solvent Addition: Add the solvent to the solid slowly to prevent splashing.

  • Closed System: Whenever possible, perform reactions in a closed system to contain any potential vapors or aerosols.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

Emergency and Disposal Plan: Preparedness is Key

Spill Response:

In the event of a spill, a prompt and informed response is crucial.

Minor Spill (Solid Compound):

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Section 2.

  • Neutralize and Absorb: Gently cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or soda ash.[17][18] Work from the outside of the spill inwards to prevent spreading.[12][17]

  • Collection: Once any reaction has ceased, carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste. Avoid creating dust during this process.

  • Decontamination: Clean the spill area with a mild detergent and water.

  • Waste Disposal: Dispose of all contaminated materials (including gloves and absorbent pads) as hazardous waste.

Major Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the fire alarm and notify your institution's emergency response team.

  • Isolate: Close the laboratory doors to contain the spill.

  • Do Not Attempt to Clean: A major spill requires specialized handling by trained emergency personnel.

Waste Disposal:

All waste containing this compound, including unused product, contaminated materials, and spill cleanup residue, must be disposed of as hazardous waste.[19]

  • Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The label must clearly identify the contents as "Hazardous Waste" and list the chemical constituents.[5]

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines on hazardous waste management.[20][21][22]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Use cluster_cleanup Post-Handling & Disposal start Start: Handling Required risk_assessment 1. Conduct Risk Assessment (Review SDS) start->risk_assessment ppe_selection 2. Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection work_area 3. Work in Ventilated Area (Fume Hood) ppe_selection->work_area dust_check Potential for Dust? work_area->dust_check respirator Wear NIOSH-Approved Respirator dust_check->respirator Yes weigh_dissolve 4. Weigh & Dissolve Compound dust_check->weigh_dissolve No respirator->weigh_dissolve spill_check Spill Occurred? weigh_dissolve->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes decontaminate 5. Decontaminate Work Area spill_check->decontaminate No spill_protocol->decontaminate waste_disposal 6. Dispose of Waste (per EPA/Institutional Guidelines) decontaminate->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Procedural workflow for handling this compound.

Conclusion

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound. A steadfast commitment to a culture of safety, grounded in authoritative guidelines from organizations like the ACS and OSHA, is paramount to protecting yourself, your colleagues, and the integrity of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.